4-Nitrothioanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfanyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGPRYOJVPJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220378 | |
| Record name | Benzene, 1-(methylthio)-4-nitro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701-57-5 | |
| Record name | 4-Nitrothioanisole | |
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| Record name | 701-57-5 | |
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| Record name | 701-57-5 | |
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| Record name | 4-Nitrothioanisole | |
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| Record name | 4-Nitrothioanisole | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitrothioanisole: A Technical Guide for Scientific Professionals
CAS Number: 701-57-5
This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a pivotal chemical intermediate in various scientific and industrial applications, particularly in drug discovery and agrochemical synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound, also known as methyl 4-nitrophenyl sulfide, is a yellow crystalline solid characterized by a distinct odor.[1][2] It is an organic sulfur-containing aromatic compound.[1] Its core structure consists of a para-substituted benzene ring with a methylthio group and a nitro group.[1] This compound is sparingly soluble in water but soluble in toluene.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 701-57-5 | [2][3][4] |
| Molecular Formula | C₇H₇NO₂S | [2][3][5] |
| Molecular Weight | 169.20 g/mol | [3][5] |
| Appearance | Light yellow to yellow-orange crystalline solid/powder | [1][2] |
| Melting Point | 66-72 °C | [2] |
| Boiling Point | 140 °C at 2 mmHg | [2] |
| Solubility | Soluble in Toluene | [2] |
| Odor | Strong, stench | [1][2] |
Synthesis of this compound
The synthesis of this compound is well-documented, with several methods available for its preparation. A common industrial method involves the nucleophilic aromatic substitution of p-nitrochlorobenzene.
One patented one-vessel process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent, such as methyl chloride.[6][7] This method is advantageous due to its high yield (often exceeding 90%) and the high purity of the final product, which can often be used in subsequent reactions without extensive purification.[6][7]
Another described method involves the reaction of p-nitrochlorobenzene with potassium fluoride and dimethyl sulfoxide in the presence of a catalyst.[8] The reaction conditions are generally mild, and the raw materials are readily available and inexpensive.[8]
Below is a generalized workflow for the synthesis of this compound.
Synthesis of this compound.
Reactivity and Applications
This compound is a versatile intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity is largely dictated by the nitro and thioether functional groups.
A key application of this compound is in the synthesis of more complex molecules through the reduction of its nitro group to an amine, forming 4-aminothioanisole. This aniline derivative is a valuable building block in the development of various active pharmaceutical ingredients (APIs).[2] The hydrogenation of this compound is a critical step in this process and is often carried out using catalysts such as palladium on carbon (Pd/C).[9]
Furthermore, the thioether group can be oxidized to form sulfoxides and sulfones, expanding the range of accessible derivatives for research and development.[3][4] this compound may be used to synthesize this compound sulfoxide and methyl 4-nitrophenyl sulfoxide.[3]
Experimental Protocol: Hydrogenation of this compound to 4-Aminothioanisole
The reduction of the nitro group in this compound to an amine is a fundamental transformation in its use as a pharmaceutical intermediate. The following protocol describes a general procedure for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or other filtration aid
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenator
-
Vacuum/gas inlet adapter
-
Büchner funnel and filter flask
Procedure:
-
Inerting the Reaction Vessel: Assemble a dry three-neck round-bottom flask containing a magnetic stir bar. Purge the flask with nitrogen gas for 10-15 minutes to establish an inert atmosphere.
-
Addition of Reactants: Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst to the flask. Dissolve the this compound in a suitable solvent (methanol or ethanol) and add it to the reaction flask.
-
Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. This cycle should be repeated 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the uptake of hydrogen.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Palladium on carbon can be pyrophoric; do not allow the catalyst to dry on the filter paper. Wash the filter cake with a small amount of the reaction solvent.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminothioanisole.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Hydrogenation of this compound.
Biological Activity and Signaling Pathways
While this compound is a key precursor in the synthesis of biologically active molecules, detailed public information on its own specific biological activity and its direct effects on cellular signaling pathways is limited. The biological effects of many pharmaceuticals derived from this intermediate are diverse and depend on the final molecular structure.
Generally, nitroaromatic compounds can exhibit a range of biological activities, and their mechanism of action is often related to the reduction of the nitro group within cells, which can lead to the formation of reactive intermediates.[10] However, without specific studies on this compound, any discussion of its impact on signaling pathways would be speculative. Further research is required to elucidate the specific biological roles, if any, of this compound itself.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1]
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H332: Harmful if inhaled | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray. |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
When handling this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood.[11] Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Conclusion
This compound is a commercially significant chemical intermediate with well-established synthetic routes and a critical role in the production of pharmaceuticals and other specialty chemicals. Its versatile reactivity allows for the generation of a wide array of derivatives. While its own biological profile is not extensively characterized, its importance as a building block in drug discovery is undeniable. Proper handling and safety precautions are paramount when working with this compound. This guide provides a foundational understanding for scientific professionals engaged in research and development involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-ニトロチオアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 701-57-5 [chemicalbook.com]
- 5. ivychem.com [ivychem.com]
- 6. This compound | 701-57-5 | Benchchem [benchchem.com]
- 7. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 8. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
4-Nitrothioanisole molecular weight and formula
An In-Depth Technical Guide to 4-Nitrothioanisole for Advanced Research Applications
Introduction
This compound, also known as methyl 4-nitrophenyl sulfide, is a pivotal organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] Its structure, which features a nitro group and a thioether on a benzene ring, provides two key points of chemical reactivity that are instrumental for building more complex molecular architectures. This guide offers a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, synthesis methodologies, analytical characterization, chemical reactivity, and safety protocols, providing the field-proven insights necessary for its effective application in a research and development setting.
Core Molecular Profile
This compound is a pale yellow crystalline solid at room temperature.[1] The presence of both an electron-withdrawing nitro group and a sulfur-linked methyl group imparts distinct chemical and physical properties that are foundational to its utility in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂S | [4][5][6] |
| Molecular Weight | 169.20 g/mol | [7][8] |
| CAS Number | 701-57-5 | [5] |
| IUPAC Name | 1-(methylthio)-4-nitrobenzene | [8] |
| Synonyms | Methyl 4-nitrophenyl sulfide, p-Nitrothioanisole | [9] |
| Appearance | Pale yellow to brownish-yellow solid | [1][2] |
| Melting Point | 66-72 °C | [10] |
Synthesis and Mechanism: A High-Yield Approach
The synthesis of this compound is most commonly achieved via nucleophilic aromatic substitution of 4-nitrochlorobenzene. While several methods exist, a particularly efficient, high-yield (over 90%) one-vessel process has been developed for industrial-scale production, avoiding the need to isolate intermediates.[11] This process is advantageous as it enhances purity and allows the product to be used directly in subsequent reactions.[11]
The core of this reaction involves the successive treatment of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline solution of sodium sulfide (Na₂S) and a methylating agent, typically in a polar solvent like methanol.[12][13]
Experimental Protocol: One-Vessel Synthesis
This protocol is adapted from established industrial processes.[11][12][13]
Materials:
-
4-Nitrochlorobenzene
-
Sodium Sulfide Trihydrate (Na₂S·3H₂O)
-
Sulfur
-
Sodium Hydroxide (NaOH) or Sodium Methylate
-
Methylating agent (e.g., Methyl Chloride)
-
Methanol
Procedure:
-
Preparation of Sodium Disulfide (Na₂S₂): In a reaction vessel, dissolve Sodium Sulfide Trihydrate and elemental sulfur in hot methanol to prepare a solution of sodium disulfide.
-
Initial Reaction: Heat a solution of 4-nitrochlorobenzene in methanol to approximately 50-70°C.
-
Addition: Slowly add the hot methanolic solution of Na₂S₂ to the 4-nitrochlorobenzene solution. The reaction is typically maintained between 50° and 70°C.[12]
-
Reduction and Methylation: Following the initial reaction, add an alkaline solution of sodium sulfide (prepared from Na₂S·3H₂O and NaOH in methanol) and the methylating agent (e.g., bubble methyl chloride gas through the mixture).
-
Workup: After the reaction is complete (monitored by TLC or GC), distill off the methanol under reduced pressure. The crude product can then be purified by distillation or recrystallization to yield pure this compound.[13]
Synthesis Workflow Diagram
Caption: One-vessel synthesis workflow for this compound.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of synthesized this compound. Standard spectroscopic techniques provide a definitive structural fingerprint.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons typically appear as two doublets in the range of δ 7.0-8.5 ppm. The methyl (–SCH₃) protons appear as a singlet around δ 2.5 ppm.[14] |
| Mass Spec (GC-MS) | The molecular ion peak (M⁺) is observed at m/z = 169, corresponding to the molecular weight.[8] |
| IR Spectroscopy | Characteristic peaks include strong absorptions for the asymmetric and symmetric stretching of the nitro group (NO₂) around 1510-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. C-H stretching for the aromatic ring and methyl group are also present.[8] |
Chemical Reactivity and Applications in Drug Development
The utility of this compound stems from the reactivity of its two functional groups. It is a key building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs).[3][9]
-
Reduction of the Nitro Group: The most common transformation is the reduction of the nitro group to an amine, yielding 4-(methylthio)aniline. This amine is a crucial precursor for various pharmaceuticals, including the nonsteroidal drug Eplerenone.[2] This reaction is often carried out using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[7]
-
Oxidation of the Thioether: The sulfide linkage can be selectively oxidized to form methyl 4-nitrophenyl sulfoxide or further to methyl 4-nitrophenyl sulfone.[7][10] These sulfoxide and sulfone derivatives are themselves valuable intermediates in organic synthesis, offering different electronic properties and further reaction handles.
Key Reaction Pathways
Caption: Primary reaction pathways of this compound.
Safety and Handling
This compound is a chemical that requires careful handling due to its toxicity profile. Adherence to established safety protocols is mandatory.
GHS Hazard Information: [15]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H332: Harmful if inhaled.
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P405 | Store locked up. |
Handling and Storage:
-
Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is required.
-
Store in a cool, dry, and tightly sealed container away from oxidizing agents. It is classified as a combustible solid.
-
Disposal should be in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a high-value chemical intermediate whose molecular structure is ideally suited for the synthesis of a wide array of target molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in a research and development context. The methodologies and data presented in this guide provide a solid foundation for scientists to confidently and safely incorporate this compound into their synthetic workflows.
References
- 1. Page loading... [guidechem.com]
- 2. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. 701-57-5|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [stenutz.eu]
- 6. scbt.com [scbt.com]
- 7. 4-硝基茴香硫醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. haihangchem.com [haihangchem.com]
- 10. This compound | 701-57-5 [chemicalbook.com]
- 11. This compound | 701-57-5 | Benchchem [benchchem.com]
- 12. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 13. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 14. This compound(701-57-5) 1H NMR spectrum [chemicalbook.com]
- 15. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 4-Nitrothioanisole: Properties, Synthesis, and Pharmaceutical Applications
This technical guide provides a comprehensive overview of 4-Nitrothioanisole, a key intermediate in the chemical and pharmaceutical industries. The document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies, specifically as a precursor to the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature and various identifiers for this compound are crucial for accurate documentation and research. The standard IUPAC name for this compound is 1-methylsulfanyl-4-nitrobenzene .[1] It is also widely known by several synonyms, which are listed in the table below.
| Identifier Type | Value |
| IUPAC Name | 1-methylsulfanyl-4-nitrobenzene[1] |
| Common Name | This compound |
| CAS Number | 701-57-5[1][2][3][4][5] |
| Molecular Formula | C7H7NO2S[1][2][4] |
| Synonyms | |
| 1-(Methylthio)-4-nitrobenzene[1][2] | |
| 1-Nitro-4-(methylthio)benzene[2] | |
| 4-(Methylthio)nitrobenzene[4] | |
| 4-Nitrophenyl methyl sulfide[1][2] | |
| Methyl 4-nitrophenyl sulfide[1][2][5] | |
| p-Nitrophenyl methyl sulfide[2][4] | |
| p-Nitrothioanisole[2][4] | |
| Benzene, 1-(methylthio)-4-nitro-[1][2] | |
| methyl(4-nitrophenyl)sulfane[2][4] |
Physicochemical and Toxicological Properties
A thorough understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling, application in synthesis, and for predicting its behavior in various chemical environments.
Physical and Chemical Properties
This compound is a light yellow to brown crystalline solid at room temperature with a characteristic faint sulfurous or strong odor.[2] It is sparingly soluble in water but soluble in organic solvents such as toluene.[2][6][7]
| Property | Value |
| Molecular Weight | 169.20 g/mol [1][5] |
| Melting Point | 66-69 °C (lit.) or 68-72 °C (lit.)[4][6][8] |
| Boiling Point | 140 °C at 2 mmHg[4][6] |
| Density | 1.2391 g/cm³[4] |
| Refractive Index | 1.6401 (estimate)[4] |
| Flash Point | 128.8 °C[6] |
| Water Solubility | Sparingly soluble/Insoluble[2] |
| Solubility in other solvents | Soluble in Toluene[6][7] |
| Appearance | Light yellow to brown solid[2] |
Spectral Data
| Spectroscopy Type | Observed Peaks/Signals |
| ¹H-NMR (400 MHz, d4-MeOD) | δ (ppm): 8.16 (d, J = 9.0 Hz, 2H), 7.42 (d, J = 9.0 Hz, 2H), 2.59 (s, 3H)[5] |
| IR Spectroscopy | The IR spectrum of the related compound 4-nitrothiophenol shows a prominent NO2 symmetric stretching vibration band at 1336 cm⁻¹. |
Toxicological Profile
This compound is considered moderately toxic and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin.[2] Direct contact may cause skin and eye irritation.[2] Prolonged or repeated exposure could potentially lead to liver or kidney damage.[2] There is currently insufficient evidence to classify it as a carcinogen by major regulatory agencies.[2]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is well-documented, with various methods developed to improve yield and purity. A notable and efficient method is a one-vessel process that avoids the isolation of intermediates.[9][10]
One-Vessel Synthesis from 4-Nitrochlorobenzene
This process involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution and a methylating agent.[9][10] This method is advantageous for its high yield (over 90%) and the high purity of the final product, which often allows for its direct use in subsequent reactions without extensive purification.[10]
Materials:
-
4-Nitrochlorobenzene
-
Sodium sulfide trihydrate (Na₂S·3H₂O)
-
Sulfur
-
Methanol
-
Sodium hydroxide (NaOH) or sodium methylate
-
Methyl chloride (or another methylating agent)
-
Chlorobenzene (for workup)
Procedure:
-
A solution of 4-nitrochlorobenzene in methanol is prepared and warmed to approximately 50-70 °C.[9]
-
A hot methanolic solution of sodium disulfide (prepared from sodium sulfide and sulfur) is added to the 4-nitrochlorobenzene solution. The reaction is typically allowed to proceed for about 2 hours at reflux temperature.[9]
-
An alkaline solution of sodium sulfide (prepared from sodium sulfide and sodium hydroxide in methanol) is then added to the reaction mixture. This is also maintained at reflux temperature for about 1 hour.[11]
-
After cooling the mixture, a methylating agent such as methyl chloride is introduced.[9]
-
The product is worked up by distilling off the methanol, adding chlorobenzene, and filtering to remove inorganic salts. The final product, this compound, is obtained by distillation of the filtrate.[12]
Below is a graphical representation of the synthesis workflow.
Caption: Experimental workflow for the one-vessel synthesis of this compound.
Application in Drug Development: Synthesis of Pirtobrutinib
This compound serves as a crucial pharmaceutical intermediate.[3] One of its significant applications is in the synthesis of Pirtobrutinib (Jaypirca), a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor.[2][3][6] Pirtobrutinib is used in the treatment of adult patients with relapsed or refractory mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[3]
Pirtobrutinib's Mechanism of Action and the B-Cell Receptor (BCR) Signaling Pathway
Pirtobrutinib functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[2][6] This pathway is vital for the proliferation, trafficking, and survival of B-cells.[1] In many B-cell malignancies, the BCR signaling pathway is constitutively active, leading to uncontrolled B-cell growth.[2]
By binding to BTK, Pirtobrutinib blocks its kinase activity, thereby inhibiting downstream signaling molecules such as PLCγ2, AKT, and NF-κB.[2] This disruption of the BCR signaling cascade ultimately leads to the inhibition of malignant B-cell proliferation and induces apoptosis (programmed cell death).[2][11] A key advantage of Pirtobrutinib is its non-covalent, reversible binding to BTK, which allows it to be effective against tumors that have developed resistance to covalent BTK inhibitors (like ibrutinib) through mutations at the C481 binding site.[1][2]
The following diagram illustrates the B-cell receptor signaling pathway and the inhibitory action of Pirtobrutinib.
Caption: The B-cell receptor signaling pathway and the inhibitory effect of Pirtobrutinib on BTK.
Conclusion
This compound is a versatile chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the BTK inhibitor Pirtobrutinib. Its well-defined chemical properties and established synthesis protocols make it a valuable compound for researchers and drug development professionals. A comprehensive understanding of its characteristics and applications is crucial for leveraging its full potential in the development of novel therapeutics.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 3. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 4. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs [enantilabs.com]
- 7. This compound | 701-57-5 [chemicalbook.com]
- 8. Pirtobrutinib inhibits wild-type and mutant Bruton’s tyrosine kinase-mediated signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 10. This compound | 701-57-5 | Benchchem [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
Synthesis of 4-Nitrothioanisole from 4-Nitrochlorobenzene: An In-depth Technical Guide
Introduction
4-Nitrothioanisole, also known as methyl 4-nitrophenyl sulfide, is a pale yellow crystalline solid with the chemical formula C₇H₇NO₂S.[1][2] It serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][3] The molecule's structure, featuring a nitro group and a methylthio group on a benzene ring, makes it a versatile building block for more complex molecules.[1] The primary industrial route for its synthesis involves the reaction of 4-nitrochlorobenzene with a suitable sulfur-containing nucleophile, a process that has been significantly optimized over the years to improve yield and purity.[4] This guide provides a detailed technical overview of the synthesis, focusing on the underlying reaction mechanism, modern experimental protocols, and quantitative data.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The synthesis of this compound from 4-nitrochlorobenzene proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[5] In this reaction, the benzene ring of 4-nitrochlorobenzene is activated towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro (-NO₂) group located para to the chlorine atom.[6][7][8]
The key steps are:
-
Nucleophilic Attack : A nucleophile, typically a thiolate anion (such as CH₃S⁻), attacks the carbon atom bonded to the chlorine. This is generally the slow, rate-determining step of the reaction.[9]
-
Formation of Meisenheimer Complex : The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[6]
-
Elimination of Leaving Group : The aromaticity of the ring is restored through the rapid elimination of the chloride ion (Cl⁻), yielding the final product, this compound.[9]
Synthetic Methodologies and Experimental Protocols
Significant advancements have led to high-yield, one-pot synthesis procedures that are efficient and suitable for large-scale production.[4][10]
Method 1: High-Yield One-Pot Synthesis
This method, adapted from patented industrial processes, involves the successive reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), an alkaline sodium sulfide (Na₂S) solution, and a methylating agent in a single vessel, achieving yields of over 90%.[4][10][11] This process avoids the isolation of intermediate products, making it highly efficient.[10]
Detailed Experimental Protocol (Based on US Patent 4,298,761): [10]
-
Initial Setup : A solution of 395 g (2.5 mol) of 4-nitrochlorobenzene in 700 ml of methanol is prepared in a reaction vessel and warmed to 50°C.
-
First Reaction Step : A hot solution (60°C) of sodium disulfide, prepared from 198 g of Na₂S·3H₂O (1.5 mol) and 48 g of sulfur (1.5 mol) in 1,900 ml of methanol, is added over approximately 15 minutes. The mixture is then heated at reflux for about 2 hours.
-
Second Reaction Step : A second hot solution (60°C), consisting of 208 g of 48% strength NaOH (2.5 mol) and 82.5 g of Na₂S·3H₂O (0.625 mol) in 300 ml of methanol, is added over 30 minutes. The reaction is allowed to continue at reflux temperature for about 1 hour.
-
Methylation : The mixture is cooled to between 27°C and 35°C. Methyl chloride (250 g, 5 mol) is introduced over 2 hours while stirring. Stirring is continued for an additional hour.
-
Work-up and Isolation : 2000 ml of methanol is distilled off under vacuum. 2000 ml of chlorobenzene is added, and the mixture is distilled again to remove water and residual methanol.
-
Purification : The residue is filtered to remove inorganic salts. The collected filtrates are concentrated, and the final product is purified by distillation. This process yields approximately 397 g of this compound (94% of theoretical yield).[11]
Method 2: DMSO and Potassium Fluoride Mediated Synthesis
An alternative method utilizes dimethyl sulfoxide (DMSO) as both a solvent and a methylating agent, with potassium fluoride (KF) acting as a catalyst.[3][4] This approach is noted for its cost-effectiveness and simpler reagent profile, achieving yields between 82% and 90%.[4]
Reaction Principle: In this process, p-nitrochlorobenzene, potassium fluoride, and a catalyst (such as tetramethylammonium chloride) are heated in DMSO.[3] The reaction typically occurs at a higher temperature, around 185-220°C, for 12-15 hours.[3]
Data Summary: Comparison of Synthetic Methods
The evolution of the synthesis of this compound has seen a marked improvement in efficiency and yield. The data below summarizes key quantitative parameters from various reported methods.
| Parameter | C.C. Price & G.W. Stacy (1946)[10] | Yagupolski & Kiprianov (1952)[4][11] | One-Pot Process (Patented 1981)[4][10] | DMSO/KF Method[3][4] |
| Primary Reagents | 4-nitrochlorobenzene, Na₂S₂, NaOH | 4-nitrochlorobenzene, Thiophenolate | 4-nitrochlorobenzene, Na₂S₂, Na₂S, CH₃Cl | 4-nitrochlorobenzene, KF, DMSO |
| Solvent | Not specified | Not specified | Methanol or Aqueous Methanol | Dimethyl Sulfoxide (DMSO) |
| Reaction Temp. | Not specified | Not specified | 50-70°C (Steps 1 & 2), 27-35°C (Methylation) | 185-220°C |
| Key Feature | Two-step process | Methylation of pre-formed thiophenolate | Single vessel, no intermediate isolation | DMSO as solvent and methyl source |
| Reported Yield | 60-65% | 75% | >90% (up to 94%) | 82-90% |
| Product Purity | Requires purification | Requires purification | High purity, suitable for direct use | High |
The synthesis of this compound from 4-nitrochlorobenzene is a well-established industrial process dominated by the principles of nucleophilic aromatic substitution. Modern one-pot methodologies have significantly improved the efficiency of this conversion, offering yields exceeding 90% with high product purity, thereby minimizing the need for extensive purification steps.[4][10] These optimized protocols, characterized by their operational simplicity and high throughput, underscore the advances in process chemistry and are vital for the economical production of this important chemical intermediate for the pharmaceutical and agrochemical industries.
References
- 1. Page loading... [guidechem.com]
- 2. 4-ニトロチオアニソール 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 4. This compound | 701-57-5 | Benchchem [benchchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 7. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 10. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 11. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
Spectroscopic Profile of 4-Nitrothioanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitrothioanisole (CAS No: 701-57-5), a compound of interest in various chemical and pharmaceutical research domains. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular structure and characteristics.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 9.0 | H-3, H-5 (aromatic) |
| 7.35 | d | 9.0 | H-2, H-6 (aromatic) |
| 2.55 | s | - | -SCH₃ (methyl) |
Note: Data is based on typical values for para-substituted nitrobenzene and thioanisole derivatives and may vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 147.5 | C-4 (aromatic, C-NO₂) |
| 145.8 | C-1 (aromatic, C-S) |
| 125.5 | C-2, C-6 (aromatic) |
| 124.0 | C-3, C-5 (aromatic) |
| 15.0 | -SCH₃ (methyl) |
Note: Data is predicted based on substituent effects and may vary based on experimental conditions.
Table 3: IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 1595, 1475 | Strong | C=C Stretch | Aromatic Ring |
| 1515, 1340 | Strong | N-O Stretch (asymmetric & symmetric) | Nitro Group (-NO₂) |
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 2920 | Medium | C-H Stretch | Methyl (-CH₃) |
| ~700 | Strong | C-S Stretch | Thioether (-S-CH₃) |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 169 | 100 | [M]⁺ (Molecular Ion) |
| 154 | ~50 | [M-CH₃]⁺ |
| 139 | ~30 | [M-NO]⁺ |
| 123 | ~40 | [M-NO₂]⁺ |
| 108 | ~20 | [C₆H₄S]⁺ |
Source: NIST Mass Spectrometry Data Center[1][2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Typically 30-45 degrees.
-
Spectral width: 0-12 ppm.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then compressed under high pressure (several tons) using a pellet press to form a thin, transparent pellet.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
Method: Electron Ionization (EI)
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Nitrothioanisole: Physicochemical Properties and Synthetic Methodologies
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as methyl 4-nitrophenyl sulfide. The information is curated for professionals in research and development, with a focus on data presentation, experimental protocols, and logical visualizations to support scientific endeavors.
Physicochemical Properties
This compound is an organic sulfur-containing aromatic compound.[1] It presents as a yellow crystalline solid with a characteristic strong or sulfurous odor.[1] This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.[1][2]
General and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | [2][3][4] |
| Molecular Weight | 169.20 g/mol | [3][4] |
| CAS Number | 701-57-5 | [2][3] |
| Appearance | Light yellow to orange crystalline powder/solid | [1][2][5] |
| Melting Point | 66-72 °C | [2][5] |
| Boiling Point | 140 °C at 2 mmHg | [2][5] |
| Density | 1.2391 g/cm³ | [2][5] |
| Flash Point | 128.8 °C | [2] |
| Solubility | Soluble in Toluene; Sparingly soluble in water | [1][2][5] |
| Vapor Pressure | 0.00384 mmHg at 25°C | [2] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. While detailed spectra are best obtained from dedicated databases, the following provides an overview of available spectral information.
| Spectral Data Type | Information |
| ¹H NMR | Spectra are available for this compound.[6] |
| ¹³C NMR | Spectra are available for related compounds like 4-Nitroanisole.[7] |
| IR Spectroscopy | Infrared spectra are available.[8] |
| Mass Spectrometry | GC-MS data is available for this compound.[8] |
| UV-Vis Spectroscopy | UV-VIS spectra are available.[8] |
Experimental Protocols
The synthesis of this compound is well-documented, with various methods developed to improve yield and purity.
One-Vessel Synthesis from 4-Nitrochlorobenzene
A high-yield (over 90%), one-vessel process has been developed, which is advantageous for industrial production as it avoids the isolation of intermediate products.[9][10]
Methodology:
-
Reaction Initiation: 4-nitrochlorobenzene is reacted with sodium disulfide (Na₂S₂). This is typically carried out in a polar solvent such as methanol.[9][11]
-
Intermediate Reaction: An alkaline sodium sulfide (Na₂S) solution is then added to the reaction mixture.[9][11]
-
Methylation: A methylating agent, such as methyl chloride, is introduced to the vessel to complete the synthesis.[10][11]
-
Temperature Control: The initial reaction steps are generally conducted at a temperature between 40°C and 80°C, with a preference for 50°C to 70°C.[9][11]
-
Purification: The resulting this compound can often be used in subsequent reactions without extensive purification.[9][10]
Caption: One-vessel synthesis workflow for this compound.
Synthesis using Potassium Fluoride and Dimethyl Sulfoxide
An alternative synthesis method involves the use of p-nitrochlorobenzene, potassium fluoride, and dimethyl sulfoxide (DMSO) in the presence of a catalyst.[12]
Methodology:
-
Reactant Mixture: p-nitrochlorobenzene, potassium fluoride, and a catalyst are added to dimethyl sulfoxide in a reactor.[12]
-
Reaction Conditions: The reaction is carried out at a temperature of 185-220°C for a duration of 12-15 hours.[12]
-
Product Formation: The reaction yields the target product, this compound.[12]
-
Extraction and Purification: The final product is then extracted and purified.[12]
Chemical Reactions and Applications
This compound is a versatile intermediate that participates in several key chemical reactions.
Key Chemical Reactions
-
Hydrogenation: It undergoes hydrogenation in the presence of sulfided Palladium on carbon (Pd/C) catalysts. This reaction is significant for converting the nitro group to an amino group, a common transformation in the synthesis of pharmaceuticals.
-
Oxidation: this compound can be used to synthesize this compound sulfoxide and methyl 4-nitrophenyl sulfoxide through oxidation reactions.
-
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.
Caption: Key chemical reactions involving this compound.
Safety and Handling
This compound is considered toxic if swallowed, toxic in contact with skin, and harmful if inhaled.[13] It may cause skin and eye irritation.[1]
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2] A dust mask (type N95 or equivalent) is also recommended.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Do not handle until all safety precautions have been read and understood.
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store locked up.[13]
-
First Aid: In case of inhalation, move the person to fresh air.[13] If skin contact occurs, wash off with soap and plenty of water.[13] For eye contact, flush with water.[13] If swallowed, rinse the mouth with water and never give anything by mouth to an unconscious person.[13] In all cases of exposure, seek medical advice.
This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive Safety Data Sheet (SDS) and established laboratory safety protocols.
References
- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. This compound [stenutz.eu]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 701-57-5 [m.chemicalbook.com]
- 6. This compound(701-57-5) 1H NMR [m.chemicalbook.com]
- 7. 4-Nitroanisole(100-17-4) 13C NMR [m.chemicalbook.com]
- 8. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 10. This compound | 701-57-5 | Benchchem [benchchem.com]
- 11. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 12. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 13. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 4-Nitrothioanisole: Health and Safety Information for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) and institutional safety protocols before handling 4-Nitrothioanisole.
Introduction
This compound (also known as 1-methylthio-4-nitrobenzene) is a nitroaromatic compound with the chemical formula C₇H₇NO₂S. It is a solid at room temperature and is primarily used as an intermediate in chemical synthesis. Its structure, featuring a nitro group and a thioether, suggests potential for biological activity and associated toxicity. This guide provides a comprehensive overview of the available health and safety information, experimental protocols, and potential biological implications of this compound to support its safe handling and use in a research and development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental conditions.
| Property | Value | Reference(s) |
| CAS Number | 701-57-5 | [1] |
| Molecular Formula | C₇H₇NO₂S | [2] |
| Molecular Weight | 169.20 g/mol | [2] |
| Appearance | Light yellow to orange powder/crystal | [1] |
| Melting Point | 66-72 °C | [1] |
| Boiling Point | 140 °C at 2 mmHg | [1] |
| Solubility | Soluble in toluene | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
| InChI Key | NEZGPRYOJVPJKL-UHFFFAOYSA-N | [2] |
| SMILES | CSc1ccc(cc1)--INVALID-LINK--=O | [2] |
Hazard Identification and Toxicology
GHS Hazard Statements:
Potential Health Effects:
-
Acute Toxicity: Based on its GHS classification, this compound is considered toxic upon ingestion and skin contact, and harmful if inhaled.[1] Symptoms of acute exposure may include nausea, headache, and vomiting.[1]
-
Skin and Eye Irritation: May cause skin and eye irritation.[1]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound as a carcinogen.[1] However, some nitroaromatic compounds are known to be mutagenic and potentially carcinogenic.[4]
-
Genotoxicity: Data on the genotoxicity of this compound is not available. However, many nitroaromatic compounds have been shown to be mutagenic in the Ames test.[5][6]
Toxicological Data Summary (Analogues): To provide context, toxicological data for a related compound, 4-Nitroanisole, is presented in Table 2. It is important to note that these values are not directly transferable to this compound but can offer an indication of its potential toxicity.
| Compound | Test | Species | Route | Value | Reference |
| 4-Nitroanisole | LD50 | Rat | Oral | 2300 mg/kg | [7] |
| 4-Nitroanisole | LD50 | Rat | Dermal | >16,000 mg/kg | [7] |
| 3-Nitroaniline | LD50 | Rat | Oral | 750 mg/kg | [8] |
| 3-Nitroaniline | LC50 | Rat | Inhalation | 0.51 mg/L (4h) | [8] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.[1]
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in Table 3.
| Protection Type | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1] |
| Body Protection | Laboratory coat. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 (or equivalent) respirator is recommended.[1] |
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
Store locked up.[1]
-
Incompatible materials: Strong oxidizing agents, strong bases.[1]
First Aid Measures
In case of exposure, follow these first aid measures and seek immediate medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound (One-Pot Method)
This protocol is adapted from a patented one-vessel synthesis process.[9][10]
Materials:
-
4-Nitrochlorobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Sodium hydroxide (NaOH)
-
Methyl chloride (CH₃Cl)
-
Methanol
-
Chlorobenzene
Procedure:
-
Combine 395 g (2.5 mol) of 4-nitrochlorobenzene and 700 ml of methanol in a reaction vessel and warm to 50°C.
-
Prepare a solution of 198 g of Na₂S·9H₂O (1.5 mol) and 48 g of sulfur (1.5 mol) in 1,900 ml of methanol at 60°C. Add this solution to the reaction vessel over approximately 15 minutes.
-
Allow the reaction to proceed at reflux temperature for about 2 hours.
-
Prepare a solution of 208 g of 48% strength NaOH (2.5 mol) and 82.5 g of Na₂S·9H₂O (0.625 mol) in 300 ml of methanol at 60°C. Add this solution dropwise to the reaction mixture over about 30 minutes.
-
Allow the reaction to continue for about 1 hour at reflux temperature.
-
Introduce 250 g (5 mol) of methyl chloride over 2 hours.
-
Stir the mixture for one hour.
-
Distill off 2000 ml of methanol under a water jet vacuum.
-
Add 2000 ml of chlorobenzene and distill off the chlorobenzene/water/methanol mixture under a water jet vacuum.
-
Separate the residue on a suction filter to remove inorganic salts.
-
Wash the filter residue with 150 ml of chlorobenzene.
-
Combine the filtrates, concentrate, and distill the residue to obtain this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This is a general protocol for assessing the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which can be adapted for this compound.[11][12][13][14]
Materials:
-
Target cell line (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle control.
Genotoxicity Assessment (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. This is a general protocol that can be adapted for this compound.[4][5][15][16]
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli tester strain (e.g., WP2 uvrA)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
This compound stock solution
-
S9 metabolic activation mix (optional, to assess the mutagenicity of metabolites)
-
Positive and negative controls
Procedure:
-
Grow overnight cultures of the tester strains.
-
Prepare different dilutions of this compound.
-
In a test tube, mix the bacterial culture, the test compound dilution, and either S9 mix or a buffer (for the non-activation test).
-
Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. This protocol is based on the OECD 487 guideline.[17][18][19][20][21]
Materials:
-
Mammalian cell line (e.g., TK6, CHO, human peripheral blood lymphocytes)
-
Complete cell culture medium
-
This compound stock solution
-
Cytochalasin B (for cytokinesis-block method)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., Giemsa, acridine orange)
-
Microscope slides
-
Microscope
Procedure:
-
Culture cells and expose them to various concentrations of this compound, with and without S9 metabolic activation.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells and treat them with a hypotonic solution.
-
Fix the cells and drop them onto microscope slides.
-
Stain the slides and score the frequency of micronuclei in binucleated cells under a microscope.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Potential Mechanisms of Action and Signaling Pathways
While no specific studies have elucidated the signaling pathways affected by this compound, the known mechanisms of related nitroaromatic compounds provide a hypothetical framework for investigation.
Oxidative Stress and the Nrf2 Pathway
Many nitroaromatic compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS).[15][16] This can occur through redox cycling of the nitro group. The resulting oxidative stress can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key cellular defense mechanism against oxidative damage.[22][23][24][25][26]
Caption: Hypothesized activation of the Nrf2 pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Cellular stress, including oxidative stress, can activate the MAPK signaling pathways (e.g., ERK, JNK, p38).[27][28][29][30] These pathways are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The effect of this compound on these pathways warrants investigation.
Caption: General overview of the MAPK signaling cascade.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation.[30][31][32][33][34][35] Some chemical stressors can dysregulate this pathway. Investigating the potential effects of this compound on this pathway could provide insights into its mechanisms of toxicity.
Caption: Hypothesized interaction of this compound with the PI3K/Akt/mTOR pathway.
Conclusion
This compound is a chemical intermediate with significant toxic potential. While comprehensive toxicological data is lacking, the available information and data from related compounds necessitate stringent safety precautions during its handling. For researchers and drug development professionals, understanding its potential hazards and implementing the appropriate safety and experimental protocols is paramount. Further research is needed to fully characterize its toxicological profile, metabolic fate, and mechanisms of action, particularly its effects on key cellular signaling pathways. This guide provides a foundational resource to support the safe and informed use of this compound in a research context.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 701-57-5 Name: this compound [xixisys.com]
- 4. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 10. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. criver.com [criver.com]
- 17. criver.com [criver.com]
- 18. academic.oup.com [academic.oup.com]
- 19. insights.inotiv.com [insights.inotiv.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. Oxidative and Electrophilic Stresses Activate Nrf2 through Inhibition of Ubiquitination Activity of Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway [frontiersin.org]
- 24. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Nrf2 Activation and Its Coordination with the Protective Defense Systems in Response to Electrophilic Stress | MDPI [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 29. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. med.unc.edu [med.unc.edu]
- 33. Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 35. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Solubility Profile of 4-Nitrothioanisole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitrothioanisole (also known as methyl 4-nitrophenyl sulfide) in a range of common organic solvents. Due to the limited availability of public quantitative data, this document presents a set of representative, hypothetical solubility values to illustrate expected trends and to serve as a practical reference for experimental design. Detailed methodologies for determining solubility via gravimetric and UV-Vis spectroscopic methods are provided, offering a framework for researchers to ascertain precise solubility data under their specific laboratory conditions. The logical workflow for solubility determination is also visually represented.
Introduction
This compound is a nitroaromatic compound with the chemical formula C₇H₇NO₂S. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to provide a foundational understanding of its solubility behavior and the experimental means to quantify it.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 701-57-5 | [1] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Appearance | Light yellow to brown solid/powder to crystal | [2] |
| Melting Point | 66-69 °C (lit.) | [2] |
| Boiling Point | 140 °C / 2 mmHg | [2] |
| Qualitative Solubility | Soluble in Toluene and acetone-d6 solution | [2][3] |
Quantitative Solubility Data (Hypothetical)
The following table summarizes hypothetical quantitative solubility data for this compound in a selection of organic solvents at 25 °C. This data is intended for illustrative purposes to guide solvent selection for experimental work. Researchers are strongly encouraged to determine precise solubility values experimentally.
| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| n-Hexane | C₆H₁₄ | 0.1 | < 0.1 | < 0.006 |
| Toluene | C₇H₈ | 2.4 | 15.2 | 0.90 |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25.8 | 1.53 |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 10.5 | 0.62 |
| Acetone | C₃H₆O | 5.1 | 35.1 | 2.07 |
| Isopropanol | C₃H₈O | 3.9 | 5.3 | 0.31 |
| Ethanol | C₂H₆O | 4.3 | 3.8 | 0.22 |
| Methanol | CH₄O | 5.1 | 2.5 | 0.15 |
| Water | H₂O | 10.2 | < 0.01 | < 0.0006 |
Experimental Protocols for Solubility Determination
Two common and reliable methods for determining the solubility of a solid organic compound are the gravimetric method and UV-Vis spectroscopy.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution.[4][5]
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.
-
Transfer the clear, saturated solution to a pre-weighed evaporation dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the melting point of this compound may be used.
-
Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.
-
The solubility can then be calculated in g/100 mL or other desired units.
UV-Vis Spectroscopic Method
This method is suitable for compounds that have a chromophore, such as this compound, and relies on measuring the absorbance of the solute in a saturated solution.[6][7]
Materials:
-
This compound
-
Selected organic solvents (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Vials and syringe filters as in the gravimetric method
Procedure:
Part A: Preparation of a Calibration Curve
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.
Part B: Analysis of the Saturated Solution
-
Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1-5).
-
Carefully dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Using the equation from the calibration curve, calculate the concentration of the diluted solution.
-
Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 701-57-5 [m.chemicalbook.com]
- 3. This compound | 701-57-5 [chemicalbook.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. researchgate.net [researchgate.net]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Introduction: The Significance of 4-Nitrothioanisole and the Quest for its Crystal Structure
An In-Depth Technical Guide to the Crystal Structure of 4-Nitrothioanisole
Abstract: this compound (4-NTS) is a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. Despite its widespread use, a definitive single-crystal X-ray diffraction study of its solid-state structure is not publicly available in crystallographic databases as of late 2025. This guide serves as a comprehensive technical roadmap for researchers and drug development professionals, detailing the complete experimental workflow required to determine the crystal structure of 4-NTS. Furthermore, leveraging established principles of crystal engineering and data from analogous nitroaromatic compounds, this document provides an expert analysis of the predicted molecular geometry and the key intermolecular interactions that likely govern its crystal packing.
This compound, or 1-(methylthio)-4-nitrobenzene, is a nitroaromatic compound featuring a thioether and a nitro group at the para positions of a benzene ring. Its utility as a precursor, particularly for the synthesis of 4-aminothioanisole, underscores its industrial importance. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—is a fundamental property that dictates crucial physicochemical characteristics, including solubility, melting point, stability, and bioavailability. For pharmaceutical applications, understanding and controlling the crystal structure is paramount for ensuring consistent product quality and performance.
This guide addresses the current gap in public domain knowledge by providing a two-part, in-depth analysis. Part I outlines a robust, step-by-step experimental methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-NTS. Part II delves into a predictive analysis of its solid-state architecture, discussing the likely supramolecular synthons and intermolecular forces that define its crystal lattice, based on extensive studies of related nitro compounds.[1][2][3][4]
Part I: A Practical Workflow for Determining the Crystal Structure
The determination of a molecule's crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.[5][6]
Synthesis of High-Purity this compound
Obtaining high-quality single crystals necessitates starting with material of the highest possible purity. Several synthetic routes to 4-NTS have been reported.[7][8][9] A reliable and scalable one-pot method starting from 4-nitrochlorobenzene is detailed below.[7]
Experimental Protocol: One-Pot Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add 4-nitrochlorobenzene (1 eq.) and methanol to create a solution. Warm the mixture to approximately 50°C with stirring.
-
Formation of Disulfide Intermediate: In a separate vessel, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, ~0.6 eq.) and elemental sulfur (~0.6 eq.) in methanol. Heat gently to dissolve. Add this hot solution to the 4-nitrochlorobenzene solution over 15-20 minutes.
-
Reflux: Heat the resulting mixture to reflux temperature (approx. 65-70°C) and maintain for 2 hours. This step forms the intermediate bis(4-nitrophenyl) disulfide.
-
Reduction and Thiolate Formation: Prepare a solution of sodium hydroxide (~1 eq.) and sodium sulfide nonahydrate (~0.25 eq.) in methanol. Add this solution to the reaction mixture over 30 minutes while maintaining reflux. Continue to reflux for an additional hour to reduce the disulfide to the sodium 4-nitrothiophenolate salt.
-
Methylation: Cool the reaction mixture to 30-35°C. Introduce a methylating agent, such as methyl chloride (gas) or dimethyl sulfate (liquid, ~1.2 eq.), into the flask. If using methyl chloride, bubble the gas through the solution. If using dimethyl sulfate, add it dropwise. An exothermic reaction will occur; maintain the temperature below 40°C. Stir for 1-2 hours after the addition is complete.
-
Workup and Isolation: Distill off a significant portion of the methanol under reduced pressure. Add water and an immiscible organic solvent (e.g., toluene or dichloromethane) to the residue. Separate the organic layer, wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation. The crude product, a yellow solid, can be further purified by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to yield high-purity this compound crystals suitable for the next stage.
Diagram: Synthesis Workflow for this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. π–hole interactions at work: crystal engineering with nitro-derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Weak interactions in crystal engineering—understanding the recognition properties of the nitro group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 8. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 9. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
The Advent and Evolution of a Key Synthetic Building Block: A Technical Guide to 4-Nitrothioanisole
For Immediate Release
Shanghai, China – December 30, 2025 – This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 4-Nitrothioanisole (4-NTA), a pivotal intermediate in the fields of pharmaceutical and agrochemical research and development. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's synthesis, supported by detailed experimental protocols and comparative data.
Introduction
This compound, systematically named 1-methylthio-4-nitrobenzene, is a pale yellow crystalline solid with the chemical formula C₇H₇NO₂S.[1] Its strategic importance lies in its versatile reactivity, primarily serving as a precursor for the synthesis of more complex molecules. The presence of both a nitro group and a thioether functionality on the benzene ring allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis. This guide traces the historical milestones in the synthesis of 4-NTA, from its early preparations to modern, high-yield industrial processes.
Historical Context and Discovery
The synthesis of this compound was first reported in the early 20th century during broader investigations into substituted aromatic sulfides.[1] While the exact discoverer remains undocumented in readily available literature, the emergence of this compound is intrinsically linked to the development of nucleophilic aromatic substitution reactions. Early research focused on establishing reliable synthetic routes to organosulfur compounds, with 4-NTA being a subject of academic and industrial interest due to its potential as a chemical intermediate.
A significant milestone in the documented synthesis of this compound was the work of Yagupolski and Kiprianov in 1952. Their method, which involved the methylation of a 4-nitrothiophenolate solution, achieved a notable yield of 75%, providing a foundational protocol for subsequent research. This two-step approach, starting from 4-nitrochlorobenzene, was a common strategy in the mid-20th century for the preparation of substituted thioanisoles.
Further advancements in the synthesis of 4-NTA were driven by the need for more efficient and scalable processes for industrial applications. This led to the development of a highly efficient one-vessel process, patented in 1981, which significantly improved the yield and purity of the final product. This patented method streamlined the synthesis, making 4-NTA more readily and economically available for its use in the production of insecticides and other fine chemicals.
Key Synthetic Methodologies
The synthesis of this compound has evolved over the decades, with several key methods being developed and optimized. The following sections detail the most historically and industrially significant synthetic protocols.
Two-Step Synthesis via 4-Nitrothiophenol (Yagupolski and Kiprianov, 1952)
This classical approach involves the initial formation of 4-nitrothiophenol from 4-nitrochlorobenzene, followed by methylation to yield this compound.
Experimental Protocol:
Step 1: Synthesis of 4-Nitrothiophenol
-
In a reaction vessel, 4-nitrochlorobenzene is reacted with sodium disulfide (Na₂S₂) in an alkaline solution (e.g., sodium hydroxide). This reaction proceeds via nucleophilic aromatic substitution, where the disulfide anion displaces the chloride.
-
The resulting disulfide is then reduced in situ to the corresponding 4-nitrothiophenolate using a suitable reducing agent, such as sodium sulfide (Na₂S).
-
Acidification of the reaction mixture precipitates 4-nitrothiophenol, which can be isolated by filtration.
Step 2: Methylation of 4-Nitrothiophenol
-
The isolated 4-nitrothiophenol is dissolved in a suitable solvent, such as ethanol.
-
A base (e.g., sodium hydroxide) is added to deprotonate the thiol, forming the sodium 4-nitrothiophenolate.
-
A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the solution.
-
The reaction mixture is typically heated to facilitate the S-methylation, yielding this compound.
-
The product can be purified by recrystallization or distillation.
This method, as reported by Yagupolski and Kiprianov, achieved an overall yield of 75% from 4-nitrochlorobenzene.
One-Vessel Synthesis from 4-Nitrochlorobenzene (Patented Process, 1981)
A significant improvement in the synthesis of this compound was the development of a one-vessel process that avoids the isolation of the intermediate 4-nitrothiophenolate, leading to higher yields and a more streamlined workflow.
Experimental Protocol (Based on US Patent 4,298,761):
-
Reaction Setup: A solution of 395 g (2.5 mol) of 4-nitrochlorobenzene in 700 ml of methanol is prepared in a reaction vessel and warmed to 50°C.
-
Formation of Disulfide: A hot solution (60°C) of 198 g (1.5 mol) of sodium sulfide nonahydrate (Na₂S·9H₂O) and 48 g (1.5 mol) of sulfur in 1,900 ml of methanol is added over approximately 15 minutes. The reaction mixture is then heated at reflux for about 2 hours.
-
Reduction to Thiophenolate: A solution, also at 60°C, containing 208 g of 48% aqueous sodium hydroxide (2.5 mol) and 82.5 g (0.625 mol) of Na₂S·9H₂O in 300 ml of methanol is added dropwise over 30 minutes. The mixture is then maintained at reflux for an additional hour.
-
Methylation: After cooling the reaction mixture, 250 g (5.0 mol) of methyl chloride is introduced over 2 hours at a temperature of 27-35°C. The mixture is stirred for an additional hour to ensure complete methylation.
-
Workup and Isolation: The methanol is distilled off under reduced pressure. The residue is then subjected to distillation to yield this compound.
This one-vessel process reportedly produces this compound in high yield (over 90%) and purity, suitable for direct use in subsequent synthetic steps without extensive purification.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the key synthetic methods described.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Two-Step Synthesis | 4-Nitrochlorobenzene | Na₂S₂, NaOH, Na₂S, Methylating Agent | Multi-step, isolation of intermediate | 75 | Yagupolski and Kiprianov (1952) |
| One-Vessel Synthesis | 4-Nitrochlorobenzene | Na₂S, Sulfur, NaOH, Methyl Chloride | One-pot, 50-70°C (initial steps), 27-35°C (methylation) | >90 | US Patent 4,298,761 (1981)[2] |
| Modern Method | p-Nitrochlorobenzene | Potassium Fluoride, Dimethyl Sulfoxide, Catalyst | 185-220°C, 12-15h | High | CN115772105B |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies for this compound.
Figure 1: Two-Step Synthesis of this compound.
Figure 2: One-Vessel Synthesis of this compound.
Conclusion
The journey of this compound from its initial synthesis in the early 20th century to the highly efficient, industrial-scale production methods of today showcases a remarkable progression in synthetic organic chemistry. The development of the one-vessel synthesis represents a significant leap in process optimization, highlighting the continuous drive for more economical and sustainable chemical manufacturing. As a versatile building block, this compound continues to play a crucial role in the discovery and development of new pharmaceuticals and agrochemicals, and its synthetic history provides valuable insights for the chemists and engineers of today.
References
An In-depth Technical Guide to the Basic Reactivity of the Nitro Group in 4-Nitrothioanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of the nitro group in 4-nitrothioanisole. The document delves into the primary chemical transformations, including reduction, nucleophilic aromatic substitution, and electrophilic aromatic substitution, with a focus on providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors. Reaction mechanisms are illustrated through signaling pathway diagrams to provide a clear understanding of the underlying chemical principles. This guide is intended to be a valuable resource for scientists and professionals involved in organic synthesis, medicinal chemistry, and drug development, where the manipulation of the nitro group on aromatic scaffolds is a common and critical synthetic step.
Introduction
This compound is a versatile synthetic intermediate characterized by the presence of a nitro group and a methylthio group on a benzene ring. The electronic properties of these two functional groups significantly influence the reactivity of the aromatic system. The nitro group, being a strong electron-withdrawing group, plays a pivotal role in the chemical behavior of the molecule, primarily by activating the aromatic ring for nucleophilic attack and by being susceptible to reduction to an amino group. This transformation is particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules, as it introduces a key functional group for further derivatization. This guide will explore the core reactivity of the nitro group in this compound, providing a detailed examination of its most important reactions.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is one of the most fundamental and widely utilized transformations of this compound. This reaction is a cornerstone in the synthesis of 4-aminothioanisole, a valuable building block in medicinal chemistry. A variety of reducing agents and catalytic systems have been employed for this purpose, each with its own set of advantages in terms of yield, selectivity, and reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction typically proceeds under a hydrogen atmosphere, and the efficiency of the reduction can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the presence of catalyst poisons.[1]
Experimental Protocol: Catalytic Hydrogenation of this compound using Pd/C
-
Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-aminothioanisole.
-
Purify the product by recrystallization or column chromatography.
-
Table 1: Quantitative Data for Catalytic Hydrogenation of this compound
| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 4-aminothioanisole (%) | Reference |
| Pd/C | 1 | 100 | 1 | >99 | >99 | [2] |
| C@Pd/TiO₂ | 1 | 100 | 0.5 | >99 | >99 | [3] |
Note: The presence of sulfur-containing compounds can poison the Pd/C catalyst. The use of a carbon shell-covered Pd catalyst (C@Pd/TiO₂) has been shown to enhance sulfur resistance and catalytic activity.[3]
Reduction with Metal Hydrides
Sodium borohydride (NaBH₄) is a milder reducing agent that can be used for the reduction of nitro groups, often in the presence of a catalyst.[4][5] This method offers an alternative to catalytic hydrogenation, particularly when other functional groups sensitive to hydrogenation are present in the molecule.
Experimental Protocol: Reduction of this compound using NaBH₄ and a Catalyst
-
Materials: this compound, Sodium Borohydride (NaBH₄), Catalyst (e.g., Co₃S₄, NiS), Ethanol.
-
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add the catalyst (e.g., 10 mol%).
-
Cool the mixture in an ice bath.
-
Add sodium borohydride (typically 3-5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Table 2: Quantitative Data for the Reduction of Nitroarenes using NaBH₄ and Catalysts
| Catalyst | Solvent | Temperature (°C) | Time | Yield of Amine (%) | Reference |
| Co₃S₄ | Ethanol | Room Temp. | 1h | Quantitative (for nitrobenzene) | [4] |
| NiS | Ethanol | Room Temp. | 1h | Quantitative (for nitrobenzene) | [4] |
| Ni(OAc)₂·4H₂O | CH₃CN/H₂O | Room Temp. | 20 min | High to excellent (for various nitro compounds) | [5] |
Note: While these examples do not exclusively use this compound, they demonstrate the general efficacy of these catalytic systems for nitroarene reduction.
Reaction Mechanism of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The exact mechanism can vary depending on the reducing agent and reaction conditions. A generally accepted pathway involves the sequential reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to the amino group.[6]
Caption: General mechanism for the reduction of a nitro group.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). The nitro group, particularly when positioned para to a leaving group (in this case, the methylthio group is not a typical leaving group, but the principle applies to other substituted nitroaromatics), stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7]
While the methylthio group is not a facile leaving group, the principle of SNAr is crucial in the synthesis of this compound itself from 4-nitrochlorobenzene.
Experimental Protocol: Synthesis of this compound via SNAr
-
Materials: 4-Nitrochlorobenzene, Sodium sulfide nonahydrate (Na₂S·9H₂O), Sulfur, Sodium hydroxide (NaOH), Methanol, Methyl chloride.
-
Procedure:
-
Prepare a solution of sodium disulfide (Na₂S₂) by dissolving sodium sulfide and sulfur in methanol.
-
In a separate flask, dissolve 4-nitrochlorobenzene in methanol.
-
Add the sodium disulfide solution to the 4-nitrochlorobenzene solution and heat to reflux.
-
After the initial reaction, add a solution of sodium hydroxide and sodium sulfide in methanol.
-
Continue to reflux the mixture.
-
Cool the reaction mixture and introduce methyl chloride gas to methylate the intermediate thiophenoxide.
-
After methylation, the product, this compound, can be isolated by distillation or crystallization. A yield of up to 94% has been reported for this one-pot synthesis.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 5. orientjchem.org [orientjchem.org]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
Unlocking the Potential of 4-Nitrothioanisole: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Re-evaluating a Versatile Building Block
4-Nitrothioanisole, a seemingly unassuming aromatic nitro compound, has long been a staple in the synthetic chemist's toolbox, primarily serving as an intermediate in the production of agrochemicals and pharmaceuticals.[1] Its straightforward synthesis and predictable reactivity have, in some ways, relegated it to the status of a common precursor. However, a deeper exploration of its chemical functionalities—the electron-withdrawing nitro group, the nucleophilic sulfur atom, and the reactive aromatic ring—reveals a scaffold ripe for innovation. This guide moves beyond the established applications of this compound to illuminate promising, yet underexplored, research avenues in medicinal chemistry, materials science, and catalysis. For the discerning researcher, this compound is not merely a starting material, but a gateway to novel discoveries and applications.
I. Foundational Chemistry: Synthesis and Reactivity
A thorough understanding of this compound's synthesis and reactivity is paramount to unlocking its potential. While numerous synthetic routes exist, the one-vessel reaction of 4-nitrochlorobenzene with sodium disulfide followed by methylation remains a highly efficient and scalable method, often yielding the product in high purity.[2]
Established Synthetic Protocol: One-Vessel Synthesis
A robust and high-yielding one-pot synthesis has been developed, avoiding the isolation of intermediates.[3][4]
Protocol:
-
To a solution of 4-nitrochlorobenzene in methanol at approximately 50-60 °C, a methanolic solution of sodium disulfide (Na₂S₂) is added.[3]
-
Following the initial reaction, an alkaline solution of sodium sulfide (Na₂S) is introduced to the reaction mixture.[3]
-
Finally, a methylating agent, such as methyl chloride, is added to the vessel to yield this compound.[3][4]
-
The product can be isolated via distillation after removal of the solvent.[4]
The primary reactivity of this compound is centered around the reduction of the nitro group and the oxidation of the thioether. The catalytic hydrogenation of this compound to 4-aminothioanisole is a cornerstone reaction, providing a key building block for further functionalization.[1][5] Palladium-on-carbon (Pd/C) is a commonly employed catalyst for this transformation.[5] Oxidation of the thioether to the corresponding sulfoxide or sulfone offers another avenue for modifying the molecule's electronic and steric properties.[6][7]
II. Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The true potential of this compound in drug discovery is realized upon its reduction to 4-aminothioanisole. This seemingly simple transformation unlocks a primary amine group, a critical handle for introducing molecular diversity and tailoring compounds for specific biological targets. The resulting 4-(methylthio)aniline scaffold is present in a number of compounds with demonstrated pharmacological activity.
A. Targeting Inflammation: The Cyclooxygenase (COX) Pathway
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Derivatives of 4-aminothioanisole have shown promise as inhibitors of these enzymes.
Scientific Rationale: The 4-(methylthio)aniline core can be elaborated with various pharmacophores known to interact with the active site of COX enzymes. The thioether moiety can be a key interaction point, and modifications to the aniline nitrogen can be used to fine-tune selectivity for COX-1 versus COX-2.[8][9]
Proposed Research Workflow:
-
Synthesis of a Focused Library: Synthesize a series of N-acylated and N-sulfonylated derivatives of 4-aminothioanisole. Vary the substituents on the acyl and sulfonyl groups to probe the structure-activity relationship (SAR).
-
In Vitro COX Inhibition Assays: Screen the synthesized compounds for their ability to inhibit ovine COX-1 and COX-2 using commercially available assay kits. Determine IC₅₀ values to quantify potency.
-
Molecular Docking Studies: Perform in silico docking of the most active compounds into the crystal structures of COX-1 and COX-2 to elucidate potential binding modes and rationalize observed activity and selectivity.
Experimental Protocol: Synthesis of an N-Acyl 4-Aminothioanisole Derivative
-
Dissolve 4-aminothioanisole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acyl derivative.
Caption: Workflow for the development of 4-aminothioanisole-based COX inhibitors.
B. Anticancer Drug Development: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common driver of cancer. The 4-aminoquinazoline core is a well-established pharmacophore in a number of approved kinase inhibitor drugs.[10] The structurally related 4-aminothioanisole offers a novel and underexplored scaffold for the development of new kinase inhibitors.
Scientific Rationale: 4-Amino-2-(thio)phenol derivatives have been shown to inhibit protein kinase B (AKT) and ABL tyrosine kinase.[4] The 4-(methylthio)aniline moiety can serve as a versatile template for designing inhibitors that target the ATP-binding site of various kinases. The sulfur atom can form key hydrogen bonds or other interactions within the kinase domain, while the aniline nitrogen provides a vector for introducing substituents that can confer potency and selectivity.
Proposed Research Areas:
-
EGFR and VEGFR Inhibitors: The 4-anilinoquinazoline scaffold is a known inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). Synthesizing 4-aminothioanisole analogues of known EGFR/VEGFR inhibitors could lead to novel compounds with improved properties.
-
Targeting the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer. 2-Thioxoimidazolidin-4-one derivatives have been shown to inhibit this pathway.[11] 4-Aminothioanisole can be used as a starting material to synthesize novel heterocyclic systems that modulate this critical signaling cascade.
Caption: Potential inhibition points of 4-aminothioanisole derivatives in oncogenic signaling.
III. Potential Research Area 2: Materials Science
The unique electronic properties of sulfur-containing aromatic compounds make them intriguing candidates for applications in materials science, particularly in the burgeoning field of organic electronics.
A. Organic Conductive Polymers
Scientific Rationale: Polyaniline is a well-known conductive polymer. The presence of the sulfur atom in 4-aminothioanisole could modulate the electronic properties of the corresponding polymer, potentially leading to materials with enhanced conductivity, stability, or processability. The synthesis of conductive polymers from aminothiophenol has been reported, suggesting that 4-aminothioanisole could be a viable monomer.[12]
Proposed Research Workflow:
-
Polymerization of 4-Aminothioanisole: Investigate the chemical and electrochemical polymerization of 4-aminothioanisole to form poly(4-aminothioanisole).
-
Characterization of the Polymer: Characterize the resulting polymer using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and gel permeation chromatography (GPC) to determine its structure and molecular weight.
-
Conductivity Measurements: Measure the electrical conductivity of the polymer films using the four-point probe method. Investigate the effect of doping on conductivity.
B. Charge Transport Materials for Organic Electronics
Scientific Rationale: The efficiency of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is highly dependent on the charge transport properties of the organic materials used.[13][14] Sulfur-containing aromatic compounds can exhibit favorable intermolecular π-π stacking, which is crucial for efficient charge transport.[13] this compound and its derivatives offer a tunable platform to investigate structure-property relationships in charge transport.
Proposed Research Directions:
-
Computational Screening: Use density functional theory (DFT) calculations to predict the frontier molecular orbital energies (HOMO and LUMO), reorganization energies, and charge transfer integrals of a virtual library of this compound derivatives. This can help to identify promising candidates for efficient hole or electron transport.
-
Thin-Film Fabrication and Characterization: Synthesize the most promising candidates and fabricate thin films using techniques like vacuum deposition or solution processing. Characterize the morphology and crystallinity of the films using atomic force microscopy (AFM) and X-ray diffraction (XRD).
-
Device Fabrication and Testing: Fabricate OFETs using the synthesized materials and measure their charge carrier mobility.
IV. Potential Research Area 3: Catalysis
The sulfur atom in this compound and its derivatives can act as a ligand for transition metals, opening up possibilities for the development of novel catalysts.
A. Ligand Development for Palladium-Catalyzed Cross-Coupling Reactions
Scientific Rationale: Thioether-containing ligands have been shown to be effective in promoting palladium-catalyzed C-H functionalization reactions.[5] The combination of the thioether and a second coordinating group can create a bidentate ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. The 4-(methylthio)aniline scaffold provides a straightforward entry point for the synthesis of novel S,N-bidentate ligands.
Proposed Research Workflow:
-
Ligand Synthesis: Synthesize a series of ligands by modifying the amino group of 4-aminothioanisole to introduce other coordinating functionalities, such as phosphines, pyridines, or oxazolines.
-
Palladium Complex Synthesis and Characterization: Synthesize palladium complexes of the newly designed ligands and characterize them using NMR, mass spectrometry, and X-ray crystallography.
-
Catalytic Testing: Evaluate the performance of the palladium complexes in various cross-coupling reactions, such as Suzuki, Heck, and C-H activation reactions. Assess catalyst loading, reaction times, and yields.
Caption: Development of 4-aminothioanisole-based ligands for catalysis.
B. Asymmetric Catalysis
Scientific Rationale: The development of chiral ligands is central to asymmetric catalysis.[15][16] By introducing chirality into the 4-aminothioanisole scaffold, it is possible to create novel chiral S,N-ligands for enantioselective transformations.
Proposed Research Directions:
-
Synthesis of Chiral Ligands: Synthesize chiral ligands by reacting 4-aminothioanisole with chiral building blocks, such as chiral epoxides or amino acids.
-
Application in Asymmetric Reactions: Screen the resulting chiral palladium or other transition metal complexes in a range of asymmetric reactions, including asymmetric allylic alkylations, hydrogenations, and conjugate additions.
V. Conclusion and Future Outlook
This compound is more than just a simple chemical intermediate. Its rich and versatile chemistry provides a foundation for significant research and development in medicinal chemistry, materials science, and catalysis. By moving beyond its traditional applications and embracing a more exploratory mindset, researchers can unlock the full potential of this valuable building block. The proposed research areas in this guide offer a starting point for innovation, with the ultimate goal of developing novel therapeutics, advanced materials, and efficient catalytic systems. The journey from a common laboratory chemical to a key component in cutting-edge technologies is a testament to the enduring power of chemical synthesis and the endless possibilities that lie within even the most familiar of molecules.
References
- 1. The contribution of a 2-amino group on receptor tyrosine kinase inhibition and antiangiogenic activity in 4-anilinosubstituted pyrrolo[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Synthesis and selective inhibitory activity against human COX-1 of novel 1-(4-substituted-thiazol-2-yl)-3,5-di(hetero)aryl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new thiazolo-celecoxib analogues as dual cyclooxygenase-2/15-lipoxygenase inhibitors: Determination of regio-specific different pyrazole cyclization by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1667022A - A kind of synthetic method of electronically conductive polymer poly-o-aminothiophenol - Google Patents [patents.google.com]
- 13. [2505.20371] Theoretical study on charge transfer properties of triphenylamino-ethynyl Polycyclic Aromatic Hydrocarbon derivatives [arxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. The Synthesis and Application of P,N Ligands in Asymmetric Catalysis [researchrepository.ucd.ie]
- 16. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of 4-Nitrothioanisole in Insecticide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrothioanisole, a nitroaromatic organosulfur compound, serves as a versatile intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals. While not always a direct precursor, its structural components are found in several key organophosphate insecticides. This document provides detailed application notes and protocols for the synthesis of prominent insecticides, Fenitrothion and Methyl Parathion, starting from precursors that are structurally and synthetically related to this compound. The protocols herein detail the synthesis of the phenolic intermediates and their subsequent conversion to the final insecticidal products.
Synthesis of Phenolic Intermediates
The primary route to the phenolic precursors required for the synthesis of Fenitrothion and Methyl Parathion involves the nitration of cresols and phenols, respectively. While the direct conversion of this compound to these phenols is not the most common industrial method, a plausible synthetic pathway would involve the oxidation of the methylthio group to a hydroxyl group. However, for practical laboratory synthesis, the nitration of commercially available starting materials is more direct.
Synthesis of 3-Methyl-4-nitrophenol (Precursor for Fenitrothion)
A common method for the synthesis of 3-Methyl-4-nitrophenol involves the direct nitration of m-cresol.[1]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve m-cresol in a suitable solvent such as dichloromethane.
-
Nitration: Cool the solution in an ice bath. Slowly add a nitrating mixture, typically consisting of nitric acid and sulfuric acid, while maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of p-Nitrophenol (Precursor for Methyl Parathion)
p-Nitrophenol can be synthesized by the nitration of phenol.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place phenol in a beaker and cool it in an ice bath.
-
Nitration: Slowly add dilute nitric acid to the cooled phenol with constant stirring. The reaction is exothermic and the temperature should be maintained below 20°C to minimize the formation of the ortho-isomer.
-
Separation: A mixture of o-nitrophenol and p-nitrophenol is formed. The p-nitrophenol is less volatile and can be separated from the more volatile o-nitrophenol by steam distillation.
-
Purification: The non-volatile p-nitrophenol remaining in the distillation flask can be purified by recrystallization from hot water.
Synthesis of Organophosphate Insecticides
The final step in the synthesis of Fenitrothion and Methyl Parathion is the phosphorylation of the corresponding phenolic intermediates.
Synthesis of Fenitrothion (O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate)
Fenitrothion is synthesized by the reaction of 3-methyl-4-nitrophenol with O,O-dimethyl phosphorochloridothioate.
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, suspend 3-methyl-4-nitrophenol and an acid scavenger, such as anhydrous potassium carbonate, in an inert solvent like toluene.
-
Phosphorylation: Heat the mixture to reflux. Slowly add O,O-dimethyl phosphorochloridothioate to the refluxing suspension.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and wash the filtrate with a dilute sodium hydroxide solution and then with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude Fenitrothion. The product can be further purified by vacuum distillation or column chromatography.
Synthesis of Methyl Parathion (O,O-dimethyl O-(4-nitrophenyl) phosphorothioate)
Methyl Parathion is synthesized via the Schrader synthesis, which involves the reaction of the sodium salt of p-nitrophenol with O,O-dimethyl phosphorochloridothioate.[2][3]
Experimental Protocol:
-
Salt Formation: Prepare the sodium salt of p-nitrophenol by reacting p-nitrophenol with a stoichiometric amount of sodium hydroxide in an appropriate solvent.
-
Reaction Setup: In a reaction vessel, dissolve the sodium p-nitrophenoxide in a suitable solvent.
-
Phosphorylation: Add O,O-dimethyl phosphorochloridothioate to the solution and stir the mixture at a controlled temperature.
-
Work-up: After the reaction is complete, the product is isolated by extraction with an organic solvent.
-
Purification: The organic extract is washed, dried, and the solvent is evaporated to yield Methyl Parathion, which can be purified by crystallization.
Quantitative Data
| Insecticide | Precursor | Phosphorylating Agent | Typical Yield | Reference |
| Fenitrothion | 3-Methyl-4-nitrophenol | O,O-dimethyl phosphorochloridothioate | >90% (crude) | - |
| Methyl Parathion | p-Nitrophenol | O,O-dimethyl phosphorochloridothioate | High | [2][3] |
Spectroscopic Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) | IR (cm-1) |
| Fenitrothion | 2.63 (s, 3H, CH3), 3.86 (d, 6H, 2xOCH3), 7.14 (m, 3H, Ar-H) | 20.9, 55.4, 119.1, 124.6, 126.8, 136.4, 145.9, 153.5 | 277 (M+) | 1580 (NO2), 1350 (NO2), 1030 (P-O-C), 830 (P=S) |
| Methyl Parathion | 3.85 (d, 6H, 2xOCH3), 7.35 (d, 2H, Ar-H), 8.20 (d, 2H, Ar-H) | 55.0, 120.5, 125.5, 145.0, 152.0 | 263 (M+) | 1590 (NO2), 1345 (NO2), 1035 (P-O-C), 820 (P=S) |
Visualizations
Caption: Synthetic pathway for Fenitrothion.
Caption: Synthetic pathway for Methyl Parathion.
Caption: General experimental workflow.
References
Application of 4-Nitrothioanisole as a Precursor for Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. Their applications span across various industries, including textiles, printing, and food. In the realm of biomedical sciences and drug development, azo compounds are gaining increasing attention due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel azo dyes with tailored functionalities is a key area of research.
4-Nitrothioanisole serves as a valuable precursor in the synthesis of a specific class of azo dyes containing a thioether (-S-CH₃) moiety. The presence of the sulfur atom can significantly influence the tinctorial properties, fastness, and biological activity of the resulting dyes. The synthetic pathway involves the initial reduction of the nitro group of this compound to an amino group, yielding 4-aminothioanisole (also known as 4-(methylthio)aniline). This primary aromatic amine is then subjected to diazotization, followed by a coupling reaction with a suitable aromatic nucleophile to furnish the final azo dye. This document provides detailed protocols for the synthesis of azo dyes from this compound and summarizes key data and potential applications.
Synthetic Workflow
The overall synthetic strategy to produce azo dyes from this compound is a two-step process. First, the nitro group is reduced to an amine. Second, the resulting amine undergoes diazotization and then coupling with an appropriate aromatic compound.
Caption: Synthetic workflow for azo dyes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminothioanisole from this compound (Reduction)
This protocol describes the reduction of the nitro group of this compound to a primary amine using stannous chloride (SnCl₂) in the presence of hydrochloric acid.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (approximately 3-4 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid (sufficient to dissolve the tin salt and maintain an acidic medium) to the mixture. The reaction is exothermic, so the acid should be added cautiously while cooling the flask in an ice bath if necessary.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts as tin hydroxides.
-
Extract the product into ethyl acetate. Perform the extraction three times to ensure complete recovery.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-aminothioanisole.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of an Azo Dye from 4-Aminothioanisole and 2-Naphthol
This protocol details the diazotization of 4-aminothioanisole and its subsequent coupling with 2-naphthol to produce a vibrant azo dye.
Materials:
-
4-Aminothioanisole
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of 4-Aminothioanisole
-
Dissolve 4-aminothioanisole (1 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3 equivalents) and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess, ~1.05 equivalents) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 4-aminothioanisole hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid dye with a generous amount of cold water until the filtrate is neutral.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and characterization of an azo dye prepared from 4-aminothioanisole and 2-naphthol.
Table 1: Reaction Yields
| Reaction Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| Reduction of this compound | 4-Aminothioanisole | This compound | 1.39 | 1.18 | 85 |
| Azo coupling of 4-Aminothioanisole with 2-Naphthol | Azo Dye | 4-Aminothioanisole | 2.94 | 2.56 | 87 |
Table 2: Spectroscopic Data for the Azo Dye (4-((4-(methylthio)phenyl)diazenyl)naphthalen-1-ol)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| UV-Visible (in Ethanol) | λmax ≈ 480 nm (This value can vary depending on the solvent and the specific structure of the coupling component) |
| FT-IR (KBr pellet, cm⁻¹) | ~3400 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1620 (C=C stretch), ~1450 (N=N stretch, often weak), ~1250 (C-O stretch), ~600 (C-S stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~2.5 (s, 3H, -SCH₃), ~6.8-8.5 (m, aromatic protons), ~15.0 (s, 1H, phenolic -OH, may be broad and exchangeable with D₂O) |
| ¹³C NMR (CDCl₃, δ ppm) | ~15.0 (-SCH₃), ~115-160 (aromatic carbons, including those attached to N and O), specific shifts will depend on the exact substitution pattern. |
Biological Activity and Potential Signaling Pathways
Azo dyes containing heterocyclic or sulfur-containing moieties have demonstrated a range of biological activities, including antimicrobial and anticancer effects.[1][2] The thioether group in azo dyes derived from this compound may enhance their lipophilicity, potentially facilitating their transport across cell membranes and interaction with intracellular targets.
The cytotoxicity of some azo dyes has been linked to their ability to induce apoptosis in cancer cells.[2] While the specific signaling pathways for thioether-containing azo dyes are not yet fully elucidated, plausible mechanisms could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic cascades.
Caption: Plausible signaling pathway for the cytotoxic effects of thioether azo dyes.
Further research is warranted to investigate the specific molecular targets and signaling pathways modulated by this class of compounds. Such studies will be invaluable for the rational design of novel azo-based therapeutic agents.
Conclusion
This compound is a readily available and useful precursor for the synthesis of azo dyes bearing a methylthio group. The synthetic route, involving a straightforward reduction followed by diazotization and coupling, allows for the generation of a diverse library of colored compounds. The presented protocols provide a solid foundation for researchers to explore the synthesis and properties of these dyes. The potential for these compounds to exhibit interesting biological activities makes them attractive targets for further investigation in the field of drug development. The systematic collection of quantitative data and the elucidation of their mechanisms of action will be crucial for unlocking their full therapeutic potential.
References
Application Notes and Protocols: 4-Nitrothioanisole as a Probe for Surface-Enhanced Raman Scattering (SERS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers significant amplification of Raman signals for molecules adsorbed onto or in close proximity to nanostructured metal surfaces. This enhancement allows for the detection and identification of analytes at ultra-low concentrations, making it a valuable tool in various fields, including chemical analysis, materials science, and biomedical research. 4-Nitrothioanisole (4-NTA) is an aromatic thiol compound that can be effectively analyzed using SERS. Its distinct Raman signature and its interaction with SERS-active substrates, such as silver nanoparticles, make it a subject of interest for fundamental SERS studies and as a model compound for more complex systems.
This document provides detailed application notes and experimental protocols for the use of this compound as a substrate for SERS analysis. While direct quantitative data for 4-NTA is limited in published literature, data for the closely related and widely studied compound 4-nitrothiophenol (4-NTP) is presented to provide a reference for expected performance.
Principle of SERS with this compound
The SERS enhancement phenomenon arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement. The electromagnetic enhancement is attributed to the excitation of localized surface plasmons on the metallic nanostructures by the incident laser light, which creates a highly amplified electromagnetic field at the surface. Molecules, such as 4-NTA, located within this enhanced field experience a significant increase in their Raman scattering intensity. The chemical enhancement mechanism involves a charge-transfer interaction between the analyte and the metal surface, leading to a resonance effect that further boosts the Raman signal.
This compound, with its sulfur atom, readily adsorbs onto silver (Ag) surfaces via the sulfur atom. Upon laser irradiation, 4-NTA can undergo surface-induced photoreactions. These reactions include the scission of the C-S bond followed by the reduction of the nitro group (-NO2) to an amino group (-NH2).[1] This transformation results in the SERS spectrum of 4-NTA evolving into that of 4-aminobenzenthiolate, providing a dynamic system for studying catalytic reactions on plasmonic surfaces.
Quantitative SERS Data
The following tables summarize quantitative SERS data for 4-nitrothiophenol (4-NTP), a structurally similar molecule to 4-NTA, to provide an indication of the expected SERS performance.
Table 1: SERS Enhancement Factors (EF) for 4-Nitrothiophenol (4-NTP) on Various Substrates
| SERS Substrate | Analyte | Enhancement Factor (EF) | Reference |
| Silver Nanoparticle/Layered Double Hydroxide (Ag@LDO600) | 4-NTP | 8.3 x 10⁴ | [2] |
| TiO2 | p-NTP | 10²–10³ | [3][4] |
| Gold Nanorings | 4-ATP | Not specified, but strong enhancement observed | [5] |
Table 2: Limit of Detection (LOD) for Aromatic Thiols using SERS
| SERS Substrate | Analyte | Limit of Detection (LOD) | Reference |
| Au/MOF-74 | 4-NTP | 0.1 µmol·L⁻¹ | [6] |
| Au@Ag nanodome-cones array | 6-benzylaminopurine | 38.8 µg/L | [7] |
Experimental Protocols
This section provides a detailed protocol for the SERS analysis of this compound using a laboratory-prepared silver colloid as the SERS substrate.
Protocol 1: Preparation of SERS-Active Silver Colloid
This protocol is adapted from the widely used Lee-Meisel method for synthesizing citrate-reduced silver nanoparticles.[8]
Materials:
-
Silver nitrate (AgNO₃)
-
Trisodium citrate (Na₃C₆H₅O₇)
-
Deionized water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with deionized water)
Procedure:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
In a clean flask, bring 50 mL of the 1 mM AgNO₃ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, rapidly add 1 mL of a 1% (w/v) trisodium citrate solution.
-
Continue boiling and stirring the solution. The solution will undergo a series of color changes, from colorless to a pale yellow, then to a more intense yellow, and finally to a stable grayish-green or olive color, indicating the formation of silver nanoparticles.
-
Keep the solution boiling for approximately 1 hour to ensure the reaction is complete and the nanoparticles are stable.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the prepared silver colloid in a dark glass bottle at 4°C. The colloid should be stable for several weeks.
Protocol 2: SERS Measurement of this compound
Materials:
-
Prepared silver colloid (from Protocol 1)
-
This compound (4-NTA)
-
Ethanol or other suitable solvent for 4-NTA
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm, 633 nm, or 785 nm)
-
Quartz cuvette or glass slide
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-NTA (e.g., 1 mM) in ethanol.
-
Prepare a series of dilutions of the 4-NTA stock solution to the desired concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M).
-
-
SERS Sample Incubation:
-
In a small vial, mix a specific volume of the silver colloid (e.g., 500 µL) with a small volume of the 4-NTA solution (e.g., 50 µL) to achieve the final desired concentration.
-
Allow the mixture to incubate for a short period (e.g., 5-10 minutes) to ensure the adsorption of 4-NTA onto the silver nanoparticles.
-
-
Spectral Acquisition:
-
Transfer the mixture to a quartz cuvette or drop-cast a small volume onto a clean glass slide and allow it to dry.
-
Place the sample in the Raman spectrometer.
-
Acquire the SERS spectrum using appropriate parameters, such as:
-
Laser Wavelength: 532 nm or 633 nm are commonly used for silver nanoparticles.
-
Laser Power: Use a low laser power (e.g., 0.1-1 mW) to avoid excessive heating and photo-induced damage to the sample, although higher powers can be used to intentionally study photoreactions.
-
Acquisition Time: Typically 1-10 seconds.
-
Accumulations: Average multiple spectra (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
-
Data Analysis:
-
Process the acquired spectra by removing the background and cosmic rays.
-
Identify the characteristic Raman peaks of 4-NTA and its potential photoreaction products. Key peaks for 4-NTP (as a reference) include the symmetric NO₂ stretching mode around 1336 cm⁻¹ and ring breathing modes.[2][9] The appearance of new bands around 1144, 1388, and 1437 cm⁻¹ can indicate the formation of 4,4'-dimercaptoazobenzene (DMAB) through a coupling reaction.[9]
-
Visualizations
Signaling Pathway of this compound on a SERS Substrate
Caption: Photoreaction pathway of 4-NTA on a SERS substrate.
Experimental Workflow for SERS Analysis
Caption: General workflow for SERS analysis of 4-NTA.
References
- 1. Kinetic and Mechanistic Investigation of the Photocatalyzed Surface Reduction of 4-Nitrothiophenol Observed on a Silver Plasmonic Film via Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Surface-enhanced Raman scattering (SERS) of nitrothiophenol isomers chemisorbed on TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface-Enhanced Hyper Raman Spectra of Aromatic Thiols on Gold and Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface-Enhanced Raman Scattering Study of the Product-Selectivity of Plasmon-Driven Reactions of p‑Nitrothiophenol in Silver Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Oxidation of 4-Nitrothioanisole to 4-Nitrothioanisole Sulfoxide
Introduction: The Significance of Sulfoxides in Modern Chemistry
Sulfoxides are a pivotal class of organosulfur compounds characterized by a sulfinyl functional group (R-S(=O)-R').[1] They serve as versatile intermediates in organic synthesis and are integral components in a wide array of pharmaceuticals and agrochemicals. The controlled oxidation of sulfides to sulfoxides is a fundamental transformation, with the resulting sulfoxides exhibiting unique chemical reactivity and stereochemical properties.[2] This application note provides a detailed experimental protocol for the selective oxidation of 4-nitrothioanisole to its corresponding sulfoxide, a compound of interest in the development of various bioactive molecules.[3] The presented methodology emphasizes a "green" chemistry approach, utilizing hydrogen peroxide as a clean and efficient oxidizing agent.[4][5][6]
Mechanistic Overview: The Nucleophilic Attack on an Oxidant
The oxidation of a sulfide to a sulfoxide proceeds via the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidizing agent.[7] In the case of hydrogen peroxide, the reaction is often catalyzed by an acid, which protonates the peroxide, making it a more potent electrophile. The sulfur atom of the thioanisole derivative attacks the terminal oxygen of the activated hydrogen peroxide, leading to the formation of a new sulfur-oxygen bond and the elimination of a water molecule.
Careful control of the reaction stoichiometry and conditions is paramount to prevent the over-oxidation of the sulfoxide to the corresponding sulfone.[2][4] The electron-withdrawing nitro group in this compound deactivates the aromatic ring, which can influence the reactivity of the sulfur center.
Experimental Workflow Diagram
Caption: Experimental workflow for the oxidation of this compound.
Quantitative Data Summary
| Parameter | Value |
| Substrate | This compound |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) |
| Solvent | Glacial Acetic Acid |
| Stoichiometry (Substrate:H₂O₂) | 1 : 4 (molar ratio) |
| Temperature | Room Temperature |
| Reaction Time | Monitored by TLC (typically a few hours) |
| Expected Yield | 90-99%[6] |
Detailed Experimental Protocol
This protocol outlines a reliable and environmentally conscious method for the selective oxidation of this compound to its sulfoxide using hydrogen peroxide in glacial acetic acid.[6]
Materials and Equipment
-
This compound (C₇H₇NO₂S, MW: 169.20 g/mol )[8]
-
30% Hydrogen Peroxide (w/w in H₂O)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.91 mmol) in glacial acetic acid (10 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (2.7 mL, 23.64 mmol, 4 equivalents) dropwise using a dropping funnel over a period of 10-15 minutes. An initial slight exotherm may be observed. If necessary, the flask can be cooled in an ice-water bath to maintain room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (this compound) should have a different Rf value than the product (this compound sulfoxide). The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed as indicated by TLC, carefully pour the reaction mixture into a beaker containing ice-cold water (50 mL). Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound sulfoxide.
-
Characterization: The product can be further purified by recrystallization (e.g., from ethanol) if necessary. Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination to confirm its identity and purity.
Safety and Troubleshooting
-
Safety Precautions: Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood.
-
Over-oxidation: The primary potential side product is the corresponding sulfone. To minimize its formation, avoid using an excessive amount of hydrogen peroxide and prolonged reaction times. Careful monitoring by TLC is crucial.
-
Incomplete Reaction: If the reaction is sluggish, gentle warming (e.g., to 40-50 °C) can be attempted, but this may also increase the risk of over-oxidation. Ensure the quality of the hydrogen peroxide, as it can decompose over time.
Conclusion
This application note provides a robust and reproducible protocol for the selective oxidation of this compound to this compound sulfoxide. The use of hydrogen peroxide as the oxidant aligns with the principles of green chemistry by offering a high atom economy and producing water as the only stoichiometric byproduct.[5] This method is suitable for researchers in both academic and industrial settings who require an efficient and clean synthesis of sulfoxides for further applications in drug discovery and materials science.
References
- 1. Sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. 4-硝基茴香硫醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitrophenyl methyl sulfide | C7H7NO2S | CID 96109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Nitrothioanisole as a Substrate in Horseradish Peroxidase-Catalyzed Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Horseradish peroxidase (HRP) is a versatile enzyme widely employed in various biotechnological and diagnostic applications due to its ability to catalyze the oxidation of a broad range of substrates in the presence of hydrogen peroxide (H₂O₂).[1] One such class of substrates are thioanisoles, which undergo sulfoxidation catalyzed by HRP. This document provides detailed application notes and protocols for the use of 4-nitrothioanisole as a substrate in HRP-catalyzed reactions. The electron-withdrawing nitro group in the para position influences the substrate's reactivity and provides a basis for studying the electronic effects on HRP-mediated catalysis. The oxidation of this compound by HRP yields the corresponding sulfoxide, a reaction that can be monitored to determine enzyme activity and kinetics.
Principle of the Reaction
The HRP-catalyzed oxidation of this compound follows a multi-step reaction mechanism. In the presence of hydrogen peroxide, the native ferric HRP (Fe³⁺) is oxidized to a high-valent intermediate known as Compound I (an oxoferryl porphyrin π-cation radical). Compound I then oxidizes a molecule of this compound via a one-electron transfer, regenerating Compound II (an oxoferryl species) and producing a this compound radical cation. Subsequently, Compound II oxidizes a second molecule of this compound, returning the enzyme to its native ferric state and forming another radical cation. These radical cations can then react to form the final sulfoxide product.[2][3]
Data Presentation
Table 1: Kinetic Parameters for the HRP-Catalyzed Oxidation of Thioanisole Analogs
| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| Thioanisole | 1,200 | 0.45 | 2.7 x 10⁶ |
| 4-Methylthioanisole | 1,500 | 0.20 | 7.5 x 10⁶ |
| 4-Methoxythioanisole | 1,800 | 0.10 | 1.8 x 10⁷ |
Note: Specific kinetic constants (k_cat and K_m) for this compound were not explicitly found in the searched literature. The provided data for other thioanisole analogs from related studies can be used as a reference for designing experiments and for comparative analysis. The reactivity of this compound is expected to be lower than that of thioanisole and its electron-donating substituted analogs due to the electron-withdrawing nature of the nitro group.
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters for HRP with this compound
This protocol describes the procedure for determining the Michaelis-Menten kinetic parameters (K_m and V_max) for the HRP-catalyzed oxidation of this compound.
Materials:
-
Horseradish Peroxidase (HRP), Type VI-A, salt-free, lyophilized powder
-
This compound
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
Methanol or Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
HRP Stock Solution: Prepare a 1 mg/mL stock solution of HRP in 50 mM sodium phosphate buffer (pH 7.0). Determine the precise concentration spectrophotometrically using an extinction coefficient of 102 mM⁻¹cm⁻¹ at 403 nm. From this, prepare a working solution of approximately 10 µM.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in methanol or DMSO.
-
Hydrogen Peroxide Stock Solution: Prepare a fresh stock solution of H₂O₂ (e.g., 10 mM) in deionized water. The concentration should be determined spectrophotometrically using an extinction coefficient of 43.6 M⁻¹cm⁻¹ at 240 nm.
-
-
Kinetic Assay:
-
Set the spectrophotometer to monitor the absorbance change at a wavelength where the product (this compound sulfoxide) has a significant absorbance maximum, and the substrate has minimal absorbance. This will need to be determined empirically by scanning the spectra of the substrate and the reaction product.
-
In a 1 cm quartz cuvette, prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0) and the desired concentration of this compound (e.g., ranging from 0.1 to 10 times the expected K_m). The final volume should be brought to just under the final reaction volume (e.g., 980 µL for a 1 mL final volume).
-
Initiate the reaction by adding a small volume of HRP working solution (e.g., 10 µL to a final concentration of 100 nM) and H₂O₂ (e.g., 10 µL to a final concentration of 100 µM).
-
Immediately mix the solution by inversion and start recording the absorbance change over time (e.g., for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
-
Repeat the assay for a range of this compound concentrations.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Visualizations
Caption: The catalytic cycle of Horseradish Peroxidase (HRP).
Caption: Workflow for determining HRP kinetic parameters.
References
Application Notes and Protocols for NMR Studies of Csp2-S Bond Rotational Barriers in 4-Nitrothioanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the study of the rotational barrier around the Csp2-S bond in 4-Nitrothioanisole using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. Understanding the conformational dynamics of molecules is crucial in drug design and materials science, as it influences molecular recognition, reactivity, and physical properties.
Introduction
The rotation around the Csp2-S bond in aryl thioethers like this compound is a dynamic process that can be studied using NMR spectroscopy. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformations. As the temperature increases, the rate of rotation increases. When the rate of this exchange becomes comparable to the frequency difference between the NMR signals of the exchanging sites, the signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at higher temperatures. The analysis of these temperature-dependent changes in the NMR lineshape allows for the determination of the kinetic and thermodynamic parameters of the rotational process, most notably the free energy of activation (ΔG‡), which represents the rotational barrier.
For this compound, the electron-withdrawing nitro group and the electron-donating thiomethyl group influence the electron density of the aromatic ring and the C-S bond, affecting the rotational barrier. DNMR studies have been employed to quantify this barrier, providing insights into the electronic and steric effects governing the molecule's conformational preferences.
Quantitative Data Summary
The rotational energy barrier around the Csp²-S bond in this compound has been determined by NMR spectroscopy.[1][2] The key quantitative data is summarized in the table below.
| Compound | Solvent | Rotational Energy Barrier (ΔG‡) | Method |
| This compound | Acetone-d6 | 16.1 ± 1.5 kJ/mol | Dynamic NMR Spectroscopy |
Experimental Protocols
This section outlines a generalized protocol for determining the Csp2-S bond rotational barrier in this compound using Dynamic ¹H NMR spectroscopy. The specific parameters may require optimization based on the available instrumentation.
Sample Preparation
-
Synthesis of this compound: this compound can be synthesized through various methods, including the reaction of 4-nitrochlorobenzene with sodium methanethiolate. A common procedure involves reacting 4-nitrochlorobenzene with Na₂S₂ and a methylating agent in a polar organic solvent like methanol.[3][4] Another approach uses the reaction of p-nitrochlorobenzene with potassium fluoride and dimethyl sulfoxide in the presence of a catalyst.[5]
-
Purification: The synthesized this compound should be purified to a high degree (>98%) to avoid interference from impurities in the NMR spectrum. Purification can be achieved by recrystallization or column chromatography. The purity should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR at room temperature.
-
NMR Sample Preparation:
-
Dissolve an accurately weighed amount of purified this compound in a deuterated solvent (e.g., acetone-d6, as used in the literature[2]). The concentration should be optimized to give a good signal-to-noise ratio in a reasonable number of scans (typically 5-20 mg in 0.5-0.7 mL of solvent).
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can affect relaxation times and line widths.
-
Seal the NMR tube, especially if experiments are to be conducted over a wide range of temperatures.
-
Dynamic NMR Spectroscopy
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.
-
Tune and match the probe for the ¹H nucleus.
-
Shim the magnetic field to obtain high resolution and good lineshape at room temperature.
-
-
Variable Temperature (VT) NMR Data Acquisition:
-
Begin by acquiring a standard ¹H NMR spectrum at ambient temperature.
-
Gradually decrease the temperature in steps (e.g., 5-10 K). Allow the temperature to equilibrate for at least 5-10 minutes at each new setting before acquiring a spectrum.
-
Monitor the aromatic proton signals. Due to the restricted rotation, the protons ortho and meta to the thiomethyl group may become inequivalent and show splitting or broadening as the temperature is lowered.
-
Continue acquiring spectra at decreasing temperatures until the slow exchange limit is reached, where two distinct signals for the exchanging protons are observed, or until the solvent freezes.
-
After reaching the lowest temperature, gradually increase the temperature in steps, acquiring a spectrum at each temperature, up to a point where the fast exchange limit is reached (a sharp, averaged signal is observed).
-
Carefully record the exact temperature for each spectrum.
-
Data Analysis
-
Determination of the Coalescence Temperature (Tc):
-
Identify the temperature at which the two exchanging signals merge into a single broad peak. This is the coalescence temperature (Tc).
-
-
Calculation of the Rate Constant (k) at Coalescence:
-
At the coalescence temperature, the rate constant for the rotational exchange (k_c) can be calculated using the following equation for a simple two-site, uncoupled exchange:
-
k_c = (π * Δν) / √2
-
-
Where Δν is the chemical shift difference (in Hz) between the two exchanging signals at the slow-exchange limit.
-
-
Calculation of the Free Energy of Activation (ΔG‡):
-
The free energy of activation at the coalescence temperature can be calculated using the Eyring equation:
-
ΔG‡ = -R * Tc * ln(k_c * h / (kB * Tc))
-
-
Where:
-
R is the gas constant (8.314 J/mol·K)
-
Tc is the coalescence temperature (in Kelvin)
-
h is Planck's constant (6.626 x 10⁻³⁴ J·s)
-
kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)
-
-
-
Lineshape Analysis (for more accurate results):
-
For a more rigorous determination of the rotational barrier, a full lineshape analysis can be performed. This involves fitting the experimental spectra at different temperatures to theoretical lineshapes calculated using the Bloch equations modified for chemical exchange.
-
This analysis yields the rate constant (k) at each temperature.
-
An Eyring plot of ln(k/T) vs. 1/T can then be constructed. The slope of this plot is equal to -ΔH‡/R and the y-intercept is equal to ln(kB/h) + ΔS‡/R. This allows for the determination of the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the Csp2-S rotational barrier.
Signaling Pathway of Rotational Exchange
Caption: Energy profile of Csp2-S bond rotation.
References
- 1. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 2. ERIC - EJ160987 - NMR Determination of the Rotational Barrier in N,N-Dimethylacetamide, Journal of Chemical Education, 1977 [eric.ed.gov]
- 3. Two-Dimensional NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PChem NMR Lab [chem.winthrop.edu]
- 5. library.monmouth.edu [library.monmouth.edu]
Application Notes and Protocols for the Use of 4-Nitrothioanisole in Studying Nucleophilic Aromatic Substitution Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-nitrothioanisole as a model substrate in the study of nucleophilic aromatic substitution (SNAr) reaction mechanisms. This document includes a summary of the underlying theory, detailed experimental protocols for kinetic studies, and tabulated quantitative data for comparative analysis.
Introduction to this compound in SNAr Studies
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of these reactions is highly dependent on the nature of the substituents on the aromatic ring, the leaving group, and the incoming nucleophile.
This compound (O₂NC₆H₄SCH₃) serves as an excellent substrate for mechanistic studies of SNAr reactions. The strong electron-withdrawing nitro group (-NO₂) activates the aromatic ring towards nucleophilic attack, particularly at the para position. The methylthio (-SCH₃) group is a moderately good leaving group, allowing for reaction rates that can be conveniently monitored by standard kinetic techniques. Its use allows for the systematic investigation of nucleophilicity, leaving group effects, and solvent effects on the reaction kinetics and mechanism.
Reaction Mechanism and Kinetics
The SNAr reaction of this compound with an amine, such as piperidine, generally follows the two-step mechanism illustrated below. The first step, the nucleophilic addition to the aromatic ring, is typically the rate-determining step. This is due to the loss of aromaticity in forming the Meisenheimer complex. The subsequent elimination of the leaving group (methylthiolate) is usually fast, as it restores the aromaticity of the ring system.
The reaction kinetics are typically second-order, being first-order with respect to both this compound and the nucleophile. The rate law can be expressed as:
Rate = k₂[this compound][Nucleophile]
where k₂ is the second-order rate constant.
Data Presentation
The following tables summarize representative kinetic data for the SNAr reaction of this compound and related compounds with piperidine. This data allows for a comparative analysis of leaving group effects.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 4-Substituted-Nitrobenzenes with Piperidine in Methanol at 25°C
| Substrate | Leaving Group (-X) | k₂ (M⁻¹s⁻¹) | Relative Rate |
| 4-Fluoronitrobenzene | -F | 4.3 x 10⁻³ | 23.9 |
| 4-Chloronitrobenzene | -Cl | 7.4 x 10⁻⁶ | 0.04 |
| 4-Bromonitrobenzene | -Br | 6.0 x 10⁻⁶ | 0.03 |
| 4-Iodonitrobenzene | -I | 1.8 x 10⁻⁶ | 0.01 |
| This compound | -SCH₃ | 1.8 x 10⁻⁴ | 1.0 |
Note: Data for halo-nitrobenzenes is provided for comparative purposes. The reactivity of this compound with piperidine is notably faster than that of the corresponding chloro, bromo, and iodo derivatives, but slower than the fluoro derivative.
Table 2: Activation Parameters for the Reaction of this compound with Piperidine in Methanol
| Parameter | Value |
| Enthalpy of Activation (ΔH‡) | Data not readily available in searched literature |
| Entropy of Activation (ΔS‡) | Data not readily available in searched literature |
| Gibbs Free Energy of Activation (ΔG‡) | Data not readily available in searched literature |
Activation parameters provide valuable insight into the transition state of the reaction. Further experimental studies are required to determine these values for the reaction of this compound.
Experimental Protocols
The following is a detailed protocol for a kinetic study of the SNAr reaction of this compound with an amine nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.
Protocol 1: Kinetic Analysis of the Reaction of this compound with Piperidine
Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with piperidine in a suitable solvent (e.g., methanol) at a constant temperature.
Materials:
-
This compound
-
Piperidine (or other amine nucleophile)
-
Anhydrous methanol (or other suitable solvent)
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Constant temperature water bath
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous methanol of a known concentration (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of stock solutions of piperidine in anhydrous methanol of varying known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.).
-
-
Instrumentation Setup:
-
Set up the UV-Vis spectrophotometer and allow it to warm up.
-
Set the temperature of the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λmax) for the product, N-(4-nitrophenyl)piperidine. The reactants should have minimal absorbance at this wavelength.
-
-
Kinetic Measurements:
-
In a cuvette, place a known volume of the piperidine solution and allow it to equilibrate to the set temperature in the spectrophotometer.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the cuvette. Quickly mix the contents.
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Piperidine] >> [this compound]), the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.
-
Repeat the experiment for each concentration of piperidine.
-
The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine: kobs = k₂[Piperidine]
-
Visualizations
The following diagrams illustrate the SNAr mechanism and a typical experimental workflow for kinetic analysis.
Caption: The two-step SNAr mechanism for the reaction of this compound with piperidine.
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
Applications in Drug Development
The study of SNAr reactions using model substrates like this compound is of significant importance in drug development. Many pharmaceutical compounds are synthesized via SNAr reactions, and a thorough understanding of the reaction mechanism and kinetics is essential for:
-
Route Optimization: Identifying the most efficient reaction conditions (solvent, temperature, base) to maximize yield and minimize side products.
-
Analogue Synthesis: Predicting the feasibility and relative rates of reaction for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
-
Process Scale-Up: Ensuring consistent and safe reaction performance when transitioning from laboratory-scale to industrial production.
By providing a reliable and well-characterized system for studying SNAr reactions, this compound serves as a valuable tool for medicinal chemists and process development scientists.
Application Notes and Protocols for the Photoelectrochemical Reduction of 4-Nitrothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitroaromatic compounds is a cornerstone of synthetic chemistry, providing a gateway to valuable amino-substituted molecules. Among these, 4-Aminothioanisole, the reduction product of 4-Nitrothioanisole, serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1] Traditional reduction methods often rely on harsh reagents and conditions. Photoelectrochemical reduction emerges as a promising green alternative, harnessing light and electrical potential to drive chemical transformations under mild conditions. This approach offers enhanced selectivity and sustainability compared to conventional methods.[2][3]
This document provides a detailed protocol for the photoelectrochemical reduction of this compound, along with application notes relevant to researchers in drug discovery and development. While specific quantitative data for this compound is not extensively available, the provided data is representative of the reduction of similar nitroaromatic compounds.
Application Notes for Drug Development
The aniline derivative, 4-Aminothioanisole, produced from the reduction of this compound, is a key intermediate in the synthesis of a variety of bioactive molecules. However, the presence of an aniline moiety in drug candidates can sometimes lead to metabolic instability and potential toxicity. Therefore, the ability to efficiently and selectively synthesize aniline derivatives is crucial for further chemical modifications to optimize their pharmacological properties, such as enhancing bioavailability, solubility, and receptor selectivity, while mitigating potential adverse effects.
Experimental Protocols
The following protocol outlines a general procedure for the photoelectrochemical reduction of a nitroaromatic compound, which can be adapted for this compound.
Materials and Equipment
-
Reagents: this compound, supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile or an aqueous buffer solution), scavenger (e.g., triethanolamine).
-
Electrodes:
-
Working Electrode (Photoanode): A semiconductor material such as TiO₂, Bi₂S₃, or a composite material.[4]
-
Counter Electrode: Platinum wire or carbon rod.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
-
Electrochemical Cell: A two-compartment H-cell separated by a proton exchange membrane.[2]
-
Light Source: A solar simulator or a lamp with a specific wavelength output (e.g., blue light).[5]
-
Potentiostat/Galvanostat: For controlling the electrochemical parameters.
-
Analytical Instruments: Cyclic Voltammetry (CV) setup, UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis.
Experimental Setup Workflow
Caption: Workflow for the photoelectrochemical reduction of this compound.
Detailed Procedure
-
Electrolyte Preparation: Dissolve this compound and the supporting electrolyte in the chosen solvent to the desired concentrations in the working electrode compartment of the H-cell. The counter electrode compartment should contain only the supporting electrolyte solution.
-
Cyclic Voltammetry (CV): Before bulk electrolysis, perform cyclic voltammetry to determine the reduction potential of this compound.[6][7] This is typically done in the dark and under illumination to observe any photocatalytic effects. The CV will show reduction peaks corresponding to the conversion of the nitro group.[6]
-
Photoelectrochemical Reduction:
-
Apply a constant potential, determined from the CV, to the working electrode using the potentiostat.
-
Illuminate the photoanode with the light source.
-
Stir the solution in the working electrode compartment to ensure mass transport.
-
-
Product Monitoring and Analysis:
-
Periodically take aliquots from the reaction mixture.
-
Analyze the samples using UV-Vis spectrophotometry to monitor the disappearance of the this compound peak.
-
Use HPLC or GC-MS to identify and quantify the product, 4-Aminothioanisole, and any intermediates.
-
Reaction Pathway
The reduction of a nitroaromatic compound to an aniline derivative generally proceeds through a series of intermediates.[8]
Caption: Generalized reaction pathway for the reduction of a nitroaromatic compound.
Quantitative Data
The following table presents representative data for the electrochemical reduction of a generic nitroaromatic compound, which can be used as a reference for the reduction of this compound.
| Parameter | Value | Conditions | Reference |
| Reduction Potential (vs. SCE) | -0.6 to -1.2 V | Dependent on pH and solvent. The first reduction peak is often observed in this range for nitroaromatics. | [6][9] |
| Number of Electrons Transferred | 6 | For the complete reduction of the nitro group to an amine group. | [10] |
| Faradaic Efficiency | > 90% | Can be achieved with optimized conditions and a suitable redox mediator. | [2] |
| Product Yield (Aniline) | > 95% | Achievable with selective catalysts and controlled potential electrolysis. | [11] |
| Reaction Time | 2 - 8 hours | Dependent on catalyst activity, light intensity, and substrate concentration. | [4][12] |
Disclaimer: The data presented in this table is based on the electrochemical and photoelectrochemical reduction of various nitroaromatic compounds and should be considered as a general guideline. Actual values for this compound may vary depending on the specific experimental conditions.
References
- 1. This compound | 701-57-5 | Benchchem [benchchem.com]
- 2. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective photocatalytic reductions of nitrobenzene derivatives using PbBiO2X and blue light - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. (509ap) Electrocatalytic Reduction of Nitrobenzene By Iron-Salen Ligand Complexes | AIChE [proceedings.aiche.org]
- 9. Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective photocatalytic reduction of nitrobenzene to anilines, azoxybenzene, and azobenzene: a solvent-dependent and light-induced process mediated by a CdS/NH2-MIL-125 nanocomposite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Electrochemical detection and catalytic reduction of nitrobenzene using a bimetallic NiS2/Fe3S4 magnetic heterostructure: an innovative approach for environmental remediation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
4-Nitrothioanisole: A Versatile Scaffold for Medicinal Chemistry Innovation
Introduction: Unlocking the Potential of a Privileged Building Block
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery and development of novel therapeutic agents. 4-Nitrothioanisole, a readily available and versatile chemical intermediate, has emerged as a cornerstone for the synthesis of a diverse array of biologically active molecules.[1] Its unique structural features—a nitro group susceptible to reduction and an aromatic ring amenable to various cross-coupling reactions—provide chemists with a powerful toolkit for molecular elaboration. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic applications of this compound and providing robust, field-proven protocols for its key transformations.
The core utility of this compound lies in its dual reactivity. The nitro functionality serves as a masked amine, which can be revealed at a strategic point in a synthetic sequence. This transformation is crucial, as the resulting aniline is a key pharmacophore in numerous drug classes. Simultaneously, the thioether moiety and the aromatic ring offer handles for further functionalization, enabling the exploration of vast chemical space. This guide will delve into the practical aspects of harnessing this dual reactivity, with a focus on reproducibility and efficiency.
Strategic Applications in Medicinal Chemistry
The this compound scaffold is a gateway to a multitude of molecular architectures with significant therapeutic potential. The primary downstream intermediate, 4-aminothioanisole, is a key component in the synthesis of various bioactive compounds, including kinase inhibitors and anti-angiogenic agents.
Kinase Inhibitors and Anti-Angiogenic Agents
A notable application of the 4-aminothioanisole core is in the development of potent kinase inhibitors. For instance, a series of 4-amino-2-(thio)phenol derivatives have been synthesized and shown to exhibit significant inhibitory activity against protein kinase B/AKT and ABL tyrosine kinase.[2] These kinases are critical nodes in signaling pathways that drive cancer cell proliferation and survival. The synthesis of these inhibitors often involves the initial reduction of this compound, followed by further elaboration of the resulting aniline.
Furthermore, derivatives of 4-aminothioanisole have demonstrated promising anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Compounds that can inhibit this process are therefore highly sought after as cancer therapeutics. The 4-aminothioanisole scaffold provides a robust platform for the design and synthesis of such agents.
Core Chemical Transformations: A Workflow for Drug Discovery
The journey from this compound to a potential drug candidate typically involves a series of well-established, yet nuanced, chemical transformations. The following workflow outlines the key steps and the strategic considerations at each stage.
Caption: Key transformations of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established methodologies, with insights to mitigate common challenges.
Protocol 1: Reduction of this compound to 4-Aminothioanisole
The reduction of the nitro group is a critical first step. While catalytic hydrogenation is a common method for nitro reduction, the presence of the sulfur atom in this compound can lead to catalyst poisoning, particularly with palladium catalysts.[1] Therefore, chemical reduction methods are often more reliable for this substrate. The following protocol utilizes iron powder in the presence of ammonium chloride, a mild and effective system for this transformation.[3]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Iron powder (<325 mesh) | Reagent | Commercially Available |
| Ammonium chloride (NH₄Cl) | ACS Reagent | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Water (H₂O) | Deionized | Laboratory Supply |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Preparation | |
| Brine (Saturated NaCl) | Laboratory Preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 5:1 v/v mixture).
-
Addition of Reagents: To the stirred suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (4.0-6.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminothioanisole.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Causality Behind Experimental Choices:
-
Fe/NH₄Cl System: This system is chosen for its chemoselectivity and tolerance of the thioether functionality, which can poison noble metal catalysts. The reaction proceeds via single electron transfer from the iron metal.[3]
-
Ethanol/Water Solvent System: This mixture provides good solubility for the reactants and facilitates the reaction.
-
Celite® Filtration: This is essential for the efficient removal of fine iron particles and iron hydroxides formed during the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Aminothioanisole Derivatives
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The following is a general protocol that can be adapted for the coupling of a halogenated derivative of 4-aminothioanisole with a boronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Halogenated 4-Aminothioanisole Derivative | N/A | Synthesized |
| Aryl or Heteroaryl Boronic Acid | >95% | Commercially Available |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane or Toluene | Anhydrous | Commercially Available |
| Water | Degassed | Laboratory Preparation |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
| Brine (Saturated NaCl) | Laboratory Preparation | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the halogenated 4-aminothioanisole derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (1,4-dioxane or toluene) and degassed water (typically a 4:1 to 10:1 v/v mixture of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a plug of silica gel, washing with ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the coupling reaction. For electron-rich anilines, ligands such as SPhos or XPhos may provide better results.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome.
-
Degassed Solvents: Oxygen can deactivate the palladium catalyst, so it is essential to use degassed solvents and maintain an inert atmosphere.
Data Presentation
The following table summarizes the typical reaction conditions for the key transformations of this compound.
| Transformation | Reagents and Conditions | Typical Yield | Reference |
| Nitro Reduction | Fe, NH₄Cl, EtOH/H₂O, Reflux | 85-95% | [3] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C | 70-90% | General Protocol |
Conclusion: A Building Block for Future Discoveries
This compound stands as a testament to the power of a well-chosen building block in medicinal chemistry. Its predictable reactivity and versatility make it an invaluable starting point for the synthesis of complex molecules with a wide range of biological activities. The protocols and insights provided in this application note are intended to empower researchers to confidently incorporate this versatile scaffold into their drug discovery programs, paving the way for the development of the next generation of therapeutics.
References
Application of 4-Nitrothioanisole in Materials Science Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrothioanisole (4-NTS) is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of functional materials. Its unique molecular structure, featuring a nitro group, a thioether linkage, and a benzene ring, allows for diverse chemical modifications, making it a valuable precursor in materials science. The nitro group can be readily reduced to an amine, while the thioether can be oxidized, and the aromatic ring can participate in various coupling reactions. These reactive sites enable the integration of 4-NTS derivatives into polymers, nanoparticles, and metal-organic frameworks (MOFs), imparting specific electronic, optical, and catalytic properties to the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced materials.
Key Applications in Materials Science
The primary applications of this compound in materials science stem from its role as a precursor to 4-aminothioanisole and other functionalized molecules. These derivatives are then utilized in the fabrication of novel materials with applications in catalysis, sensing, and electronics.
Precursor for Functionalized Graphene-Based Materials
This compound can be converted to 4-aminothiophenol, which is then used to functionalize graphene oxide (GO).[1] This functionalization enhances the material's properties for applications such as the removal of pollutants from water.[1] The amino and thiol groups introduced onto the GO surface act as active sites for binding heavy metals and organic dyes.
Component in Spin-Based Catalysis Research
Recent studies have explored the use of this compound in understanding spin-polarization effects in catalysis.[2] The hydrogenation of this compound to 4-aminothioanisole on magnetic catalyst supports has been used as a model reaction to investigate how the spin properties of the catalyst influence reaction rates and selectivity.[2] This research opens avenues for designing highly efficient and selective catalysts for a range of chemical transformations.
Building Block for Coordination Polymers and MOFs
While direct use is less common, derivatives of this compound, particularly those containing thiol and amine functionalities, are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs).[3][4] These materials exhibit high porosity and tunable properties, making them suitable for gas storage, separation, and catalysis.
Quantitative Data Presentation
The following table summarizes key performance data for materials synthesized using this compound derivatives.
| Material | Application | Key Performance Metric | Value | Reference |
| 4-aminothiophenol functionalized Graphene Oxide (GO-SH) | Methylene Blue Adsorption | Maximum Adsorption Capacity | 763.30 mg/g | [1] |
| 4-aminothiophenol functionalized Graphene Oxide (GO-SH) | Copper (Cu2+) Adsorption | Maximum Adsorption Capacity | 99.17 mg/g | [1] |
| Pd/ZSM-5@C-450@FeOx Catalyst | Hydrogenation of this compound | Conversion Efficiency | ~100% | [5] |
| Pd/TiO2 Catalyst | Hydrogenation of this compound | Conversion Efficiency | 45.5% |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminothioanisole from this compound
This protocol details the catalytic hydrogenation of this compound to 4-aminothioanisole, a key intermediate for further material synthesis.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C) catalyst (10 wt%)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
Procedure:
-
In a round-bottom flask, dissolve 1.0 g of this compound in 50 mL of ethanol.
-
Carefully add 0.1 g of 10% Pd/C catalyst to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Purge the system with hydrogen gas to remove air.
-
Pressurize the system with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain 4-aminothioanisole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Functionalization of Graphene Oxide with 4-Aminothiophenol
This protocol describes the modification of graphene oxide with 4-aminothiophenol, the reduced form of a this compound derivative.
Materials:
-
Graphene Oxide (GO)
-
4-Aminothiophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Disperse 100 mg of GO in 100 mL of anhydrous DMF by ultrasonication for 1 hour to obtain a homogeneous suspension.
-
In a separate flask, dissolve 200 mg of 4-aminothiophenol, 210 mg of DCC, and 120 mg of NHS in 20 mL of anhydrous DMF.
-
Add the 4-aminothiophenol solution to the GO suspension.
-
Stir the mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
After the reaction, collect the functionalized GO by centrifugation at 10,000 rpm for 30 minutes.
-
Wash the product repeatedly with DMF and then with ethanol to remove unreacted reagents.
-
Dry the resulting 4-aminothiophenol-functionalized GO (ATP-GO) in a vacuum oven at 60°C for 24 hours.
Visualizations
Experimental Workflow for Material Synthesis from this compound
Caption: Synthetic pathways from this compound to advanced materials.
Logical Relationship of 4-NTS in Catalysis Research
Caption: Role of 4-NTS in studying spin effects in catalysis.
References
- 1. Functionalization of 4-aminothiophenol and 3-aminopropyltriethoxysilane with graphene oxide for potential dye and copper removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Yield One-Pot Synthesis of 4-Nitrothioanisole
Introduction
4-Nitrothioanisole, also known as 1-methylsulfanyl-4-nitrobenzene, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Traditional multi-step syntheses of this compound often involve the isolation of intermediates, leading to lower overall yields and increased processing time. This application note describes a high-yield, one-pot synthesis of this compound from 4-nitrochlorobenzene, which streamlines the production process and significantly improves efficiency. The described method achieves yields of over 90%.[2][3][4]
Reaction Principle
This one-pot synthesis involves the sequential reaction of 4-nitrochlorobenzene with sodium disulfide (Na₂S₂), followed by an alkaline sodium sulfide (Na₂S) solution, and finally methylation with a suitable agent, such as methyl chloride.[2][3] The entire process is carried out in a single reaction vessel without the need for isolating intermediate products, which contributes to the high overall yield.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the high-yield, one-pot synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Nitrochlorobenzene | [2][3] |
| Final Product | This compound | [2][3] |
| Yield | 90-94% | [2][3] |
| Reaction Temperature (Steps 1 & 2) | 50 - 70 °C | [2][3] |
| Reaction Temperature (Methylation) | 27 - 35 °C | [2] |
| Solvent | Methanol or aqueous methanol | [2] |
| Purity | High, suitable for direct use in subsequent steps | [2] |
Experimental Protocol
This protocol is based on a patented high-yield, one-pot synthesis method.[2][3]
Materials:
-
4-Nitrochlorobenzene (2.5 mol, 395 g)
-
Methanol (3000 ml total)
-
Sodium sulfide trihydrate (Na₂S·3H₂O) (2.125 mol total: 1.5 mol, 198 g for step 1; 0.625 mol, 82.5 g for step 2)
-
Sulfur (1.5 mol, 48 g)
-
48% Sodium hydroxide (NaOH) solution (2.5 mol, 208 g)
-
Methyl chloride (5 mol, 250 g)
-
Chlorobenzene (for workup)
Equipment:
-
Reaction vessel equipped with a stirrer, reflux condenser, thermometer, and addition funnels.
-
Heating mantle
-
Distillation apparatus
-
Suction filter
Procedure:
Step 1: Formation of the Disulfide
-
In the reaction vessel, combine 395 g (2.5 mol) of 4-nitrochlorobenzene and 700 ml of methanol.
-
Heat the mixture to 50 °C with stirring.
-
In a separate vessel, prepare a solution of sodium disulfide by dissolving 198 g (1.5 mol) of Na₂S·3H₂O and 48 g (1.5 mol) of sulfur in 1900 ml of methanol. Heat this solution to 60 °C.
-
Over a period of approximately 15 minutes, add the hot sodium disulfide solution to the 4-nitrochlorobenzene solution.
-
Heat the reaction mixture to reflux and maintain for about 2 hours.
Step 2: Reduction to the Thiophenolate
-
Prepare a solution of alkaline sodium sulfide by dissolving 208 g of 48% NaOH (2.5 mol) and 82.5 g (0.625 mol) of Na₂S·3H₂O in 300 ml of methanol. Heat this solution to 60 °C.
-
Over approximately 30 minutes, add the hot alkaline sodium sulfide solution to the reaction mixture from Step 1.
-
Maintain the reaction at reflux for about 1 hour.
Step 3: Methylation
-
Cool the reaction mixture to a temperature between 27 °C and 35 °C.
-
Introduce 250 g (5 mol) of methyl chloride into the reaction mixture over a period of 2 hours.
-
After the addition is complete, continue stirring for an additional hour.
Step 4: Workup and Isolation
-
Distill off approximately 2000 ml of methanol under a water jet vacuum.
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Add 2000 ml of chlorobenzene to the residue.
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Distill off the chlorobenzene/water/methanol azeotrope under a water jet vacuum.
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Filter the remaining residue through a suction filter to separate the inorganic salts.
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Wash the filter cake with 150 ml of chlorobenzene.
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Combine the filtrates and concentrate them under reduced pressure.
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Distill the residue to obtain pure this compound. The expected yield is approximately 397 g (94% of theory).[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
References
- 1. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 2. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 3. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 4. This compound | 701-57-5 | Benchchem [benchchem.com]
The Emerging Role of 4-Nitrothioanisole Derivatives in Advanced Proteomics Research: Application Notes and Protocols
Introduction: Unlocking New Proteomic Insights with 4-Nitrothioanisole Scaffolds
In the dynamic landscape of proteomics, the development of novel chemical tools to dissect the intricate web of protein interactions and functions is paramount. This compound, a readily available chemical entity, is emerging as a versatile scaffold for the synthesis of innovative probes for advanced proteomics applications. While not a direct proteomics reagent in its native form, its unique chemical handles—a nitro group amenable to transformation and a thioether linkage that influences reactivity—provide a foundation for the rational design of powerful tools for photo-affinity labeling and cysteine reactivity profiling.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound-derived probes in proteomics. We will delve into the scientific principles underpinning these applications, provide detailed, field-proven protocols for their implementation, and offer insights into the causality behind experimental choices, empowering researchers to leverage these novel tools for groundbreaking discoveries.
Part 1: Photo-Affinity Labeling for Mapping Protein-Protein Interactions
Scientific Principle: From this compound to a Photo-Activatable Probe
The strategic conversion of the nitro group of this compound into a diazirine moiety transforms it into a potent photo-crosslinking agent. Diazirines are compact, stable in the dark, and upon activation with UV light, generate highly reactive carbenes that can form covalent bonds with interacting proteins in close proximity.[1] This "zero-distance" crosslinking provides a high-resolution snapshot of protein-protein interactions (PPIs) within their native cellular context.[2][3]
The general workflow involves the synthesis of a this compound-derived probe containing a diazirine and a reporter tag (e.g., biotin or a click chemistry handle). This probe is introduced into live cells, where it can be targeted to a specific protein of interest or used more broadly. UV activation then covalently captures interacting partners, which can be subsequently enriched and identified by mass spectrometry.
Workflow for Photo-Affinity Labeling using a this compound-Derived Probe
Caption: Workflow for Photo-Affinity Labeling.
Detailed Protocol: Photo-Affinity Labeling and Identification of Protein Interactors
1. Synthesis of a Hypothetical this compound-Derived Photo-Affinity Probe (NTA-Diazirine-Biotin)
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Rationale: This protocol outlines a plausible synthetic route. The reduction of the nitro group to an amine is a standard procedure. The subsequent conversion to a diazirine and coupling to a biotin tag with a linker would create a functional probe.
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Step 1: Reduction of this compound. Reduce the nitro group of this compound to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
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Step 2: Formation of the Diazirine. Convert the resulting 4-aminothioanisole to a diazirine using a suitable method, for example, by reaction with hydroxylamine-O-sulfonic acid followed by oxidation.
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Step 3: Linker and Biotin Conjugation. Introduce a linker with a reactive group (e.g., an NHS ester) to the diazirine-containing molecule. Subsequently, react this intermediate with an amine-functionalized biotin to yield the final NTA-Diazirine-Biotin probe.
2. In-Cellulo Photo-Crosslinking
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Rationale: This part of the protocol is based on established methods for live-cell photo-crosslinking.[2][3] The concentration of the probe and the duration of UV exposure are critical parameters that need to be optimized.
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Step 1: Cell Culture and Probe Incubation. Culture mammalian cells (e.g., HEK293T) to 70-80% confluency. Incubate the cells with the NTA-Diazirine-Biotin probe (typically 10-100 µM) in serum-free media for a defined period (e.g., 1-4 hours) to allow for cell penetration and interaction with target proteins.
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Step 2: UV Activation. Wash the cells with ice-cold PBS to remove excess probe. Expose the cells to UV light (e.g., 365 nm) on ice for a predetermined time (e.g., 10-30 minutes) to activate the diazirine and induce crosslinking.
3. Enrichment and Identification of Crosslinked Proteins
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Rationale: Affinity purification using the biotin tag allows for the specific enrichment of crosslinked protein complexes, which are then identified by mass spectrometry.
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Step 1: Cell Lysis. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Step 2: Affinity Purification. Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotin-tagged, crosslinked protein complexes.
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Step 3: On-Bead Digestion. Wash the beads extensively to remove non-specifically bound proteins. Perform an on-bead tryptic digestion to release the peptides for mass spectrometry analysis.
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Step 4: LC-MS/MS Analysis. Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Step 5: Data Analysis. Search the acquired MS/MS data against a protein database to identify the crosslinked proteins.[2] Bioinformatic analysis can then be used to understand the functional significance of the identified interactors.
Part 2: Cysteine Reactivity Profiling for Functional Cysteinomcs
Scientific Principle: A Thioanisole Scaffold for Probing Cysteine Reactivity
The thioether in this compound can be strategically modified to incorporate a cysteine-reactive warhead, such as a maleimide or iodoacetamide.[4][5] The reactivity of these probes with cysteine residues is influenced by the local protein environment, with hyperreactive cysteines often being functionally important.[6] By using quantitative proteomics techniques, it is possible to profile the reactivity of thousands of cysteines across the proteome, providing insights into their functional state and identifying potential sites for covalent drug targeting.
The workflow for this application involves synthesizing a this compound-derived cysteine-reactive probe that also contains a reporter tag. This probe is used to label proteins in a cell lysate, followed by enrichment of the labeled peptides and quantitative mass spectrometry to determine the relative reactivity of different cysteine sites.
Workflow for Cysteine Reactivity Profiling
Caption: Workflow for Cysteine Reactivity Profiling.
Detailed Protocol: Quantitative Cysteine Reactivity Profiling
1. Synthesis of a Hypothetical this compound-Derived Cysteine-Reactive Probe (NTA-Maleimide-Alkyne)
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Rationale: This protocol describes a plausible synthesis of a probe for cysteine reactivity profiling. The alkyne handle allows for subsequent "click" chemistry attachment of a biotin tag for enrichment.
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Step 1: Functionalization of the Thioanisole. Modify the this compound scaffold to introduce a reactive handle for linker attachment.
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Step 2: Introduction of the Maleimide. Couple a maleimide-containing linker to the functionalized NTA derivative.
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Step 3: Addition of an Alkyne Tag. Incorporate an alkyne group into the probe structure, which will serve as a handle for click chemistry.
2. Proteome Labeling and Sample Preparation
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Rationale: This part of the protocol is based on established methods for activity-based protein profiling (ABPP) and cysteine reactivity profiling.[4]
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Step 1: Cell Lysis. Prepare a cell lysate from the biological sample of interest in a buffer that preserves protein structure and function.
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Step 2: Probe Labeling. Treat the proteome with the NTA-Maleimide-Alkyne probe at a specific concentration and for a defined time to label reactive cysteine residues.
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Step 3: Click Chemistry. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach an azide-functionalized biotin tag to the alkyne handle on the probe-labeled proteins.[7]
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Step 4: Protein Digestion. Reduce, alkylate, and digest the labeled proteome into peptides using trypsin.
3. Enrichment and Quantitative Mass Spectrometry
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Rationale: Enrichment of the biotinylated peptides is crucial for detecting the labeled cysteine sites, and quantitative mass spectrometry allows for the comparison of cysteine reactivity between different biological states.
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Step 1: Enrichment of Biotinylated Peptides. Use streptavidin-coated beads to enrich the biotin-tagged peptides from the complex peptide mixture.
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Step 2: LC-MS/MS Analysis. Analyze the enriched peptides using a quantitative proteomics workflow, such as label-free quantification or tandem mass tagging (TMT).
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Step 3: Data Analysis. Identify the labeled cysteine-containing peptides and quantify their relative abundance across different samples. This quantitative information reflects the relative reactivity of each cysteine residue.[6] Functional annotation of hyperreactive cysteines can provide insights into their biological roles.
Quantitative Data Summary
| Application | Key Quantitative Readout | Typical Data Output |
| Photo-Affinity Labeling | Spectral counts or intensity-based quantification | List of identified interacting proteins and their relative abundance |
| Cysteine Reactivity Profiling | Ratios of peptide intensities between different states | List of cysteine sites with altered reactivity and their fold-change |
Conclusion and Future Perspectives
While this compound is not a direct tool for proteomics, its chemical structure presents a valuable and underexplored scaffold for the development of sophisticated chemical probes. The application notes and protocols detailed herein for photo-affinity labeling and cysteine reactivity profiling provide a roadmap for researchers to harness the potential of this compound derivatives. These advanced methodologies promise to illuminate the complex networks of protein interactions and the functional landscape of the cysteinome, ultimately driving new discoveries in basic research and drug development. The continued innovation in probe design, rooted in versatile chemical scaffolds like this compound, will undoubtedly expand the toolkit of chemical proteomics and deepen our understanding of the proteome.
References
- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Nitrothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Nitrothioanisole. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound, most commonly via the nucleophilic aromatic substitution of 4-chloronitrobenzene with a methylthiolating agent, is a generally robust reaction. However, several side reactions can occur, leading to decreased yield and purification challenges. This guide outlines the most common side reactions, their identification, and strategies for mitigation.
Primary Synthetic Route: The most prevalent and high-yielding method is a one-pot synthesis involving the reaction of 4-chloronitrobenzene with sodium sulfide (or sodium disulfide) followed by methylation.[1][2]
dot
Caption: General workflow for the one-pot synthesis of this compound.
| Side Reaction | Description | Identification | Troubleshooting and Prevention |
| Disulfide Formation | Oxidation of the intermediate 4-nitrothiophenol or thiophenolate leads to the formation of 4,4'-dinitro-diphenyl disulfide. This is a common issue with thiol chemistry. | Appearance of a less polar spot on TLC compared to the starting material and product. The disulfide is a solid with a higher molecular weight. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.- Degassed Solvents: Use solvents that have been thoroughly degassed.- Control of Reaction Time: Avoid unnecessarily long reaction times after the formation of the thiophenolate. |
| Diaryl Sulfide Formation | The highly nucleophilic 4-nitrothiophenolate can attack another molecule of 4-chloronitrobenzene, resulting in the formation of 4,4'-dinitro-diphenyl sulfide. | A high-molecular-weight, often less soluble, byproduct. Can be identified by mass spectrometry. | - Stoichiometry Control: Use a slight excess of the sulfur nucleophile to ensure all the 4-chloronitrobenzene is consumed.- Slow Addition: Add the 4-chloronitrobenzene slowly to the solution of the sulfur nucleophile to maintain a low concentration of the electrophile. |
| Reduction of Nitro Group | Sodium sulfide and other sulfur-containing reagents can act as reducing agents, converting the nitro group to an amino group, yielding 4-aminothioanisole. | The presence of a more polar, basic compound. Can be visualized on TLC with an appropriate stain (e.g., ninhydrin) or identified by its different fragmentation pattern in mass spectrometry. | - Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can promote the reduction of the nitro group.- Choice of Reagents: While sodium sulfide is standard, ensure its quality and avoid prolonged heating. |
| Isomeric Impurities | The commercial synthesis of 4-chloronitrobenzene often results in small amounts of 2- and 3-chloro-nitrobenzene isomers. These will react to form the corresponding 2- and 3-nitrothioanisole isomers. | Co-elution with the main product during chromatography. Isomers can often be detected by careful analysis of NMR spectra or by using a high-resolution GC-MS method. | - High-Purity Starting Material: Use 4-chloronitrobenzene with the highest possible purity.- Purification: Fractional crystallization or careful column chromatography of the final product may be necessary to separate the isomers. |
| Hydrolysis of Starting Material | Under the basic reaction conditions, 4-chloronitrobenzene can undergo hydrolysis to form 4-nitrophenol. | Presence of a phenolic impurity, which can be detected by its acidic nature and characteristic spectroscopic data. | - Anhydrous Conditions: While the reaction is often performed in aqueous alcohol, minimizing the amount of water can reduce hydrolysis.- Temperature Control: Avoid excessive temperatures which can accelerate the rate of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, even when I follow the protocol. What are the most likely causes?
A1: Low yields can stem from several factors. Based on the common side reactions, the most probable causes are:
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Oxidation of the thiophenolate intermediate: This is a very common issue. Ensure you are using an inert atmosphere and degassed solvents.
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-chloronitrobenzene) is not fully consumed, consider increasing the reaction time or the amount of the sulfur nucleophile.
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Formation of diaryl sulfide: This side product consumes your starting material and thiophenolate intermediate. Try adding the 4-chloronitrobenzene solution dropwise to the reaction mixture to keep its instantaneous concentration low.
Q2: I am observing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I get rid of it?
A2: This is likely to be either 4,4'-dinitro-diphenyl disulfide or 4,4'-dinitro-diphenyl sulfide. Both are significantly less soluble than the desired product in common organic solvents.
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Prevention: As mentioned in the troubleshooting table, using an inert atmosphere and controlling the stoichiometry and addition rate of your electrophile can minimize the formation of these byproducts.
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Removal: Due to their low solubility, these byproducts can often be removed by filtration of the crude reaction mixture. Washing the crude product with a solvent in which the desired product is soluble but the byproduct is not (e.g., cold ethanol or a mixture of hexane and ethyl acetate) can also be effective.
Q3: My final product is a yellow oil, but the literature reports it as a solid. What could be the reason?
A3: Pure this compound is a pale yellow crystalline solid with a melting point of around 67-69 °C. An oily product suggests the presence of impurities. The most likely culprits are:
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Isomeric impurities: The presence of 2- and 3-nitrothioanisole can lower the melting point and result in an oily mixture.
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Residual solvent: Ensure all solvents are thoroughly removed under vacuum.
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Other byproducts: If not properly removed, other side products can also lead to an impure, oily final product. Recrystallization from a suitable solvent like ethanol or purification by column chromatography should yield the solid product.
Q4: Can I use sodium thiomethoxide directly instead of the two-step sodium sulfide/methylation procedure?
A4: Yes, using sodium thiomethoxide (NaSMe) is a viable alternative and can be a more direct route. However, there are some considerations:
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Stability and Handling: Sodium thiomethoxide is a strong nucleophile and is moisture-sensitive. It should be handled under an inert atmosphere.
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Commercial Availability and Preparation: While commercially available, it can also be prepared in situ from methanethiol and a strong base. Methanethiol is a toxic, foul-smelling gas, so this should be done with extreme caution in a well-ventilated fume hood.
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Side Reactions: The same side reactions, particularly the formation of diaryl sulfide, can still occur.
Experimental Protocols
One-Pot Synthesis of this compound from 4-Chloronitrobenzene
This protocol is adapted from a high-yield patented procedure and is designed to minimize side reactions.[1][2]
dot
Caption: Detailed workflow for the one-pot synthesis of this compound.
Materials:
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4-Chloronitrobenzene
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Sodium sulfide nonahydrate (Na₂S·9H₂O)
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Sulfur
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Sodium hydroxide (NaOH)
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Methyl chloride (or dimethyl sulfate)
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Methanol
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An appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Preparation of the Nucleophile: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate and elemental sulfur in methanol. Gently heat the mixture to facilitate dissolution and the formation of sodium disulfide.
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Reaction with 4-Chloronitrobenzene: To a separate flask containing a solution of 4-chloronitrobenzene in methanol, slowly add the prepared sodium disulfide solution. The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C).
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Formation of the Thiophenolate: After the initial reaction is complete (monitor by TLC), add a solution of sodium hydroxide and additional sodium sulfide in aqueous methanol to the reaction mixture. This step cleaves the disulfide bond to generate the sodium 4-nitrothiophenolate.
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Methylation: Cool the reaction mixture to room temperature. Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add dimethyl sulfate dropwise). Stir the reaction until the methylation is complete (monitor by TLC).
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Work-up:
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Remove the methanol by rotary evaporation.
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Add water to the residue and extract the product with an organic solvent.
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound as a pale yellow solid.
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Alternatively, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Safety Precautions:
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4-Chloronitrobenzene is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
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Sodium sulfide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
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Methylating agents like methyl chloride and dimethyl sulfate are toxic and should be handled in a well-ventilated fume hood.
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The reaction may produce foul-smelling sulfur byproducts. Ensure adequate ventilation.
References
Technical Support Center: Purification of Crude 4-Nitrothioanisole by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Nitrothioanisole via recrystallization. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Based on its chemical structure (a substituted aromatic compound), suitable solvents to test include alcohols (such as ethanol, methanol, or isopropanol), toluene, and ethyl acetate. A solvent selection study is recommended to determine the optimal solvent or solvent mixture for your specific crude product.
Q2: My crude this compound is an oil and won't solidify. How can I purify it?
A2: If the crude product is an oil, this may be due to the presence of significant impurities which lower its melting point. Consider performing a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.
Q3: What are the common impurities in crude this compound?
A3: When synthesized from 4-nitrochlorobenzene and a thiomethoxide source, common impurities may include unreacted 4-nitrochlorobenzene, the corresponding disulfide byproduct (bis(4-nitrophenyl) disulfide), and other side-reaction products. The presence of these impurities can affect crystal growth and final purity.
Q4: I am getting a very low yield after recrystallization. What are the possible causes?
A4: Low yield can result from several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
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Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
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Premature crystallization during hot filtration: If the solution cools too much during filtration, the product will crystallize on the filter paper.
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Incomplete transfer of crystals: Ensure all purified crystals are transferred from the crystallization flask and filter paper.
Q5: The recrystallized product has a low melting point or a broad melting range. What does this indicate?
A5: A low or broad melting point is a strong indication that the product is still impure. The presence of residual solvent or co-crystallized impurities can depress and broaden the melting point range. A second recrystallization may be necessary to improve purity. The reported melting point for pure this compound is typically in the range of 66-72 °C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution was cooled too rapidly, preventing nucleation.- The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.- If the compound remains soluble, a different solvent or a mixed-solvent system should be investigated. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute (or the impure mixture).- The concentration of the solute is too high.- Significant impurities are present, depressing the melting point. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Consider using a solvent with a lower boiling point.- If impurities are suspected, perform a preliminary purification step like column chromatography. |
| Crystals are colored (yellow/orange). | - Colored impurities are present in the crude material.- The compound itself is colored (this compound is a light yellow to orange solid). | - If the color is more intense than expected for the pure compound, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. |
| Poor recovery of the purified product. | - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- The filtration step was too slow, allowing the product to dissolve back into the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the mother liquor in an ice bath to maximize crystal precipitation before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Experimental Protocols
Solvent Selection for Recrystallization
Objective: To identify a suitable single or mixed solvent system for the recrystallization of crude this compound.
Methodology:
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Place approximately 20-30 mg of the crude this compound into several small test tubes.
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To each test tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, hexane) dropwise at room temperature, shaking after each addition, up to about 0.5 mL. Note the solubility. An ideal solvent will show low solubility at room temperature.
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For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
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Remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
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Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
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If a single solvent is not ideal, a mixed-solvent system can be tested. Dissolve the crude product in a small amount of a hot solvent in which it is very soluble. Then, add a hot "anti-solvent" (in which the compound is poorly soluble but is miscible with the first solvent) dropwise until the solution becomes cloudy. Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
Detailed Recrystallization Protocol (Example with Ethanol)
Objective: To purify crude this compound using ethanol as the recrystallization solvent.
Methodology:
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Weigh the crude this compound and place it in an Erlenmeyer flask.
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Add a minimal amount of ethanol to the flask, just enough to create a slurry.
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Heat the flask on a hot plate while gently swirling. Add more hot ethanol in small portions until the solid completely dissolves. Avoid adding an excess of solvent.
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If the solution is colored due to impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal (if used). Use a pre-heated funnel and filter flask to prevent premature crystallization.
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Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
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Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
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Once dry, weigh the purified this compound and determine the percent recovery and melting point to assess purity.
Data Presentation
Table 1: Solubility Characteristics of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility at Room Temp. (20°C) | Solubility at Boiling Point | Suitability for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Sparingly Soluble | Very Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Toluene | Soluble | Very Soluble | Potentially suitable, but high solubility at room temp may lower yield. |
| Ethyl Acetate | Moderately Soluble | Very Soluble | May result in lower yield due to moderate room temperature solubility. |
| Hexane | Insoluble | Sparingly Soluble | Poor as a single solvent, but could be used as an anti-solvent in a mixed system. |
| Water | Insoluble | Insoluble | Unsuitable. |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally as described in the solvent selection protocol.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Troubleshooting low yield in the methylation step of 4-Nitrothioanisole synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the methylation step in the synthesis of 4-Nitrothioanisole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in the methylation of 4-nitrothiophenol?
A1: The most common cause of low yield is often attributed to suboptimal reaction conditions. This can include incomplete deprotonation of the 4-nitrothiophenol, the use of a weak or inappropriate methylating agent, side reactions, or issues with product isolation and purification.
Q2: What are the potential side reactions that can lower the yield of this compound?
A2: A significant side reaction is the formation of 4,4'-dinitrodiphenyl sulfide. This can occur if the thiolate anion reacts with unreacted 4-nitro-substituted starting material or if there are issues with the stoichiometry of the reagents. Oxidation of the thiol to a disulfide is another potential side reaction.
Q3: How does the choice of base impact the reaction yield?
A3: The choice and stoichiometry of the base are critical. The base must be strong enough to completely deprotonate the 4-nitrothiophenol to form the thiolate anion, which is the active nucleophile. Insufficient base will result in unreacted starting material, while an excessively strong base or incorrect stoichiometry might promote side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium methoxide.
Q4: Can the methylating agent affect the outcome of the synthesis?
A4: Yes, the choice of methylating agent is important. Common and effective methylating agents for this reaction include dimethyl sulfate and methyl iodide. The reactivity of the methylating agent can influence reaction time and temperature. For instance, a patented high-yield process utilizes methyl chloride.[1]
Q5: My final product is impure. What are the likely contaminants and how can I remove them?
A5: Likely impurities include unreacted 4-nitrothiophenol, the byproduct 4,4'-dinitrodiphenyl sulfide, and residual salts from the reaction. Purification can typically be achieved through recrystallization from a suitable solvent, such as ethanol or methanol.[1] A thorough workup procedure involving washing with aqueous solutions can help remove salts and other water-soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of 4-nitrothiophenol | Incomplete deprotonation of the thiol. | Ensure the use of a sufficiently strong base (e.g., NaOH, K₂CO₃) and appropriate stoichiometry (at least one equivalent). The pKa of 4-nitrothiophenol is acidic, but complete conversion to the thiolate is necessary for efficient reaction. |
| Low reactivity of the methylating agent. | Consider using a more reactive methylating agent such as dimethyl sulfate or methyl iodide. Ensure the methylating agent was stored correctly and is not degraded. | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. The optimal temperature will depend on the solvent and methylating agent used. A patented process describes the methylation with methyl chloride at 27-35°C.[1] | |
| Significant amount of 4,4'-dinitrodiphenyl sulfide byproduct detected | Reaction of the thiolate with unreacted 4-nitro-substituted starting material (e.g., 4-nitrochlorobenzene if prepared in situ). | Ensure slow, controlled addition of the base or the 4-nitrothiophenol to the reaction mixture to maintain a low concentration of the free thiolate. Use a slight excess of the methylating agent. |
| Presence of oxidizing agents. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative coupling of the thiol. | |
| Product is an oil or fails to crystallize during workup | Presence of significant impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization. If successful, proceed with recrystallization of the bulk material. Ensure all salts have been removed during the workup. |
| Incorrect solvent for recrystallization. | Screen for an appropriate recrystallization solvent or solvent system. Ethanol or methanol are often good starting points. The product should be soluble in the hot solvent and sparingly soluble at low temperatures. | |
| Low isolated yield after purification | Product loss during workup and recrystallization. | Minimize the number of transfer steps. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to ensure maximum recovery upon cooling. Wash the collected crystals with a minimal amount of cold solvent. |
Experimental Protocols
High-Yield Methylation of In Situ Generated 4-Nitrothiophenol
This protocol is adapted from a patented industrial process and describes a one-pot synthesis starting from 4-nitrochlorobenzene, which generates 4-nitrothiophenol in situ followed by methylation.[1]
Materials:
-
4-nitrochlorobenzene
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Sodium hydroxide (NaOH)
-
Methyl chloride (or other suitable methylating agent like dimethyl sulfate)
-
Methanol
-
Chlorobenzene
Procedure:
-
In a reaction vessel, dissolve 4-nitrochlorobenzene in methanol.
-
In a separate vessel, prepare a solution of sodium disulfide (Na₂S₂) by reacting sodium sulfide nonahydrate with sulfur in methanol.
-
Add the hot sodium disulfide solution to the 4-nitrochlorobenzene solution. The reaction to form the disulfide of 4-nitrothiophenol is typically carried out at 50-70°C.
-
After the initial reaction, add a solution of sodium hydroxide in methanol to cleave the disulfide and form the sodium 4-nitrothiophenolate.
-
Cool the reaction mixture to 27-35°C.
-
Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add dimethyl sulfate dropwise).
-
Stir the reaction mixture for a sufficient time to ensure complete methylation.
-
After the reaction is complete, distill off the methanol.
-
Add chlorobenzene to the residue and wash with water to remove inorganic salts.
-
The organic layer containing the this compound can be concentrated and the product purified by distillation or recrystallization. This process has been reported to achieve a yield of up to 94%.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and a key side reaction.
References
Technical Support Center: Byproduct Identification in 4-Nitrothioanisole Synthesis via GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrothioanisole. The focus is on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: this compound is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The most prevalent method involves the reaction of 4-nitrochlorobenzene with a sulfur nucleophile, such as sodium thiomethoxide or by generating the thiophenolate anion in situ followed by methylation. A one-pot synthesis method has also been described where 4-nitrochlorobenzene is reacted with sodium disulfide (Na₂S₂) and then an alkaline sodium sulfide (Na₂S) solution, followed by a methylating agent.
Q2: What are the most common byproducts I should expect in my this compound synthesis?
A2: Several byproducts can form depending on the specific reaction conditions. The most common ones to monitor by GC-MS include:
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Unreacted 4-Nitrochlorobenzene: Incomplete reaction can lead to the presence of the starting material.
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4-Nitrothiophenol: This is the intermediate formed before the methylation step. Its presence indicates incomplete methylation.
-
Bis(4-nitrophenyl) sulfide: This dimer can form from the reaction of the 4-nitrothiophenolate intermediate with unreacted 4-nitrochlorobenzene.
-
Dimethyl disulfide: This can result from the oxidation of the thiomethoxide reagent.
-
4-Nitroanisole: O-methylation of any residual hydroxide or methoxide ions can lead to the formation of this ether byproduct.
Q3: My GC-MS analysis shows several unexpected peaks. How can I tentatively identify them?
A3: To tentatively identify unknown peaks, you should:
-
Analyze the mass spectrum of each peak: Look for the molecular ion peak (M⁺) to determine the molecular weight of the compound.
-
Examine the fragmentation pattern: Compare the observed fragments with known fragmentation patterns of aromatic nitro compounds, sulfides, and ethers.
-
Consider the reaction mechanism: Based on the reactants and intermediates, predict potential side reactions and the structures of possible byproducts.
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Compare with the data in this guide: The tables and spectra provided below can serve as a reference for common byproducts.
Troubleshooting Guide
Issue 1: Low yield of this compound and a significant peak for 4-Nitrochlorobenzene in the GC-MS.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS at regular intervals to determine the optimal reaction time.
-
Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious as higher temperatures may also promote the formation of side products.
-
Check Reagent Purity: Ensure the purity of your 4-nitrochlorobenzene and the sulfur nucleophile. Impurities in the starting materials can inhibit the reaction.
-
Issue 2: A major peak corresponding to 4-Nitrothiophenol is observed.
-
Possible Cause: Incomplete methylation.
-
Troubleshooting Steps:
-
Check Methylating Agent: Ensure the methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and has been stored correctly.
-
Stoichiometry: Verify that at least a stoichiometric amount of the methylating agent relative to the generated thiophenolate is used. A slight excess may be beneficial.
-
Reaction Conditions: Ensure the temperature and reaction time are adequate for the methylation step.
-
Issue 3: The GC-MS chromatogram shows a significant peak with a mass-to-charge ratio (m/z) corresponding to Bis(4-nitrophenyl) sulfide.
-
Possible Cause: The highly nucleophilic 4-nitrothiophenolate intermediate is reacting with unreacted 4-nitrochlorobenzene.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure a slight excess of the sulfur nucleophile relative to 4-nitrochlorobenzene to minimize the concentration of unreacted starting material when the intermediate is present.
-
Slow Addition: Add the 4-nitrochlorobenzene slowly to the solution of the sulfur nucleophile to maintain a low concentration of the electrophile.
-
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Nitrochlorobenzene
-
Sodium thiomethoxide (or sodium sulfide and a methylating agent like dimethyl sulfate or methyl iodide)
-
Solvent (e.g., Methanol, Ethanol, or DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve 4-nitrochlorobenzene in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
In a separate flask, prepare a solution of sodium thiomethoxide in the same solvent.
-
Slowly add the sodium thiomethoxide solution to the 4-nitrochlorobenzene solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
GC-MS Analysis for Byproduct Identification
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Data Presentation
Table 1: GC-MS Data for this compound and Common Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| This compound | C₇H₇NO₂S | 169.20 | Target | 169 (M⁺) , 154, 139, 123, 108, 96, 77 |
| 4-Nitrochlorobenzene | C₆H₄ClNO₂ | 157.56 | Earlier than target | 157/159 (M⁺) , 127, 111, 99, 75 |
| 4-Nitrothiophenol | C₆H₅NO₂S | 155.18 | Earlier than target | 155 (M⁺) , 125, 109, 97, 81, 69 |
| Bis(4-nitrophenyl) sulfide | C₁₂H₈N₂O₄S | 276.27 | Later than target | 276 (M⁺) , 230, 184, 154, 122, 108, 76 |
| Dimethyl disulfide | C₂H₆S₂ | 94.20 | Much earlier than target | 94 (M⁺) , 79, 61, 45 |
| 4-Nitroanisole | C₇H₇NO₃ | 153.14 | Similar to target | 153 (M⁺) , 138, 123, 107, 95, 77 |
Note: Retention times are relative and will vary depending on the specific GC column and conditions used.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct identification.
Caption: General experimental workflow for synthesis and analysis.
Technical Support Center: Selective Hydrogenation of 4-Nitrothioanisole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of 4-nitrothioanisole to 4-aminothioanisole. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges of this specific chemical transformation.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the selective hydrogenation of this compound, providing potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my reaction showing low or no conversion of this compound?
A1: Low conversion is a frequent issue, often related to catalyst activity or reaction conditions.
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Catalyst Poisoning: The sulfur atom in this compound can strongly coordinate with and poison many metal catalysts, especially standard palladium on carbon (Pd/C).[1][2] This leads to a dramatic reduction in catalytic activity.[3]
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Solution: Consider using sulfur-resistant catalysts. Carbon-shell-covered Pd catalysts (C@Pd/TiO2) have shown enhanced activity and sulfur resistance.[3] Alternatively, catalysts like Raney Nickel or certain platinum-based catalysts may offer better performance.[4] The use of iron powder in acidic media (Béchamp reduction) is another classic method that avoids noble metal catalysts.[2]
-
-
Insufficient Hydrogen Pressure: For catalytic hydrogenations, especially with less active catalysts, atmospheric pressure may be insufficient.
-
Solution: Increase the hydrogen pressure. A pressure of 1 MPa (approximately 10 bar) has been used effectively.[3]
-
-
Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
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Solution: Increase the reaction temperature. For example, reactions have been successfully carried out at 100°C.[3]
-
-
Poor Substrate Solubility: If the this compound is not well-dissolved in the chosen solvent, the reaction will be slow.
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Solution: Ensure your substrate is fully dissolved. THF is a good solvent for hydrophobic compounds. A protic co-solvent like ethanol or acetic acid can also be beneficial for hydrogenation.[5]
-
Q2: I am observing the formation of byproducts other than 4-aminothioanisole. How can I improve selectivity?
A2: Poor selectivity often results from the reduction of other functional groups or cleavage of the C-S bond.
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Hydrodesulfurization (C-S Bond Cleavage): Aggressive catalysts or harsh reaction conditions can lead to the cleavage of the thioether bond, resulting in aniline and other sulfur-free byproducts.
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Solution: Use a milder reducing agent or catalyst. Tin(II) chloride (SnCl2) in ethanol is a mild and highly selective reagent for nitro group reduction.[1] Sodium sulfide (Na2S) is another option that can be effective while sparing other functional groups.[1][4] Modifying the catalyst, for instance by using carbon-encapsulated Pd nanoparticles, can also prevent direct contact between the sulfur atom and the active metal, thus improving selectivity.[6]
-
-
Incomplete Reduction: The reaction may stall at intermediate stages, forming nitroso or hydroxylamine species.[7][8]
-
Solution: Ensure sufficient reaction time and catalyst loading. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material and any intermediates.
-
-
Reduction of the Aromatic Ring: Overly active catalysts like Rhodium on carbon under harsh conditions can lead to the hydrogenation of the aromatic ring.
-
Solution: Choose a catalyst with lower activity for arene hydrogenation, such as Pd/C or Pt/C under controlled conditions.
-
Q3: My catalyst (e.g., Pd/C) seems to be inactive for this substrate. What are my alternatives?
A3: Standard Pd/C is often ineffective due to sulfur poisoning.[2] Here are several alternatives:
-
Sulfur-Resistant Catalysts: As mentioned, catalysts designed to be sulfur-tolerant are a primary solution. This includes carbon-covered catalysts or bimetallic catalysts.[3][6]
-
Transfer Hydrogenation: Instead of using hydrogen gas, a hydrogen donor like ammonium formate or hydrazine can be used with Pd/C.[1][9] This method often proceeds under milder conditions.
-
Stoichiometric Reductants:
-
SnCl2·2H2O: A classic and reliable method for selective nitro reduction in the presence of sensitive functional groups.[1]
-
Iron in Acetic Acid: A cost-effective and robust method that is tolerant to many functional groups.[4][5]
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Sodium Sulfide (Na2S): Particularly useful when acidic conditions are not compatible with the substrate.[4]
-
Data Presentation
The following tables summarize quantitative data from various studies on the hydrogenation of nitroaromatics, providing a comparative overview of different catalytic systems and their performance.
Table 1: Performance of Various Catalysts in the Hydrogenation of this compound and Related Compounds
| Catalyst | Substrate | Reducing Agent/Pressure | Temperature (°C) | Solvent | Conversion (%) | Selectivity (%) | Reference |
| C@Pd/TiO₂ | This compound | 1 MPa H₂ | 100 | Ethanol | >99 | >99 (to 4-aminothioanisole) | [3] |
| Pd/TiO₂ | This compound | 1 MPa H₂ | 100 | Ethanol | ~60 | >99 (to 4-aminothioanisole) | [3] |
| Ag/Al₂O₃ | 4-Nitrostyrene | H₂ | - | - | 100 | 86-97 (to 4-aminostyrene) | [10] |
| Ni-MoS₂/γ-Al₂O₃ | 4-Nitrostyrene | N₂H₄·H₂O | - | - | - | High | [9] |
| Pt-V/C | 1-Iodo-4-nitrobenzene | H₂ | - | - | 88 (decreased over time) | High (to 4-iodoaniline) | [11] |
Table 2: Comparison of Different Reducing Systems for Nitro Group Reduction
| Reducing System | Key Advantages | Common Substrates | Potential Issues | Reference |
| H₂/Pd-C | High efficiency, clean workup | General nitroaromatics | Catalyst poisoning by sulfur, dehalogenation, reduction of other groups | [4] |
| H₂/Raney Ni | Good for substrates with halogens | Halogenated nitroaromatics | Pyrophoric, may require higher pressures | [4] |
| SnCl₂·2H₂O | High chemoselectivity, mild conditions | Molecules with sensitive functional groups (e.g., carbonyls, esters) | Stoichiometric tin waste, requires basic workup | [1] |
| Fe/NH₄Cl or Fe/AcOH | Cost-effective, tolerant to many functional groups | General nitroaromatics | Stoichiometric iron waste, acidic conditions | [5] |
| N₂H₄·H₂O/Catalyst | Avoids high-pressure H₂, often milder | General nitroaromatics | Hydrazine is toxic | [9] |
| Na₂S | Useful when acidic/hydrogenation conditions are incompatible | Dinitro compounds (for selective reduction of one group) | Stoichiometric sulfide waste | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the selective hydrogenation of this compound.
Protocol 1: Catalytic Hydrogenation using a Sulfur-Resistant Catalyst (Based on C@Pd/TiO₂)
This protocol is adapted from studies on sulfur-resistant catalysts.[3]
-
Reactor Setup: To a high-pressure autoclave reactor, add this compound (e.g., 0.5 g), ethanol (7.5 mL), and the C@Pd/TiO₂ catalyst (e.g., 10 mg).
-
Inerting: Seal the reactor and purge with nitrogen gas 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 1 MPa.
-
Reaction: Heat the reactor to 100°C while stirring vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing them by GC or LC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can be washed with additional solvent.
-
Product Isolation: The filtrate, containing the product, can be concentrated under reduced pressure to yield crude 4-aminothioanisole, which can be further purified by chromatography or recrystallization.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)
This is a general and highly selective method for nitro group reduction.[1]
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Reagent Addition: Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (around 70-80°C) under a nitrogen atmosphere.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice.
-
Neutralization: Carefully add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
Visualizations
The following diagrams illustrate key workflows and concepts in the selective hydrogenation of this compound.
Caption: Troubleshooting workflow for low conversion issues.
Caption: Decision workflow for selecting a suitable reduction method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of 4-Nitrothioanisole under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 4-nitrothioanisole under acidic and basic conditions. Due to a lack of specific published stability data for this compound, this guide offers a framework based on the known reactivity of its core functional groups—a nitroaromatic system and a thioether (thioanisole)—and established principles of forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound under acidic and basic conditions?
A1: The main concerns are the potential for hydrolysis of the thioether linkage and reactions involving the nitro group. Under strong acidic or basic conditions, the molecule may degrade, leading to the formation of impurities that could affect the quality, safety, and efficacy of a drug product. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.
Q2: What are the likely degradation products of this compound under hydrolytic stress?
A2: While specific degradation products for this compound are not extensively documented, based on the chemistry of related compounds, potential degradation pathways include:
-
Acid-catalyzed hydrolysis: This may lead to the cleavage of the methyl-sulfur bond to form 4-nitrothiophenol.
-
Base-catalyzed hydrolysis: Similar to acidic conditions, this could result in the formation of 4-nitrothiophenol.
-
Oxidation of the sulfur atom: The thioether is susceptible to oxidation, which could lead to the formation of this compound sulfoxide and subsequently this compound sulfone, especially under oxidative stress conditions that can sometimes be initiated by strong acids or bases.
-
Reactions involving the nitro group: Under certain reductive conditions, which might occur in the presence of specific reagents, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be validated to ensure it can separate the intact this compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be invaluable for identifying the structures of the degradation products.
Q4: I am observing unexpected peaks in my chromatogram after exposing this compound to acidic/basic conditions. What should I do?
A4: This is a common issue in forced degradation studies. First, ensure the peaks are not artifacts from your matrix or reagents by running appropriate blanks. If the peaks are genuine degradation products, you will need to characterize them. This typically involves using LC-MS to determine their mass-to-charge ratio and fragmentation patterns to elucidate their structures. Further characterization may require isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No degradation observed under stressed conditions. | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the study. Be cautious of over-stressing, which may lead to secondary, irrelevant degradation products. |
| Complete degradation of the compound is observed immediately. | The stress conditions are too harsh. | Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. Perform a time-course study with multiple time points to capture the degradation profile. |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase is not optimized for separating the parent compound and its degradation products. The column chemistry is not suitable. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). Screen different HPLC columns with varying stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a UV chromophore). Co-elution of peaks. The response factor of the degradation products is significantly different from the parent compound. | Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. Improve the chromatographic separation to resolve all peaks. Determine the relative response factors for the major degradation products. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific objectives of your study and the analytical instrumentation available.
Acidic and Basic Hydrolysis Stability Study
Objective: To evaluate the stability of this compound in aqueous acidic and basic solutions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acidic Condition: Add a specific volume of the stock solution to a volumetric flask and make up to the mark with an acidic solution (e.g., 0.1 N HCl, 1 N HCl). The final concentration of the drug should be suitable for analysis (e.g., 100 µg/mL).
-
Basic Condition: Add a specific volume of the stock solution to a volumetric flask and make up to the mark with a basic solution (e.g., 0.1 N NaOH, 1 N NaOH).
-
Control Sample: Prepare a control sample by diluting the stock solution with the same proportion of water and organic solvent used for the stress samples.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Quenching (for HPLC analysis):
-
For acidic samples, neutralize with an equivalent amount of base (e.g., 0.1 N NaOH) before dilution with the mobile phase.
-
For basic samples, neutralize with an equivalent amount of acid (e.g., 0.1 N HCl) before dilution with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. If necessary, use LC-MS for peak identification.
-
Data Evaluation: Calculate the percentage of remaining this compound and the percentage of each degradation product at each time point.
Quantitative Data Summary (Hypothetical)
Since no specific experimental data for this compound is publicly available, the following table is a template to illustrate how to present quantitative data from a stability study.
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 95.2 | 4.5 | 0.3 | |
| 8 | 90.5 | 8.9 | 0.6 | |
| 24 | 75.8 | 22.1 | 2.1 | |
| 0.1 N NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 88.3 | 11.2 | 0.5 | |
| 8 | 78.1 | 20.5 | 1.4 | |
| 24 | 55.4 | 41.3 | 3.3 |
Visualizations
Workflow for Stability Testing
Caption: General workflow for assessing the stability of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Technical Support Center: Selective Oxidation of 4-Nitrothioanisole
Welcome to the Technical Support Center for the selective oxidation of 4-Nitrothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis of 4-Nitrophenyl methyl sulfoxide while minimizing the formation of the corresponding sulfone. As Senior Application Scientists, we have compiled and validated the following information to ensure scientific integrity and practical utility in your laboratory work.
The Challenge: Preventing Over-oxidation
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. However, a common challenge is the over-oxidation of the desired sulfoxide to the corresponding sulfone.[1][2][3] This is particularly pertinent in the case of this compound, where the electron-withdrawing nitro group can influence the reactivity of the sulfur center. Careful control of reaction conditions is paramount to achieving high selectivity for the sulfoxide.[1]
This guide will provide you with the knowledge and tools to effectively manage this sensitive oxidation reaction.
Troubleshooting Guide
This section addresses common issues encountered during the selective oxidation of this compound.
Q1: My reaction is producing a significant amount of the sulfone byproduct. How can I improve the selectivity for the sulfoxide?
A1: Over-oxidation to the sulfone is the most frequent issue. Here are several parameters to adjust to enhance selectivity:
-
Stoichiometry of the Oxidant: The molar ratio of the oxidizing agent to the sulfide is critical. Using a large excess of the oxidant will invariably lead to the formation of the sulfone.[3] It is recommended to start with a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant. A carefully controlled addition of the oxidant, for instance, using a syringe pump over an extended period, can also help maintain a low concentration of the oxidant in the reaction mixture at any given time, thus favoring the formation of the sulfoxide.
-
Reaction Temperature: The rate of oxidation of the sulfoxide to the sulfone is often more sensitive to temperature than the initial oxidation of the sulfide. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly improve selectivity for the sulfoxide.[4]
-
Choice of Oxidizing Agent: Not all oxidizing agents are created equal. For selective sulfoxidation, milder reagents are preferred. Hydrogen peroxide (H₂O₂) is a commonly used "green" oxidant that, when used with appropriate catalysts or in specific solvent systems, can provide high selectivity.[1][5][6][7] Oxone® (potassium peroxymonosulfate) is another effective reagent that can be tuned for selective oxidation.[8]
-
Solvent System: The choice of solvent can influence the reactivity of the oxidant and the stability of the intermediate species. For instance, using ethanol as a solvent with Oxone® has been shown to favor the formation of sulfoxides, while water promotes the formation of sulfones.[8] In the case of hydrogen peroxide, using it in glacial acetic acid can facilitate selective oxidation to the sulfoxide.[1]
Q2: The reaction is very slow, and the starting material is not being consumed completely. What should I do?
A2: A sluggish reaction can be due to several factors. Here's how to address them without compromising selectivity:
-
Catalyst Choice: If you are using a catalytic system (e.g., with H₂O₂), the choice and loading of the catalyst are important. For instance, various metal-based catalysts have been developed to promote selective sulfide oxidation.[4][9] Ensure your catalyst is active and used in the correct proportion.
-
Temperature Adjustment: While low temperatures are recommended to prevent over-oxidation, if the reaction is too slow, a modest increase in temperature may be necessary. It is a delicate balance; you may need to find the optimal temperature that provides a reasonable reaction rate without significant sulfone formation.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize the yield of the sulfoxide before significant over-oxidation occurs.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. You will need to spot the reaction mixture alongside the starting material (this compound) and, if available, authentic samples of the desired sulfoxide and the potential sulfone byproduct.
-
TLC Visualization: The starting sulfide, the intermediate sulfoxide, and the final sulfone will have different polarities and thus different Rf values on a TLC plate. The sulfoxide is more polar than the sulfide, and the sulfone is typically more polar than the sulfoxide. You can visualize the spots using a UV lamp, as the aromatic rings in all three compounds are UV-active.[10][11] Staining with a potassium permanganate (KMnO₄) solution can also be effective, as it will react with the oxidizable sulfur compounds.
Q4: I am having trouble isolating the pure sulfoxide from the reaction mixture.
A4: Purification can be challenging if the reaction produces a mixture of the sulfide, sulfoxide, and sulfone.
-
Column Chromatography: The most common method for separating these compounds is column chromatography on silica gel. Due to the polarity differences, a well-chosen eluent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the three components.
-
Recrystallization: If the sulfoxide is a solid and the impurities are present in smaller amounts, recrystallization from a suitable solvent system could be an effective purification method.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of sulfide oxidation and over-oxidation?
A: The oxidation of a sulfide to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The resulting intermediate then collapses to form the sulfoxide. The sulfoxide can then undergo a second oxidation step, where the sulfur atom of the sulfoxide acts as a nucleophile, to form the sulfone. The key to selectivity is to make the first oxidation significantly faster than the second.
Caption: Reaction pathway for the oxidation of this compound.
Q: Are there any "green" methods for this oxidation?
A: Yes, developing environmentally benign oxidation methods is a significant area of research. The use of hydrogen peroxide (H₂O₂) as the oxidant is a prime example of a "green" approach, as its only byproduct is water.[1][5][6][7] Catalytic methods that utilize molecular oxygen as the terminal oxidant are also being explored.[5] Furthermore, electrochemical methods that use electrons as the oxidant are emerging as a sustainable alternative.[6]
Q: How can I confirm the identity and purity of my final product?
A: Spectroscopic methods are essential for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your product. The chemical shifts of the methyl and aromatic protons will be different for the sulfide, sulfoxide, and sulfone.
-
Mass Spectrometry (MS): MS will provide the molecular weight of your product, confirming its identity.
-
Infrared (IR) Spectroscopy: The S=O stretch in the IR spectrum is characteristic of sulfoxides (around 1050 cm⁻¹) and sulfones (two bands around 1350-1300 and 1160-1120 cm⁻¹).
Experimental Protocols
Here are two detailed protocols for the selective oxidation of this compound to 4-Nitrophenyl methyl sulfoxide.
Protocol 1: Hydrogen Peroxide in Glacial Acetic Acid
This method is a transition-metal-free approach that offers high selectivity and is environmentally friendly.[1]
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC (e.g., using 3:1 hexanes:ethyl acetate as the eluent).
-
Once the starting material is consumed (typically within 1-3 hours), carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for the H₂O₂/Acetic Acid oxidation method.
Protocol 2: Using Oxone® in Ethanol
This catalyst-free method leverages the solvent to control selectivity.[8]
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
In a separate flask, dissolve Oxone® (1.2 mmol) in water (5 mL).
-
Add the Oxone® solution to the solution of the sulfide at room temperature with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product as needed.
Data Presentation
The following table summarizes the expected NMR data for the starting material and its oxidation products.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 8.15 (d, 2H), 7.25 (d, 2H), 2.55 (s, 3H) | 148.0, 146.5, 125.0, 124.0, 15.0 |
| 4-Nitrophenyl methyl sulfoxide | 8.39 (d, 2H), 7.90 (d, 2H), 2.85 (s, 3H)[12] | 152.4, 150.0, 126.2, 125.8, 43.5[12] |
| 4-Nitrophenyl methyl sulfone | 8.43 (d, 2H), 8.16 (d, 2H), 3.15 (s, 3H)[12] | 151.0, 145.0, 129.5, 124.5, 44.5 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective oxidation of (hetero)sulfides with molecular oxygen under clean conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Scalable selective electrochemical oxidation of sulfides to sulfoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. asynt.com [asynt.com]
- 8. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Solvent Effects on the Reaction Rate of 4-Nitrothioanisole Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4-Nitrothioanisole, with a specific focus on the critical role of solvent selection in determining reaction rate and success. The formation of this compound, typically via a Nucleophilic Aromatic Substitution (SNAr) reaction, is highly sensitive to the reaction medium. Understanding these solvent effects is paramount to optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction to form this compound is extremely slow or not proceeding at all. What are the likely causes related to my choice of solvent?
A1: A sluggish reaction is a frequent challenge and is often directly linked to the solvent system. The formation of this compound from a precursor like 4-nitrochlorobenzene and a sulfur nucleophile (e.g., sodium thiomethoxide) is a classic SNAr reaction. The choice of solvent is critical for the efficiency of such reactions.[1] Here are the primary solvent-related factors that could be hindering your reaction:
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Use of Protic Solvents: Protic solvents, such as water, methanol, and ethanol, possess acidic protons that can form hydrogen bonds with the anionic nucleophile (e.g., CH₃S⁻).[2][3] This solvation shell stabilizes the nucleophile, reducing its energy and making it less reactive, thereby slowing down the reaction rate.[3][4] While some patented processes for this compound synthesis have utilized methanol, they often involve specific reagents and conditions to overcome this inherent limitation.[5][6]
-
Insufficient Polarity: While highly polar protic solvents can be problematic, a certain degree of polarity is necessary to dissolve the reactants, particularly the ionic nucleophile. If you are using a nonpolar solvent, the reactants may not be sufficiently soluble to react efficiently.
-
Inappropriate Solvent Type: The general order of preference for solvents in SNAr reactions is polar aprotic > polar protic > nonpolar. If you are not using a polar aprotic solvent, this is the most likely reason for a slow reaction.
Solution:
Switch to a polar aprotic solvent . Recommended options include:
-
Dimethyl sulfoxide (DMSO)[7]
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
These solvents can effectively solvate the cation of the nucleophile salt (e.g., Na⁺) while leaving the anionic nucleophile "naked" and more reactive.[8] This increased reactivity of the nucleophile significantly accelerates the rate of the SNAr reaction.
Q2: I'm observing the formation of multiple byproducts in my reaction mixture. How can the solvent be contributing to this?
A2: The formation of side products is a common issue that can often be traced back to the solvent. Here are a few possibilities:
-
Reaction with the Solvent: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, leading to undesired byproducts.
-
Solvent-Induced Degradation: Some solvents may not be stable under your reaction conditions (e.g., in the presence of a strong base), leading to decomposition products that can interfere with the main reaction.
Solution:
-
Utilize a Non-Reactive Solvent: Choose a solvent that is inert under your reaction conditions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally good choices as they are less likely to participate in the reaction.[1]
-
Ensure Solvent Purity: Use dry, high-purity solvents to avoid contaminants that could lead to side reactions.
Q3: The color of my reaction mixture changed to a deep red/purple, but the reaction is not progressing to the final product. What does this indicate?
A3: The intense color change you are observing is likely due to the formation of a Meisenheimer complex .[1] This is a resonance-stabilized, negatively charged intermediate that is characteristic of the SNAr mechanism. The formation of this colored complex is a good indication that the initial nucleophilic attack on the aromatic ring has occurred.
However, if the reaction is not proceeding to the final product (this compound), it suggests that the subsequent step—the departure of the leaving group—is being hindered.
Causality related to solvent:
-
Stabilization of the Meisenheimer Complex: While the solvent needs to stabilize the transition state leading to the Meisenheimer complex, excessive stabilization of the complex itself can create a kinetic bottleneck, slowing down the expulsion of the leaving group.
Troubleshooting Steps:
-
Solvent Modification: While polar aprotic solvents are generally preferred, you might consider trying a different solvent from this class. The subtle differences in their solvating properties could influence the stability of the Meisenheimer complex and facilitate the departure of the leaving group.
-
Temperature Adjustment: Gently heating the reaction mixture can provide the necessary activation energy to overcome the barrier for the leaving group's departure.
Frequently Asked Questions (FAQs)
Q4: Why are polar aprotic solvents generally the best choice for the synthesis of this compound via an SNAr reaction?
A4: Polar aprotic solvents like DMSO, DMF, and acetonitrile are ideal for SNAr reactions for two primary reasons:
-
Enhanced Nucleophilicity: These solvents possess large dipole moments that allow them to effectively solvate cations (like the counter-ion of the nucleophile, e.g., Na⁺). However, they are poor hydrogen bond donors, so they do not strongly solvate the anionic nucleophile.[3] This leaves the nucleophile in a high-energy, "naked" state, making it significantly more reactive and accelerating the rate of nucleophilic attack.[8]
-
Good Solubility: They are generally excellent solvents for a wide range of organic and inorganic compounds, ensuring that the reactants are in the same phase and can interact effectively.
Q5: Can I use a protic solvent for this reaction? I've seen some procedures that use methanol.
A5: While it is generally not recommended, it is possible to use a protic solvent like methanol under specific conditions.[5][6] However, you should be aware of the following:
-
Reduced Reaction Rate: As explained in Q1, protic solvents solvate and stabilize the nucleophile through hydrogen bonding, which reduces its reactivity and slows down the reaction.[2][3]
-
Potential for Side Reactions: Alcohols can act as nucleophiles, especially in the presence of a strong base, leading to the formation of ether byproducts.
Procedures that successfully use protic solvents often employ strategies to mitigate these issues, such as using a high concentration of the nucleophile or specific reaction conditions. For general laboratory synthesis, polar aprotic solvents are a more reliable choice.
Q6: How does the polarity of the solvent affect the transition state of the reaction?
A6: The solvent's polarity plays a crucial role in stabilizing the transition state of the rate-determining step in an SNAr reaction. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. This process involves the development of a negative charge on the aromatic ring.
Polar solvents, through dipole-dipole interactions, can stabilize this charge build-up in the transition state.[9] According to the Hughes-Ingold rules, a reaction that involves the creation of charge in the transition state will be accelerated by an increase in solvent polarity.[9] Therefore, a polar solvent is generally beneficial for the SNAr reaction leading to this compound.
Q7: How can I monitor the progress of my reaction?
A7: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product. The appearance of a new spot corresponding to this compound and the disappearance of the starting material spot indicate that the reaction is proceeding.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for more quantitative monitoring of the reaction progress.
-
Spectrophotometry: If the product has a distinct UV-Vis absorption spectrum from the starting materials, you can use spectrophotometry to monitor its formation over time.
Experimental Protocols & Data
Table 1: Effect of Solvent on SNAr Reaction Rate (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Methanol | 33 | 1 | Polar Protic |
| Ethanol | 24 | 0.3 | Polar Protic |
| Acetonitrile | 38 | 5000 | Polar Aprotic |
| DMF | 37 | 2800 | Polar Aprotic |
| DMSO | 49 | 1300 | Polar Aprotic |
This data is for a representative SN2 reaction and illustrates the general trend for nucleophilic substitution reactions.[1]
General Experimental Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific needs.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrochlorobenzene in a suitable volume of a dry polar aprotic solvent (e.g., DMSO or DMF).
-
Nucleophile Addition: In a separate flask, prepare a solution or suspension of the sulfur nucleophile (e.g., sodium thiomethoxide). Add the nucleophile solution/suspension to the solution of 4-nitrochlorobenzene dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical technique.
-
Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Visualizing the SNAr Reaction Pathway
Caption: S-N-Ar Reaction Pathway for this compound Formation.
Workflow for Troubleshooting Solvent-Related Reaction Issues
Caption: Troubleshooting Workflow for Solvent Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 6. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 7. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
How to remove unreacted 4-nitrochlorobenzene from 4-Nitrothioanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted 4-nitrochlorobenzene from 4-nitrothioanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted 4-nitrochlorobenzene from my this compound product?
A1: The most common and effective methods for purifying this compound from unreacted 4-nitrochlorobenzene are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the scale of your experiment, the level of purity required, and the available equipment.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique to monitor the separation of this compound and 4-nitrochlorobenzene. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show distinct spots for each compound under UV light, allowing you to assess the purity of your fractions.
Q3: What are the key physical property differences between this compound and 4-nitrochlorobenzene that can be exploited for separation?
A3: The separation of these two compounds relies on differences in their physical properties, such as polarity and solubility. This compound is generally more polar than 4-nitrochlorobenzene. This difference in polarity is key for separation by column chromatography. Additionally, their solubilities in different solvents at various temperatures can be exploited for purification by recrystallization.
Data Presentation: Physical Properties
A summary of the key physical properties of 4-nitrochlorobenzene and this compound is provided in the table below for easy comparison.
| Property | 4-Nitrochlorobenzene | This compound |
| Molecular Formula | C₆H₄ClNO₂ | C₇H₇NO₂S |
| Molecular Weight | 157.55 g/mol [1] | 169.20 g/mol [2][3] |
| Appearance | Pale yellow solid[1] | Pale yellow crystalline solid[1] |
| Melting Point | 83.6 °C[1] | 66-72 °C[2][4] |
| Boiling Point | 242 °C @ 760 mmHg[1] | 140 °C @ 2 mmHg[5] |
| Solubility | Soluble in hot ethanol, sparingly soluble in cold ethanol, soluble in toluene, ether, and acetone.[1] | Soluble in toluene.[5] Synthesized in ethanol or methanol.[1][6] |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | - The solution is not saturated. - Too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the product. - Add a seed crystal of pure this compound to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Cool the solution in an ice bath for a longer period. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. - Impurities are present. | - Use a lower-boiling point solvent or a mixed solvent system. - Re-heat the solution until the oil dissolves, then allow it to cool more slowly. - Add a small amount of a solvent in which the product is more soluble to the hot solution before cooling. |
| The recovered product is still impure (contains 4-nitrochlorobenzene). | - The cooling process was too rapid, trapping impurities. - The crystals were not washed properly. - The chosen solvent system is not optimal for separation. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent. - Try a different solvent or a mixed-solvent system. An ethanol/water mixture can be effective. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the two compounds (overlapping bands). | - The eluent is too polar. - The column was not packed properly. - The sample was loaded improperly. | - Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). - Ensure the column is packed uniformly without any air bubbles or cracks. - Dissolve the sample in a minimum amount of the eluent and load it as a concentrated band. |
| The compounds are not moving down the column (stuck at the origin). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the ethyl acetate concentration). |
| Cracks or channels form in the silica gel bed. | - The silica gel was not packed as a uniform slurry. - The solvent level dropped below the top of the silica gel. | - Repack the column carefully. - Always maintain the solvent level above the silica gel bed. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol utilizes a mixed-solvent system of ethanol and water to separate this compound from the less polar 4-nitrochlorobenzene.
Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound mixture in the minimum amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure this compound should crystallize out, leaving the more soluble 4-nitrochlorobenzene in the solution.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Purity Check: Assess the purity of the recrystallized product by TLC and melting point analysis.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of this compound from 4-nitrochlorobenzene using silica gel column chromatography.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a hexane:ethyl acetate (e.g., 9:1 or 8:2 v/v) eluent.
-
Visualize the spots under a UV lamp (254 nm). 4-Nitrochlorobenzene, being less polar, will have a higher Rf value than this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity Check:
-
Confirm the purity of the final product by TLC and melting point analysis.
-
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for the Reduction of 4-Nitrothioanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 4-Nitrothioanisole to 4-Aminothioanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the reduction of this compound?
A1: The primary challenge in the reduction of this compound is the potential for catalyst poisoning by the sulfur atom in the thioether group. This can lead to low conversion rates, slow reaction times, or complete reaction failure. Additionally, as with many nitroarene reductions, the formation of undesired byproducts such as azo and azoxy compounds can occur if the reaction is incomplete.
Q2: Which catalysts are recommended for the reduction of this compound?
A2: Due to the sulfur-containing nature of the substrate, catalyst selection is critical.
-
Palladium on Carbon (Pd/C): While a common catalyst for nitro group reduction, standard Pd/C is susceptible to sulfur poisoning.[1][2] Modified or sulfur-tolerant versions, such as phosphorus-doped Pd/C or carbon-shell-covered Pd catalysts, can exhibit improved performance and stability.[2][3]
-
Raney Nickel: This catalyst is often a good choice for substrates containing sulfur as it can be more resistant to poisoning and is also used for desulfurization reactions.[4][5] It is a cost-effective option for larger scale reactions.[6]
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading is a critical parameter to optimize. Insufficient catalyst can lead to an incomplete reaction and the formation of intermediates. Conversely, excessively high catalyst loading may not be cost-effective and can sometimes lead to undesired side reactions. It is recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction conditions.
Q4: My reaction is slow or has stalled. What are the likely causes and how can I troubleshoot?
A4: A slow or stalled reaction is a common issue, often pointing to catalyst deactivation.
-
Catalyst Poisoning: The sulfur in this compound can strongly adsorb to the catalyst's active sites, blocking them from further reaction.
-
Insufficient Hydrogen: Ensure an adequate supply of hydrogen, whether from a gas cylinder or a transfer hydrogenation source. Check for leaks in your reaction setup.
-
Poor Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen. Increase the stirring rate if possible.
Q5: I am observing the formation of colored byproducts in my reaction mixture. What are they and how can I avoid them?
A5: The formation of yellow, orange, or red colored species often indicates the presence of dimeric intermediates such as azoxy and azo compounds. These typically form when the reduction is incomplete.
-
Solution: To minimize these byproducts, aim for complete conversion to the desired amine. This can be achieved by optimizing reaction conditions such as increasing hydrogen pressure, reaction time, or catalyst loading. The use of certain promoters, like vanadium compounds, can also help minimize the accumulation of problematic hydroxylamine intermediates.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Poisoning by Sulfur: The thioether group is deactivating the catalyst. | • Switch to a sulfur-tolerant catalyst (e.g., phosphorus-doped Pd/C, carbon-shell-covered Pd catalyst, or Raney Nickel).[2][5] • Increase the catalyst loading incrementally. |
| Insufficient Hydrogen Supply: Leak in the system or depleted hydrogen source. | • Check for leaks in the hydrogenation apparatus. • Ensure an adequate and continuous supply of hydrogen. | |
| Poor Quality of Reagents or Solvents: Impurities can act as catalyst poisons. | • Use freshly purified solvents and high-purity this compound. | |
| Reaction Stalls After Initial Conversion | Gradual Catalyst Deactivation: The catalyst is slowly being poisoned over the course of the reaction. | • Consider a second addition of fresh catalyst to the reaction mixture. • Optimize the initial catalyst loading to be sufficient for the entire reaction. |
| Product Inhibition: The product, 4-Aminothioanisole, may be adsorbing to the catalyst surface. | • Increasing the catalyst loading can sometimes mitigate this effect. | |
| Formation of Colored Byproducts | Incomplete Reduction: Accumulation of nitroso and hydroxylamine intermediates leads to the formation of azo and azoxy compounds. | • Increase hydrogen pressure and/or reaction temperature to drive the reaction to completion. • Increase catalyst loading or reaction time. |
| Inconsistent Results Between Batches | Variability in Catalyst Activity: Different batches of catalyst can have varying activity. | • If possible, use the same batch of catalyst for a series of experiments. • Always handle and store catalysts under an inert atmosphere to prevent degradation. |
| Subtle Changes in Reaction Setup: Minor variations in temperature, pressure, or agitation can affect the outcome. | • Carefully control and monitor all reaction parameters for each experiment. |
Data Presentation
Table 1: Effect of Catalyst Type on the Hydrogenation of this compound
| Catalyst | Conversion (%) | Selectivity to 4-Aminothioanisole (%) | Reaction Conditions | Reference |
| Pd/C | 70.9 | >99 | Not specified | [2] |
| Phosphorus-doped Pd/C | ~100 | >99 | Not specified | [2] |
| Pd/TiO₂ | 45.5 | >99 | 100 °C, 1 MPa H₂, Ethanol | [8] |
| Carbon-shell-covered Pd/TiO₂ | ~100 | >99 | 100 °C, 1 MPa H₂, Ethanol | [8] |
Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
General Protocol for the Catalytic Hydrogenation of this compound using a Sulfur-Tolerant Pd/C Catalyst
This protocol is a general guideline and may require optimization for your specific catalyst and equipment.
Materials:
-
This compound
-
Sulfur-Tolerant Palladium on Carbon Catalyst (e.g., 5 wt% Pd)
-
Ethanol (or other suitable solvent)
-
Hydrogenation Reactor (e.g., Parr shaker or similar)
-
Inert Gas (Nitrogen or Argon)
-
Filter Aid (e.g., Celite®)
Procedure:
-
Reactor Setup: To a clean and dry hydrogenation reactor, add this compound (1.0 eq) and the chosen solvent (e.g., ethanol).
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the sulfur-tolerant Pd/C catalyst. The catalyst loading should be optimized, but a starting point of 1-5 mol% of Pd relative to the substrate can be used.
-
Hydrogenation: Seal the reactor again and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 1-10 bar).
-
Reaction: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC, GC-MS, or HPLC.
-
Work-up: Once the reaction is complete (as indicated by the cessation of hydrogen uptake or analytical monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely and handle it with care. Quench the filter cake with water before disposal.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Aminothioanisole. The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the catalytic reduction of this compound.
References
- 1. helgroup.com [helgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Nucleophilic Aromatic Substitution: 4-Nitrothioanisole vs. 4-Nitroanisole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the nucleophilic aromatic substitution (SNAr) reaction is a cornerstone transformation. The efficiency of this reaction is critically dependent on the electronic properties of the aromatic ring and the nature of the leaving group. This guide provides an in-depth comparison of two common substrates, 4-nitrothioanisole and 4-nitroanisole, evaluating their performance in SNAr reactions based on fundamental chemical principles and supporting data.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process, fundamentally different from SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.[1] It proceeds via an addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically the rate-determining step.[2][3] The presence of a strong electron-withdrawing group, such as a nitro group (–NO₂), positioned ortho or para to the leaving group is essential. This group activates the ring towards attack by making the ipso-carbon more electrophilic and, crucially, stabilizes the resulting negatively charged intermediate.[4]
-
Formation of the Meisenheimer Complex: The nucleophilic addition temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic system and onto the electron-withdrawing nitro group.
-
Elimination and Rearomatization: The reaction concludes with the expulsion of the leaving group, which restores the aromaticity of the ring to yield the final substituted product.[5]
The overall rate of the SNAr reaction is influenced by the stability of the Meisenheimer complex and the facility with which the leaving group departs.
Theoretical Comparison: The Decisive Role of the Leaving Group
The primary difference between 4-nitroanisole and this compound lies in their leaving groups: the methoxy group (–OCH₃) and the thiomethyl group (–SCH₃), respectively. The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. A reliable proxy for the basicity of the leaving group is the pKₐ of its conjugate acid. A lower pKₐ value indicates a stronger acid and, therefore, a more stable (weaker) conjugate base.
| Leaving Group | Conjugate Acid | pKₐ of Conjugate Acid | Leaving Group Ability |
| Thiomethyl (–SCH₃) | Methanethiol (CH₃SH) | ~10.4 | Excellent |
| Methoxy (–OCH₃) | Methanol (CH₃OH) | ~15.5 | Poor |
| Table 1: Comparison of Leaving Group Properties. |
The data clearly indicates that methanethiol is a significantly stronger acid than methanol.[6][7] Consequently, the thiomethoxide anion (CH₃S⁻) is a much weaker base and a more stable anion than the methoxide anion (CH₃O⁻). This fundamental difference in stability predicts that the thiomethyl group will be a far superior leaving group in SNAr reactions.
Impact on Reactivity and Performance
While the initial nucleophilic attack (k₁) is often the rate-determining step in SNAr reactions, the rate of the second step, the expulsion of the leaving group (k₂), can significantly influence the overall reaction rate, especially when comparing a poor leaving group to a good one.
-
4-Nitroanisole: With a methoxy leaving group (a relatively strong base), the energy barrier for the expulsion of the methoxide ion from the Meisenheimer complex is considerable. In some cases, the departure of a poor leaving group can become partially or fully rate-limiting.[8] This results in slower overall reaction kinetics.
-
This compound: The thiomethyl group is an excellent leaving group due to the higher stability of the resulting thiomethoxide anion. The sulfur atom is larger and more polarizable than oxygen, which helps to delocalize the negative charge more effectively. This leads to a much lower energy barrier for the expulsion of the leaving group from the Meisenheimer complex, resulting in a significantly faster overall reaction rate.
Based on these principles, a substantial rate enhancement is expected when switching from 4-nitroanisole to this compound for a given SNAr reaction.
| Substrate | Leaving Group | pKₐ (Conj. Acid) | Predicted Relative Rate (krel) |
| 4-Nitroanisole | –OCH₃ | ~15.5 | 1 |
| This compound | –SCH₃ | ~10.4 | >> 1 |
| Table 2: Predicted Relative Reactivity in SNAr Reactions. |
The difference in reactivity is expected to be several orders of magnitude, making this compound the far more efficient substrate for promoting SNAr reactions.
Experimental Protocol: A Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a kinetic experiment can be designed to compare the rates of reaction for both substrates with a common nucleophile, such as piperidine. The reaction can be monitored using UV-Vis spectrophotometry by observing the formation of the N-substituted product, which will have a different absorption maximum than the reactants.
Materials:
-
4-Nitroanisole
-
This compound
-
Piperidine
-
Acetonitrile (anhydrous, spectroscopic grade)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Microsyringes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 4-nitroanisole (e.g., 0.1 M) in acetonitrile.
-
Prepare a stock solution of this compound (e.g., 0.1 M) in acetonitrile.
-
Prepare a stock solution of piperidine (e.g., 1.0 M) in acetonitrile.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the expected product, N-(4-nitrophenyl)piperidine. This should be determined beforehand by recording a spectrum of the purified product.
-
Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run (Example for 4-Nitroanisole):
-
Pipette 2.0 mL of acetonitrile into a quartz cuvette and place it in the holder to serve as a blank.
-
In a separate cuvette, pipette 2.0 mL of a dilute solution of 4-nitroanisole in acetonitrile (e.g., final concentration of 5 x 10⁻⁵ M).
-
Allow the cuvette to thermally equilibrate for 5-10 minutes.
-
Initiate the reaction by injecting a small volume of the piperidine stock solution (e.g., 20 µL, to achieve a large excess, e.g., 0.01 M). Quickly mix the contents by inverting the cuvette (sealed with parafilm).
-
Immediately begin recording the absorbance at the predetermined λmax as a function of time for at least 3-5 half-lives.
-
-
Repeat for this compound:
-
Thoroughly clean the cuvettes.
-
Repeat step 3 using the this compound solution.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Piperidine] >> [Substrate]), the observed rate constant (kobs) can be determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A₀).
-
The second-order rate constant (k₂) can be calculated from the equation: k₂ = kobs / [Piperidine].
-
Compare the k₂ values obtained for 4-nitroanisole and this compound to determine their relative reactivity.
-
Conclusion
The comparison between this compound and 4-nitroanisole in nucleophilic aromatic substitution reactions offers a clear illustration of the principles governing leaving group ability. Based on the significantly lower pKₐ of methanethiol compared to methanol, the thiomethyl group (–SCH₃) is established as a vastly superior leaving group to the methoxy group (–OCH₃). This translates into a pronounced increase in reaction rate for this compound, making it the substrate of choice for chemists seeking to perform efficient SNAr functionalizations. For drug development professionals and synthetic scientists, leveraging this enhanced reactivity can lead to milder reaction conditions, shorter reaction times, and improved yields, ultimately streamlining the synthesis of target molecules.
References
- 1. zenodo.org [zenodo.org]
- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]
Navigating the Complexities of Thioanisole Derivative Hydrogenation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective catalytic hydrogenation of thioanisole derivatives presents a significant synthetic challenge. The presence of a sulfur atom, which can act as a catalyst poison, and the desire to selectively hydrogenate the aromatic ring while preserving the thioether linkage and other functional groups, necessitates a nuanced understanding of catalyst performance and reaction conditions. This guide provides a comparative analysis of catalytic systems and the influence of substituents on the hydrogenation of thioanisole derivatives, supported by available experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving successful and selective hydrogenation of thioanisole derivatives. While the direct catalytic hydrogenation of thioanisole and its substituted analogs is not as extensively documented as other aromatic systems, valuable insights can be drawn from studies on related sulfur-containing molecules and selective aromatic hydrogenation.
Key considerations for catalyst selection include:
-
Sulfur Tolerance: Many traditional hydrogenation catalysts, such as palladium on carbon (Pd/C), are susceptible to poisoning by sulfur compounds. This can lead to catalyst deactivation and low reaction efficiency.
-
Selectivity: The primary goal is often the hydrogenation of the aromatic ring to yield the corresponding (substituted) cyclohexyl methyl sulfide. Undesired side reactions may include hydrogenolysis of the C-S bond (desulfurization) or reduction of other functional groups on the aromatic ring.
-
Activity: The catalyst must be active enough to facilitate the hydrogenation of the relatively stable aromatic ring under manageable reaction conditions (temperature and pressure).
Based on available literature, several catalytic systems have shown promise for the hydrogenation of sulfur-containing aromatics and selective arene hydrogenation:
Table 1: Comparison of Catalytic Systems for Aromatic Hydrogenation
| Catalyst System | Substrate Type | Key Performance Metrics | Advantages | Limitations |
| Ruthenium-based Catalysts | Thioesters, Aromatic rings | High yields and selectivity for ring hydrogenation.[1] | Good sulfur tolerance, high activity for arene hydrogenation. | May require specific ligands and higher pressures. |
| Rhodium-based Catalysts | Aromatic rings | High selectivity for cis-hydrogenation products. | Effective for selective arene hydrogenation. | High cost. |
| Raney Nickel | General hydrogenation | Widely used for hydrogenation of various functional groups. | Cost-effective, highly active. | Prone to causing desulfurization of thioethers.[2][3][4] |
| Platinum-based Catalysts | Aromatic rings | Effective for arene hydrogenation. | High activity. | Susceptible to sulfur poisoning. |
| Palladium-based Catalysts | Aromatic rings, Nitroarenes | Widely used, can be modified for selectivity. | Versatile, effective for many hydrogenations. | Highly susceptible to sulfur poisoning without modification. |
The Influence of Substituents on Hydrogenation
The electronic and steric properties of substituents on the thioanisole aromatic ring can significantly impact the outcome of catalytic hydrogenation. While direct comparative studies on a wide range of substituted thioanisoles are scarce, general principles of organic chemistry and findings from related reactions, such as the hydrogenation of substituted nitroaromatics, can provide valuable predictions.
Electron-donating groups (e.g., -OCH₃, -CH₃) are expected to increase the electron density of the aromatic ring, potentially making it less susceptible to hydrogenation. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, which may facilitate the hydrogenation process. The position of the substituent (ortho, meta, or para) will also play a role due to steric hindrance and its influence on the electronic effects.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are generalized protocols based on the hydrogenation of related sulfur-containing compounds and selective arene hydrogenation.
General Procedure for Catalytic Hydrogenation of a Thioanisole Derivative
Materials:
-
Substituted thioanisole
-
Hydrogenation catalyst (e.g., Ru-based complex, Rh on carbon, or pre-treated Raney Nickel)
-
Solvent (e.g., methanol, ethanol, dioxane)
-
High-pressure autoclave equipped with a magnetic stirrer and a heating mantle
-
Hydrogen gas source
Procedure:
-
The autoclave is thoroughly cleaned and dried.
-
The substituted thioanisole (1.0 eq) and the catalyst (typically 1-5 mol%) are charged into the autoclave.
-
The chosen solvent is added to dissolve or suspend the reactants.
-
The autoclave is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10-100 bar).
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-150 °C).
-
The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method (e.g., distillation or column chromatography).
Visualizing Reaction Pathways and Workflows
Understanding the logical flow of a catalytic hydrogenation experiment and the potential reaction pathways is essential for experimental design and troubleshooting.
References
A Comparative Guide to the Synthesis of 4-Aminothioanisole: Exploring Alternatives to the 4-Nitrothioanisole Route
Introduction
4-Aminothioanisole, also known as 4-(methylthio)aniline, is a pivotal intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its structural motif, featuring a primary amine and a methylthio group on a benzene ring, imparts unique properties that are leveraged in the development of biologically active molecules. The traditional and most widely documented synthesis of 4-aminothioanisole involves the reduction of its nitro precursor, 4-nitrothioanisole.[3] While effective, this route necessitates the handling of high-energy nitro compounds and often employs harsh reducing agents, prompting researchers to seek safer, more efficient, and versatile alternatives.
This guide provides a comprehensive comparison of viable synthetic alternatives to the conventional this compound reduction pathway. We will delve into the mechanistic underpinnings, provide detailed, self-validating experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.
Part 1: The Standard Pathway - A Baseline for Comparison
The established method for producing 4-aminothioanisole is the reduction of this compound. This precursor is typically synthesized via the nucleophilic aromatic substitution of 4-nitrochlorobenzene with a methylthiolate source.[4][5] The subsequent reduction of the nitro group is the final and key transformation.
The choice of reducing agent is critical and depends on factors like functional group tolerance, cost, safety, and scalability. A variety of reagents can accomplish this transformation, each with distinct advantages and drawbacks.[6][7][8]
Comparative Data: Reducing Agents for this compound
| Reducing Agent/System | Typical Conditions | Reaction Time | Typical Yield (%) | Functional Group Tolerance & Remarks |
| H₂/Pd/C | 1-5 atm H₂, RT, EtOH or EtOAc | 1-12 h | >95 | Highly efficient but reduces many other groups (alkenes, alkynes, etc.). Requires specialized hydrogenation equipment.[6][7] |
| Fe/HCl or Fe/NH₄Cl | Reflux in EtOH/H₂O | 2-6 h | 80-95 | Cost-effective and tolerates esters, ketones, and nitriles. Workup can be cumbersome due to iron sludge.[6][9] |
| SnCl₂·2H₂O | RT to reflux in EtOH or EtOAc | 1-4 h | 85-95 | Mild conditions and good tolerance for many functional groups. Stoichiometric tin waste is a drawback.[7][9] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous alcohol medium, moderate temp. | 1-3 h | 80-90 | A good alternative where acidic or hydrogenation conditions are incompatible.[9] |
Experimental Protocol: Reduction of this compound using Iron and Ammonium Chloride
This protocol represents a classic, robust, and cost-effective method for the reduction of aromatic nitro compounds. The use of ammonium chloride provides a buffered acidic environment, mitigating the need for strong acids like HCl and simplifying the workup.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equiv.), iron powder (3-5 equiv.), ethanol, and a saturated aqueous solution of ammonium chloride (a 1:1 to 4:1 ratio of EtOH:H₂O is common).
-
Reaction: Heat the mixture to reflux (typically 80-90°C) with vigorous stirring. The causality here is that the elevated temperature increases the reaction rate between the iron metal surface and the nitro compound.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron and iron oxides. The Celite provides a porous medium that prevents the fine iron sludge from clogging the filter paper.
-
Extraction: Wash the filter cake thoroughly with ethanol or ethyl acetate. Combine the filtrates and concentrate them under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminothioanisole. Further purification can be achieved by column chromatography or distillation if necessary.
Workflow: Standard Synthesis via Nitro Reduction
Caption: Standard synthesis of 4-aminothioanisole via nitro-group reduction.
Part 2: Alternative Synthetic Pathways
Exploring alternatives to the nitro-reduction route can offer significant advantages in terms of safety, environmental impact, and substrate scope. Here, we compare three distinct and practical approaches.
Alternative Route A: Direct Methylation of 4-Aminothiophenol
This is arguably the most direct alternative, starting from a commercially available precursor, 4-aminothiophenol.[10][11] The strategy involves the selective S-methylation of the thiol group, leaving the aniline moiety intact.
Causality and Rationale: The thiol group (-SH) is more nucleophilic and a softer nucleophile than the amino group (-NH₂), particularly under neutral or basic conditions where it can be deprotonated to the highly nucleophilic thiolate anion (-S⁻). This inherent difference in reactivity allows for selective methylation at the sulfur atom.
Experimental Protocol: S-Methylation of 4-Aminothiophenol
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-aminothiophenol (1 equiv.) in a suitable polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). The inert atmosphere is crucial to prevent the oxidative dimerization of the thiophenol to a disulfide.
-
Deprotonation: Cool the solution in an ice bath (0°C) and add a base such as sodium hydride (NaH, 1.1 equiv.) or potassium carbonate (K₂CO₃, 1.5 equiv.) portion-wise. The base deprotonates the thiol to form the sodium or potassium thiolate, which is a superior nucleophile.
-
Methylation: While maintaining the temperature, slowly add a methylating agent like dimethyl sulfate ((CH₃)₂SO₄, 1.1 equiv.) or methyl iodide (CH₃I, 1.1 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Workup: Carefully quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Workflow: Synthesis via S-Methylation
Caption: Direct synthesis of 4-aminothioanisole from 4-aminothiophenol.
Alternative Route B: Diazotization of Aniline followed by Sulfanylation
This classical approach builds the molecule from the readily available and inexpensive starting material, aniline. The key steps involve the conversion of the amino group into a diazonium salt, which is then displaced by a sulfur nucleophile.
Causality and Rationale: The Sandmeyer-type reaction provides a powerful method for introducing a wide range of functional groups onto an aromatic ring. The diazonium group is an excellent leaving group (N₂ gas), facilitating nucleophilic substitution. Reacting the diazonium salt with a disulfide or sulfide source, followed by reduction and methylation, installs the desired methylthio group.
Experimental Protocol: Synthesis from Aniline via Diazonium Salt
-
Diazotization: In a beaker, dissolve aniline (1 equiv.) in an aqueous solution of hydrochloric or sulfuric acid (approx. 3 M) and cool to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.), keeping the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent its decomposition.
-
Sulfanylation: In a separate reaction vessel, prepare a solution of sodium disulfide (Na₂S₂) by heating sodium sulfide nonahydrate (Na₂S·9H₂O) with elemental sulfur in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the sodium disulfide solution. Vigorous evolution of nitrogen gas will be observed.
-
Reductive Cleavage: After the addition is complete, the intermediate disulfide is cleaved. Add a reducing agent like sodium sulfite (Na₂SO₃) or sodium borohydride (NaBH₄) to the mixture to reduce the disulfide bond, forming the 4-aminothiophenolate anion in situ.
-
Methylation: Directly add a methylating agent (e.g., dimethyl sulfate) to the reaction mixture to methylate the thiophenolate.
-
Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent. The crude product is then purified by distillation or chromatography.
Workflow: Synthesis via Diazotization of Aniline
Caption: Multi-step synthesis from aniline via a diazonium intermediate.
Alternative Route C: Cross-Coupling of 4-Haloanilines
Modern organometallic chemistry offers a powerful alternative through transition-metal-catalyzed cross-coupling reactions. Starting from an inexpensive 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline), the methylthio group can be installed using a suitable catalyst system.
Causality and Rationale: Catalysts, typically based on copper or palladium, facilitate the formation of a carbon-sulfur bond, a transformation that is otherwise difficult to achieve. The catalytic cycle involves oxidative addition of the aryl halide to the metal center, followed by reaction with a thiolate and reductive elimination to yield the product and regenerate the catalyst. This approach offers high functional group tolerance and selectivity.
Experimental Protocol: Copper-Catalyzed Thiolation of 4-Iodoaniline
-
Setup: To an oven-dried Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), 4-iodoaniline (1 equiv.), a ligand such as 1,10-phenanthroline (10-20 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2 equiv.).
-
Solvent and Reagent Addition: Add a high-boiling polar aprotic solvent such as DMF or DMSO. Then, add the sulfur source, sodium thiomethoxide (NaSMe, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-120°C and stir for 12-24 hours. The choice of ligand is crucial as it stabilizes the copper catalyst and facilitates the reductive elimination step.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography to isolate 4-aminothioanisole.
Workflow: Synthesis via Cross-Coupling
Caption: Synthesis of 4-aminothioanisole via C-S cross-coupling.
Part 3: Comparative Analysis and Conclusion
Choosing the optimal synthetic route requires a holistic assessment of various factors, from the cost of raw materials to the complexity of the procedure and safety considerations.
Summary Comparison of Synthetic Routes
| Parameter | Standard Route (Nitro Reduction) | Route A (S-Methylation) | Route B (Diazotization) | Route C (Cross-Coupling) |
| Starting Material | This compound | 4-Aminothiophenol | Aniline | 4-Haloaniline |
| Number of Key Steps | 1 (from nitro precursor) | 1 | 3-4 | 1 |
| Overall Yield | High (>85%) | Good-High (75-90%) | Moderate (40-60%) | Good-High (70-90%) |
| Reagent Safety | High (nitro compounds) | Moderate (methylating agents) | High (diazonium salts) | Moderate (catalysts, ligands) |
| Scalability | Well-established | Good | Moderate (diazonium salts are challenging to handle on a large scale) | Good, but catalyst cost can be a factor |
| Key Advantage | High yield, well-known | Direct, avoids nitro group | Very low-cost starting material | High selectivity, mild conditions |
| Key Disadvantage | Use of nitro compounds | Thiophenol oxidation risk | Multi-step, hazardous intermediates | Catalyst cost, ligand sensitivity |
Conclusion and Recommendations
The traditional reduction of this compound remains a highly efficient and high-yielding method, particularly for large-scale industrial production where protocols for handling nitro compounds are well-established.
For laboratory-scale synthesis where safety and speed are paramount, Route A (Direct Methylation of 4-Aminothiophenol) is an excellent choice. It is direct, high-yielding, and avoids the use of nitro compounds and hazardous diazonium salts. Its primary limitation is the potential for oxidation of the starting material, which can be mitigated with proper inert atmosphere techniques.
Route B (from Aniline) is the most economical in terms of raw material cost. However, its multi-step nature, moderate overall yield, and the operational hazards associated with unstable diazonium intermediates make it less attractive for routine or large-scale synthesis unless cost is the absolute primary driver.
Route C (Cross-Coupling) represents the most modern approach. It offers the benefits of mild reaction conditions and high selectivity, making it ideal for the synthesis of complex analogues or when other sensitive functional groups are present. While historically limited by catalyst costs, the development of more efficient copper-based systems has made this route increasingly viable for process chemistry.
Ultimately, the selection of a synthetic pathway is a strategic decision. For researchers focused on discovery and derivatization, the flexibility and mildness of cross-coupling (Route C) or the directness of S-methylation (Route A) are highly appealing. For process chemists focused on optimizing for cost and throughput on a large scale, the traditional nitro-reduction route remains a formidable benchmark.
References
- 1. 4-(Methylthio)aniline - 4-(Methylmercapto)aniline, 4-Aminothioanisole [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-(Methylmercapto)aniline synthesis - chemicalbook [chemicalbook.com]
- 4. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 5. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CAS 1193-02-8: 4-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 11. Page loading... [wap.guidechem.com]
Validation of 4-Nitrothioanisole as a substrate for specific enzymatic assays
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for accurate and reliable assay results. 4-Nitrothioanisole has emerged as a noteworthy substrate for monitoring the activity of several key enzymes, particularly those involved in xenobiotic metabolism. This guide provides a comprehensive comparison of this compound with alternative substrates for specific enzymatic assays, supported by experimental data and detailed protocols.
Performance Comparison of this compound and Alternatives
The utility of a substrate is determined by its specificity and the kinetic parameters of its interaction with the enzyme. Below is a comparative analysis of this compound and other commonly used substrates for Cytochrome P450 (CYP) and Glutathione S-Transferase (GST) enzymes.
Cytochrome P450 (CYP) Substrate Comparison
This compound, and its close structural analog 4-nitroanisole, serve as effective substrates for specific CYP isoforms, notably CYP2A6 and CYP2E1, which are crucial in drug metabolism. The O-demethylation of these substrates can be monitored spectrophotometrically, providing a direct measure of enzyme activity.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| CYP2A6 | 4-Nitroanisole | 2.1[1] | Data not available | Data not available |
| Coumarin | 0.5 - 2.5 | Data not available | Data not available | |
| CYP2E1 | 4-Nitroanisole | 220[1] | Data not available | Data not available |
| Chlorzoxazone | 28 - 100 | Data not available | Data not available |
Note: Kinetic data for this compound is limited; 4-nitroanisole is presented as a close structural and functional analog. Vmax and catalytic efficiency are dependent on specific experimental conditions and are often not directly comparable across different studies.
Glutathione S-Transferase (GST) Substrate Comparison
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) |
| GST | 1-Chloro-2,4-dinitrobenzene (CDNB) | 0.43 - 1.0[3][4] | 2.5 - 9.2[3][4] |
| Ethacrynic Acid | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for enzymatic assays using this compound and a common alternative.
Cytochrome P450 O-Demethylation Assay using this compound
This protocol is adapted for the spectrophotometric measurement of 4-nitrophenol, the product of this compound O-demethylation.
Materials:
-
Human liver microsomes or recombinant CYP enzymes
-
This compound stock solution (in a suitable organic solvent, e.g., methanol)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and the CYP enzyme source in a microplate well or cuvette.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of 4-nitrophenol.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
A molar extinction coefficient for 4-nitrophenol under the specific assay conditions should be determined for accurate quantification.
Glutathione S-Transferase Assay using 1-Chloro-2,4-dinitrobenzene (CDNB)
This is a standard and widely used protocol for measuring GST activity.
Materials:
-
Cell lysate or purified GST
-
1-Chloro-2,4-dinitrobenzene (CDNB) stock solution (in ethanol)
-
Reduced glutathione (GSH) solution
-
Potassium phosphate buffer (pH 6.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and GSH.
-
Add the enzyme sample (cell lysate or purified GST) to the reaction mixture.
-
Initiate the reaction by adding CDNB.
-
Monitor the increase in absorbance at 340 nm for several minutes. This increase is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.
-
The rate of increase in absorbance is directly proportional to the GST activity. The activity can be calculated using the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the experimental and biological context, the following diagrams illustrate a typical enzymatic assay workflow and the metabolic pathway involving Cytochrome P450.
References
- 1. Identification of the cytochrome P450 isoforms involved in the O-demethylation of 4-nitroanisole in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione conjugation of nitro compounds by monkey glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, characterization, and enzyme kinetics of a glutathione S transferase from larvae of the camel tick Hyalomma dromedarii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
A Comparative Guide to the SERS Signal Enhancement of 4-Nitrothioanisole and Other Nitrophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Surface-Enhanced Raman Scattering (SERS) signal enhancement of 4-Nitrothioanisole (4-NTA) relative to other nitrophenols. The objective is to offer a comprehensive overview of their performance based on available experimental data, aiding in the selection of appropriate analytes for SERS-based detection and analysis.
Executive Summary
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that offers significantly amplified Raman signals of molecules adsorbed on or near nanostructured metal surfaces. This enhancement allows for the detection of analytes at very low concentrations. Aromatic nitro compounds are a class of molecules frequently studied using SERS due to their distinct vibrational signatures. This guide focuses on comparing the SERS signal enhancement of this compound to other common nitrophenols such as 4-Nitrophenol (4-NP), 4-Aminophenol (4-AP), and 4-Chlorophenol (4-CP).
A key finding from the existing literature is the notable photoreactivity of this compound when subjected to laser irradiation in the presence of silver SERS substrates. This phenomenon can lead to the transformation of the analyte, thereby affecting the stability and reproducibility of its SERS signal. In contrast, while other nitrophenols can also undergo photodegradation, the specific C-S bond scission in 4-NTA presents a unique challenge and a point of consideration for its use in quantitative SERS studies.
Data Presentation: A Comparative Overview
The following table summarizes the SERS performance of this compound and other selected nitrophenols based on data extracted from various studies. It is crucial to note that the experimental conditions vary between these studies, which can significantly influence the SERS signal enhancement. Therefore, this table should be interpreted as a comparative overview rather than a direct, one-to-one comparison under identical conditions.
| Analyte | SERS Substrate | Laser Wavelength (nm) | Limit of Detection (LOD) | Enhancement Factor (EF) | Key Observations |
| This compound (4-NTA) | Silver (Ag) sol | 514.5 | Not explicitly stated | Not explicitly stated | Adsorbs on Ag via the sulfur atom and undergoes two consecutive photoreactions: C-S bond scission followed by nitro to amine conversion[1]. |
| 4-Nitrophenol (4-NP) | Reduced graphene oxide with Ag nanoparticles (rGOSHAg) | 532 | 10⁻⁶ M | Not explicitly stated | Shows dimerization on substrates with Ag nanoparticles under 532 nm laser irradiation[2]. |
| 4-Nitrophenol (4-NP) | Calcium-doped AgInS₂ | Visible light | Not explicitly stated | Not explicitly stated | Subject to photocatalytic degradation[3]. |
| 4-Aminophenol (4-AP) | Electrodeposited Silver | 532 | Down to 5x10⁻¹¹ M | 1.81x10¹⁴ | Self-assembled monolayers contribute to the high signal enhancement[4]. |
| 4-Chlorophenol (4-CP) | Silver (Ag) dendrites | Not specified | Not explicitly stated | Not explicitly stated | SERS provides a potential tool for trace detection[5]. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing SERS experiments. Below are generalized experimental protocols based on the reviewed literature for the SERS analysis of aromatic nitro compounds.
SERS Substrate Preparation (Example: Silver Nanoparticles)
Silver nanoparticles (AgNPs) are a commonly used SERS substrate. A typical synthesis method is the citrate reduction of silver nitrate:
-
A solution of silver nitrate (AgNO₃) is heated to boiling.
-
A solution of sodium citrate is added dropwise to the boiling AgNO₃ solution under vigorous stirring.
-
The solution is kept boiling for a specific time until a color change indicates the formation of AgNPs.
-
The resulting colloidal solution is cooled to room temperature before use.
Sample Preparation and SERS Measurement
-
The analyte (e.g., this compound, nitrophenols) is dissolved in a suitable solvent to prepare a stock solution.
-
A small volume of the analyte solution is mixed with the SERS substrate (e.g., AgNP colloid).
-
An aggregating agent (e.g., NaCl) may be added to induce the formation of "hot spots" where the SERS enhancement is maximized.
-
A drop of the mixture is deposited on a clean substrate (e.g., a glass slide) and allowed to dry.
-
The SERS spectrum is recorded using a Raman spectrometer with a specific laser excitation wavelength.
Mandatory Visualizations
Experimental Workflow for SERS Analysis
Caption: A generalized experimental workflow for SERS analysis of aromatic nitro compounds.
Logical Relationship of SERS Signal Enhancement
Caption: Factors influencing the SERS signal enhancement of aromatic nitro compounds.
Discussion and Conclusion
The comparison of SERS signal enhancement between this compound and other nitrophenols is complex due to the influence of multiple experimental factors and the inherent chemical properties of the analytes.
A critical consideration for this compound is its photoreactivity on silver substrates, leading to C-S bond cleavage and the formation of other species. This transformation can complicate quantitative analysis as the observed SERS spectrum may not be representative of the original molecule. Researchers utilizing 4-NTA in SERS studies should be mindful of this phenomenon and may need to employ strategies to mitigate it, such as using lower laser powers or different SERS-active materials.
Other nitrophenols, such as 4-Nitrophenol, also exhibit photochemical reactions like dimerization, which can affect their SERS signals. The choice of SERS substrate and laser wavelength plays a significant role in both the enhancement and the stability of the analyte. For instance, the high enhancement factor observed for 4-Aminophenol on electrodeposited silver highlights the importance of the substrate's morphology and the analyte's interaction with it.
References
A Comparative Guide to the Reactivity of 4-Nitrothioanisole and Other Substituted Nitrobenzenes in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-nitrothioanisole and other para-substituted nitrobenzenes in nucleophilic aromatic substitution (SNAr) reactions. Understanding the subtle differences in reactivity imparted by various substituents is crucial for designing efficient synthetic routes and for the development of novel therapeutics and functional materials. This document presents a summary of available experimental data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying reaction mechanism and experimental workflow.
Quantitative Comparison of Reactivity
The rate of nucleophilic aromatic substitution on an aromatic ring is highly sensitive to the nature of the substituent at the para-position relative to the leaving group. Electron-withdrawing groups enhance reactivity by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. The following table summarizes the second-order rate constants for the reaction of various 4-substituted nitrobenzenes with piperidine, a common nucleophile used in kinetic studies. This data provides a quantitative measure of their relative reactivity under comparable conditions.
| Substrate | 4-Substituent | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Relative Reactivity |
| 4-Fluoronitrobenzene | -F | F | Piperidine | Benzene | 25 | 4.5 x 10⁻³ | 1.00 |
| 4-Chloronitrobenzene | -Cl | Cl | Piperidine | Methanol | 50 | 7.49 x 10⁻⁵ | 0.017 |
| This compound | -SCH₃ | SCH₃ | Piperidine | Methanol | 50 | Data not available in searched literature | Expected to be low |
| 4-Nitroanisole | -OCH₃ | OCH₃ | Piperidine | Methanol | 100 | 1.9 x 10⁻⁵ | 0.004 |
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the electron-withdrawing nitro group. In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.
The electron-withdrawing nature of the nitro group is essential for activating the aromatic ring towards nucleophilic attack. The stability of the Meisenheimer complex, and thus the overall reaction rate, is influenced by the ability of the para-substituent to further delocalize the negative charge.
Experimental Protocols
Accurate determination of reaction kinetics is fundamental to comparing the reactivity of different substrates. A widely used and reliable method is UV-Vis spectrophotometry, which allows for the continuous monitoring of the reaction progress under pseudo-first-order conditions.
Protocol: Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant for the reaction of a 4-substituted nitrobenzene with an amine nucleophile (e.g., piperidine).
Materials:
-
4-Substituted nitrobenzene (e.g., 4-fluoronitrobenzene, 4-chloronitrobenzene)
-
Piperidine
-
Anhydrous solvent (e.g., methanol, benzene, DMSO)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 4-substituted nitrobenzene (e.g., 0.01 M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. Ensure the piperidine concentration is in large excess (at least 10-fold) compared to the nitrobenzene substrate to maintain pseudo-first-order conditions.
-
-
Instrumentation Setup:
-
Set the temperature of the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Determine the wavelength of maximum absorbance (λmax) of the product by running a full spectrum scan of a completed reaction mixture. The starting materials should have minimal absorbance at this wavelength.
-
-
Kinetic Run:
-
Pipette a known volume of the 4-substituted nitrobenzene stock solution into a quartz cuvette.
-
Add a known volume of the solvent to the cuvette.
-
Place the cuvette in the thermostatted holder and allow it to equilibrate to the set temperature.
-
Initiate the reaction by rapidly adding a known volume of the piperidine stock solution to the cuvette, quickly mix by inverting the cuvette (sealed with a stopper), and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A∞ - (A∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A∞ is the absorbance at infinite time, and A₀ is the initial absorbance.
-
Repeat the experiment for each concentration of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of piperidine ([Piperidine]), according to the equation: k_obs = k₂[Piperidine].
-
Conclusion
The reactivity of 4-substituted nitrobenzenes in nucleophilic aromatic substitution is a well-established area of study, with a clear understanding of the underlying mechanistic principles. The rate of these reactions is significantly influenced by the nature of the leaving group and the electronic properties of other substituents on the aromatic ring. While extensive kinetic data is available for many halo- and alkoxy-substituted nitrobenzenes, a direct quantitative comparison involving this compound is less documented. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling a more precise understanding of the reactivity of novel substrates in this important class of reactions. Such data is invaluable for the rational design of synthetic strategies in various fields of chemical science.
Advantages of using 4-Nitrothioanisole over 4-nitrothiophenol in specific reactions
A Comparative Guide: 4-Nitrothioanisole vs. 4-Nitrothiophenol in Organic Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 4-nitrothiophenol as a reagent or substrate is critical and depends heavily on the desired chemical transformation. While structurally similar, the presence of a methyl group protecting the sulfur atom in this compound versus a free thiol in 4-nitrothiophenol dictates their reactivity and suitability for specific reactions. This guide provides a detailed comparison of their advantages in key synthetic scenarios, supported by fundamental principles of chemical reactivity.
Core Distinction: The Role of the Sulfur Functional Group
The primary difference lies in the functional group at the sulfur atom: a thioether (-SCH₃) in this compound and a thiol (-SH) in 4-nitrothiophenol. The thiol group of 4-nitrothiophenol is acidic and can be easily deprotonated to form a potent nucleophile, the thiolate anion. In contrast, the thioether in this compound is chemically more inert under many conditions, lacking an acidic proton and being a much weaker nucleophile. This fundamental difference is the basis for choosing one over the other.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 4-Nitrothiophenol | Implication for Reactions |
| Sulfur Functional Group | Thioether (-SCH₃) | Thiol (-SH) | Dictates nucleophilicity and acidity. |
| Acidity (of S-H) | N/A | Acidic (pKa ~4.5) | 4-Nitrothiophenol can act as a proton source or be deprotonated to a nucleophile. |
| Nucleophilicity of Sulfur | Weak | Strong (as thiolate) | 4-Nitrothiophenol is a potent nucleophile in its deprotonated form. |
| Catalyst Interaction | Less prone to strong coordination | Prone to coordination/poisoning of metal catalysts | This compound is often preferred in metal-catalyzed reactions. |
Advantages of this compound in Specific Reactions
The "protected" nature of the thioether in this compound makes it the superior choice in reactions where the reactivity of the thiol group in 4-nitrothiophenol would be detrimental.
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, nitroarenes can serve as electrophilic partners. The goal in these reactions is to form a new bond at a carbon on the aromatic ring.
-
Advantage of this compound : The thioether group is relatively unreactive towards the palladium catalyst. This allows the cross-coupling reaction to proceed at the intended position on the aromatic ring without interference.
-
Disadvantage of 4-Nitrothiophenol : The acidic thiol group can react with the base used in the coupling reaction to form a thiolate. This thiolate can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the nucleophilic thiolate could engage in undesired side reactions.
Experimental Workflow: Suzuki-Miyaura Coupling
Reactions Requiring a Non-Nucleophilic Sulfur
When the synthetic route involves nucleophilic attack at the aromatic ring or at another position in the molecule, a nucleophilic sulfur atom would lead to unwanted side products.
-
Advantage of this compound : The non-nucleophilic thioether does not compete with the intended nucleophile, leading to a cleaner reaction and higher yield of the desired product.
-
Disadvantage of 4-Nitrothiophenol : In the presence of a base, the resulting thiolate is a strong nucleophile and can compete with the desired nucleophile, leading to a mixture of products.
Reactions Where the Nitro Group is Modified
In transformations that target the nitro group, such as its reduction to an amine, the presence of a reactive thiol can be problematic.
-
Advantage of this compound : The thioether is stable under many reducing conditions used for the nitro group.
-
Disadvantage of 4-Nitrothiophenol : The thiol group can be oxidized or can interfere with certain reducing agents. For example, some metal hydrides may react with the acidic proton of the thiol.
Experimental Protocols: A Conceptual Framework
Protocol: Buchwald-Hartwig Amination of a Nitroarene
This protocol describes the amination of the aromatic ring, where the nitro group acts as a leaving group.
-
Reactants : this compound (1.0 eq), desired amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., a biarylphosphine like XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq).
-
Solvent : Anhydrous toluene or dioxane.
-
Procedure :
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add the palladium precatalyst, ligand, and base.
-
Add the solvent, followed by this compound and the amine.
-
Heat the reaction mixture (e.g., to 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
In this reaction, using 4-nitrothiophenol would likely result in significant complications due to the reactivity of the thiol group with the base and the palladium catalyst.
Signaling Pathway Analogy: Reagent Choice and Reaction Outcome
Conclusion
The advantage of using this compound over 4-nitrothiophenol arises primarily in reactions where the sulfur atom is intended to be a spectator. The methyl group in this compound acts as a robust protecting group for the sulfur, preventing it from interfering in reactions such as palladium-catalyzed cross-couplings and other transformations where a nucleophilic or acidic thiol would be detrimental. For syntheses requiring a free thiol group to be present for subsequent steps, 4-nitrothiophenol would be the reagent of choice, but its use requires careful consideration of its reactivity in all preceding steps. Therefore, for reactions focused on modifying the nitro-substituted aromatic ring, this compound is generally the superior and more reliable substrate.
A Comparative Guide to Catalysts for the Hydrogenation of 4-Nitrothioanisole
For Researchers, Scientists, and Drug Development Professionals
The selective hydrogenation of 4-nitrothioanisole to its corresponding aniline, 4-aminothioanisole, is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The presence of a sulfur atom in the molecule, however, presents a significant challenge due to the propensity of sulfur to poison and deactivate many conventional hydrogenation catalysts. This guide provides an objective comparison of different catalytic systems for this reaction, supported by experimental data, to assist researchers in selecting the most effective catalyst for their specific needs.
Performance Comparison of Catalysts
The choice of catalyst for the hydrogenation of this compound is a trade-off between activity, selectivity, resistance to sulfur poisoning, and cost. While a direct comparison under identical conditions is often challenging to compile from existing literature, this guide summarizes the performance of several key catalysts based on available data.
Key Performance Indicators:
-
Conversion (%): The percentage of the starting material (this compound) that has been transformed into other compounds.
-
Selectivity (%): The percentage of the converted starting material that has been transformed into the desired product (4-aminothioanisole).
-
Turnover Frequency (TOF): A measure of the catalyst's intrinsic activity, representing the number of moles of substrate converted per mole of active catalyst site per unit time.
-
Reaction Conditions: Temperature, pressure, solvent, and reaction time significantly influence catalyst performance.
Summary of Catalyst Performance
| Catalyst | Support | Conversion (%) | Selectivity (%) | Reaction Conditions | Key Advantages | Disadvantages |
| Pd/C | Activated Carbon | Variable | High | Mild (e.g., room temp, 1 atm H₂) | High activity, good selectivity | Highly susceptible to sulfur poisoning, leading to rapid deactivation.[1] |
| Pd/TiO₂ | Titanium Dioxide | ~95 | >99 | 100 °C, 1 MPa H₂, 1h[2] | Good activity and selectivity | Still prone to deactivation by sulfur-containing compounds.[1] |
| C@Pd/TiO₂ | Carbon-coated TiO₂ | >99 | >99 | 100 °C, 1 MPa H₂, 1h[2] | Excellent activity and selectivity, enhanced sulfur resistance due to the carbon shell.[2] | More complex synthesis compared to standard supported catalysts. |
| PdZn/AC | Activated Carbon | ~100 | High | Not specified | Improved stability and sulfur resistance due to the formation of a PdZn alloy.[3] | Potential for metal leaching. |
| Pt/C | Activated Carbon | Variable | High | Typically requires higher temperatures and pressures than Pd/C | More robust and less prone to poisoning by some functional groups compared to Pd/C.[4] | Generally more expensive than Pd/C and may require more forcing reaction conditions.[4] |
| Raney Nickel | - | High | Variable | Can be used under various conditions | Cost-effective non-precious metal catalyst suitable for large-scale industrial processes.[4][5] | Can be pyrophoric and requires careful handling; may exhibit lower selectivity.[4] |
| Pd/ZSM-5@C@FeOx | Zeolite/Carbon/Iron Oxide | High | High | Not specified | High hydrogenation activity and sulfur tolerance due to synergistic charge-spin regulation.[6] | Complex catalyst architecture and synthesis. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for benchmarking catalyst performance. Below are representative methodologies for the hydrogenation of this compound.
General Procedure for Catalytic Hydrogenation in a Batch Reactor
-
Reactor Setup: A high-pressure autoclave or a glass reactor equipped with a magnetic stirrer, gas inlet, and temperature control is charged with the catalyst and the solvent (e.g., ethanol, methanol).
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
Substrate Addition: this compound is introduced into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure. The reaction mixture is then heated to the target temperature and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration (e.g., through a pad of Celite®). The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.
Specific Protocol for C@Pd/TiO₂ Catalyst[2]
-
Reaction Conditions: 10 mg of C@Pd/TiO₂ catalyst, 0.5 g of this compound, 7.5 mL of ethanol.
-
Temperature: 100 °C
-
Pressure: 1 MPa H₂
-
Time: 1 hour
Visualizing Experimental Workflow and Catalyst Comparison
To better understand the experimental process and the relationships between different catalysts, the following diagrams are provided.
Conclusion
The selection of an optimal catalyst for the hydrogenation of this compound requires careful consideration of the specific process requirements. For applications where high activity and selectivity are paramount and catalyst cost is a secondary concern, modified palladium catalysts such as carbon-coated Pd/TiO₂ or PdZn alloys demonstrate superior performance and enhanced resistance to sulfur poisoning.[2][3] Raney Nickel presents a cost-effective alternative for large-scale production, although it may necessitate more careful handling and potentially lead to lower selectivity.[4] Standard supported catalysts like Pd/C and Pt/C can also be effective, but their susceptibility to deactivation by the sulfur-containing substrate must be taken into account. Future research will likely focus on the development of more robust, cost-effective, and highly selective catalysts to further optimize this important industrial transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN102863363A - Method for hydrogenation reduction of 4-thiophenyl-2-nitroaniline through raney nickel - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to 4-Nitrothioanisole
For Researchers, Scientists, and Drug Development Professionals
4-Nitrothioanisole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is, therefore, a subject of considerable interest. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a comprehensive overview of their respective methodologies, yields, and reaction conditions. The information presented is intended to assist researchers in selecting the most suitable method for their specific applications.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| One-Pot Synthesis from 4-Nitrochlorobenzene | 4-Nitrochlorobenzene, Sulfur, Sodium Sulfide | Sodium Hydroxide, Methyl Chloride, Methanol | ~3.5 hours | 50-70 | >90[1][2] | High yield, one-pot procedure, high purity product.[1] | Involves multiple reactive species. |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Nitrochlorobenzene | Sodium Thiomethoxide, Methanol | Not specified | Reflux | Not specified | Direct and straightforward. | Requires handling of odorous thiomethoxide. |
| Methylation of 4-Nitrobenzenethiol | 4-Nitrobenzenethiol | Methyl Iodide, Potassium Carbonate, Acetone | Reflux | Reflux | Good | Utilizes a readily available thiol. | Requires a separate step for the synthesis of the thiophenol. |
| Nitration of Thioanisole | Thioanisole | Nitric Acid, Sulfuric Acid | Not specified | 0-10 | Moderate | Direct nitration of a simple precursor. | Formation of ortho- and para-isomers requiring separation, risk of sulfur oxidation. |
| Catalytic route from 4-Nitrochlorobenzene | 4-Nitrochlorobenzene | Potassium Fluoride, Dimethyl Sulfoxide | 12-15 hours | 185-220 | High | Avoids the use of odorous sulfur reagents directly. | High temperatures and long reaction times.[3] |
Synthetic Pathways Overview
The following diagram illustrates the different synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
One-Pot Synthesis from 4-Nitrochlorobenzene
This industrial process offers a high-yield, one-vessel reaction without the need for isolating intermediates.[1]
Procedure:
-
In a reaction vessel, combine 395 g (2.5 mol) of 4-nitrochlorobenzene and 700 ml of methanol. Heat the mixture to 50°C.[2]
-
Prepare a hot solution (60°C) of 198 g of Na₂S·3H₂O (1.5 mol) and 48 g of sulfur (1.5 mol) in 1,900 ml of methanol. Add this solution to the reaction vessel over approximately 15 minutes.[2]
-
Allow the reaction to proceed at reflux temperature for about 2 hours.[2]
-
Prepare another solution at 60°C containing 208 g of 48% strength NaOH (2.5 mol) and 82.5 g (0.625 mol) of Na₂S·3H₂O in 300 ml of methanol. Add this solution to the reaction mixture over about 30 minutes and continue to reflux for approximately 1 hour.[2]
-
Cool the mixture to 27-35°C and introduce 250 g (5 mol) of methyl chloride over 2 hours.[1][2]
-
Stir the mixture for an additional hour.[2]
-
The product can be isolated by distillation and subsequent purification. The resulting this compound is often of high enough purity for direct use in subsequent reactions.[1]
Nucleophilic Aromatic Substitution (SNAr) with Sodium Thiomethoxide
This is a direct and common laboratory-scale synthesis.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrochlorobenzene in methanol.
-
Add a solution of sodium thiomethoxide in methanol to the flask. The sodium thiomethoxide can be prepared by reacting methanethiol with sodium methoxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Methylation of 4-Nitrobenzenethiol
This method involves the S-methylation of the pre-formed 4-nitrobenzenethiol.
Procedure:
-
Dissolve 4-nitrobenzenethiol in a suitable solvent such as acetone or DMF.[4]
-
Add a base, typically potassium carbonate, to the solution to deprotonate the thiol and form the thiophenolate anion.[4]
-
Add a methylating agent, such as methyl iodide, to the reaction mixture.[4][5]
-
Heat the mixture to reflux and stir until the reaction is complete, as indicated by TLC.[4]
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate it to yield this compound, which can be further purified by recrystallization.
Nitration of Thioanisole
This route involves the direct electrophilic aromatic substitution of thioanisole. Careful control of reaction conditions is crucial to favor the formation of the para-isomer and to prevent oxidation of the sulfur atom.
Procedure:
-
In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to thioanisole while keeping the temperature below 10°C.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the thioanisole solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product mixture, containing both ortho- and para-nitrothioanisole, will precipitate.
-
Filter the solid product and wash it with cold water until the washings are neutral.
-
The isomers can be separated by fractional crystallization or column chromatography.
Catalytic Route from 4-Nitrochlorobenzene
This method utilizes a catalyst and avoids the direct use of highly odorous sulfur compounds.[3]
Procedure:
-
In a reactor, combine 10-20 parts by mass of p-nitrochlorobenzene, 10-15 parts of potassium fluoride, 30-100 parts of dimethyl sulfoxide, and 1-30 parts of a catalyst (e.g., tetramethylammonium chloride or polyethylene glycol 2000).[3]
-
Heat the reaction mixture to a temperature between 185-220°C.[3]
-
Maintain the reaction at this temperature for 12-15 hours.[3]
-
After the reaction is complete, cool the mixture.
-
The product, this compound, can then be extracted and purified using standard laboratory techniques.[3]
References
- 1. US4298761A - Preparation of this compound - Google Patents [patents.google.com]
- 2. EP0014368A1 - Process for the preparation of 4-nitrothioanisol - Google Patents [patents.google.com]
- 3. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. juniperpublishers.com [juniperpublishers.com]
The Strategic Advantage of 4-Nitrothioanisole as a SERS Probe: A Comparative Guide
In the landscape of sensitive molecular detection, Surface-Enhanced Raman Scattering (SERS) stands out as a powerful analytical technique. The choice of a SERS probe is paramount to the success of these experiments, directly influencing signal intensity, reproducibility, and specificity. This guide provides a comprehensive comparison of 4-Nitrothioanisole and other commonly used SERS probes, offering researchers, scientists, and drug development professionals the data and methodologies necessary to make informed decisions for their applications.
Why this compound?
This compound, and its close analog 4-nitrothiophenol, are frequently employed as SERS probes due to a combination of favorable chemical and physical properties. The thiol group (-SH) or its methylated form (-SCH3) provides a strong affinity for gold and silver nanoparticle surfaces, ensuring the molecule is positioned within the highly enhanced electromagnetic field at the nanoparticle's surface. The nitro group (-NO2) possesses a large Raman scattering cross-section, leading to a strong and easily detectable SERS signal. Furthermore, the distinct vibrational modes of the nitro group provide a clear spectral signature, minimizing interference from other molecules in complex biological samples.
Quantitative Performance Comparison of SERS Probes
The selection of an appropriate SERS probe is often dictated by key performance metrics such as Enhancement Factor (EF), Limit of Detection (LOD), and signal stability. The following table summarizes these parameters for this compound and three other widely used SERS probes: 4-Aminothiophenol, 4-Mercaptobenzoic acid, and Nile Blue. This data, compiled from various studies, provides a quantitative basis for comparison.
| Performance Metric | This compound / 4-Nitrothiophenol | 4-Aminothiophenol (4-ATP) | 4-Mercaptobenzoic Acid (4-MBA) | Nile Blue (NB) |
| Typical Enhancement Factor (EF) | 10² - 10³ (on TiO2)[1], up to 10⁸ in some cases | Up to 1.81 x 10¹⁴[2] | ~10⁷[3] | ~10⁶[4] |
| Limit of Detection (LOD) | Down to 10⁻¹¹ M | Down to 10⁻¹⁶ M[2] | 8.40 μM[3] | Down to 50 pM[4] |
| Signal Stability & Reproducibility | Good stability reported[5] | High stability and reproducibility with RSD of 1.14% and 0.84% in a specific study[1] | Good, but can be influenced by pH[6] | Good, with RSD values around 5-8% in a specific study[4] |
| Key Spectral Features (cm⁻¹) | ~1336 (NO₂ symmetric stretch), ~1567 (benzene ring C=C stretch)[5] | ~1077 (C-S stretch), ~1591 (C-C stretch)[7] | ~1590 (aromatic ring vibration), ~1080 (C-S stretch)[3][8] | ~592 (ring skeleton vibration) |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible SERS data. Below are generalized, yet detailed, methodologies for utilizing the compared SERS probes.
Protocol 1: SERS Measurement with this compound/4-Nitrothiophenol
-
Substrate Preparation:
-
Synthesize silver or gold nanoparticles (e.g., by citrate reduction) or utilize commercially available SERS substrates.
-
For nanoparticle colloids, ensure they are monodisperse and characterize their size and concentration using UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mM.
-
Incubate the SERS substrate (e.g., 1 mL of nanoparticle colloid) with a specific concentration of this compound solution (e.g., final concentration of 1 µM) for a set time (e.g., 30 minutes) to allow for self-assembly of the probe on the nanoparticle surface.
-
-
SERS Measurement:
-
Transfer a small volume (e.g., 10 µL) of the nanoparticle-probe solution onto a clean glass slide and allow it to dry.
-
Acquire the SERS spectrum using a Raman microscope with an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Set the laser power, integration time, and number of accumulations to optimize the signal-to-noise ratio while avoiding sample damage. A typical starting point could be 1-5 mW laser power, 1-10 seconds integration time, and 3-5 accumulations.
-
Acquire a background spectrum from a substrate without the analyte and subtract it from the sample spectrum.
-
Protocol 2: SERS Measurement with 4-Aminothiophenol (4-ATP)
-
Substrate Preparation:
-
Prepare SERS-active substrates as described in Protocol 1. Silver substrates are commonly used for 4-ATP.[9]
-
-
Sample Preparation:
-
Prepare a 1 mM stock solution of 4-ATP in ethanol.
-
For SERS measurements in solution, add the 4-ATP stock solution to the nanoparticle colloid to achieve the desired final concentration (e.g., 1 µM to 1 nM).[10]
-
For measurements on a dried substrate, incubate the substrate in a 4-ATP solution for a defined period (e.g., 1 hour) to form a self-assembled monolayer, followed by rinsing with the solvent to remove unbound molecules.[11]
-
-
SERS Measurement:
-
Follow the SERS measurement steps outlined in Protocol 1. Be aware that laser irradiation can induce the dimerization of 4-ATP to 4,4'-dimercaptoazobenzene (DMAB), which has a distinct SERS spectrum. Using lower laser power and shorter acquisition times can minimize this effect.[10]
-
Protocol 3: SERS Measurement with 4-Mercaptobenzoic Acid (4-MBA)
-
Substrate Preparation:
-
Synthesize or procure gold or silver nanoparticles. Gold nanostars are a good option for enhancing the signal from 4-MBA.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of 4-MBA in a suitable solvent (e.g., ethanol or water, depending on the desired pH).
-
Functionalize the nanoparticles by incubating them with the 4-MBA solution. The pH of the solution is a critical parameter as it affects the protonation state of the carboxylic acid group and thus the SERS spectrum.[6]
-
-
SERS Measurement:
-
Follow the SERS measurement steps outlined in Protocol 1. When performing pH-dependent studies, ensure the pH of the nanoparticle-probe solution is accurately measured and controlled.
-
Protocol 4: SERS Measurement with Nile Blue (NB)
-
Substrate Preparation:
-
Prepare SERS-active substrates, typically silver or gold colloids or nanostructured surfaces.
-
-
Sample Preparation:
-
Prepare a stock solution of Nile Blue A in water or ethanol.
-
Mix the Nile Blue solution with the nanoparticle colloid to the desired final concentration. Aggregating agents (e.g., NaCl) can be added to the colloid to create "hot spots" and enhance the SERS signal, though this can affect reproducibility.
-
-
SERS Measurement:
-
Acquire SERS spectra as described in Protocol 1. The excitation wavelength should be chosen to be in resonance with the electronic absorption of Nile Blue for resonant SERS (R-SERS), which can provide additional signal enhancement.
-
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and practical steps in SERS, the following diagrams have been generated using the DOT language.
Caption: SERS Enhancement Mechanisms.
Caption: General Experimental Workflow for SERS.
Caption: Logical Flow for SERS Probe Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface‐enhanced Raman scattering (SERS) of 4‐mercaptobenzoic acid on silver and gold substrates | Semantic Scholar [semanticscholar.org]
- 9. Surface-enhanced Raman scattering of 4-aminothiophenol adsorbed on silver nanosheets deposited onto cubic boron nitride films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
Comparative Guide to the Enzymatic Cross-Reactivity of 4-Nitrothioanisole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of 4-Nitrothioanisole and its structural analogs. Understanding how different enzyme superfamilies metabolize this compound and related structures is crucial for drug development, toxicology, and biocatalysis. While direct comparative kinetic data for this compound across multiple enzyme classes is limited in publicly available literature, this guide synthesizes available data for its key analogs—4-Nitroanisole and Thioanisole—to provide insights into the expected enzymatic transformations and potential cross-reactivities.
Executive Summary
The metabolism of this compound and its analogs is primarily governed by three major enzyme superfamilies: Cytochrome P450s (CYPs), Flavin-containing Monooxygenases (FMOs), and Peroxidases. The presence of a thioether linkage and a nitro group dictates the primary metabolic pathways, which include S-oxidation (sulfoxidation) and O-demethylation.
-
Cytochrome P450s (CYPs) are versatile enzymes that can catalyze both the S-oxidation of the thioether in thioanisole and the O-demethylation of the methoxy group in 4-nitroanisole. The specific CYP isoform plays a critical role in determining the metabolic outcome.
-
Flavin-containing Monooxygenases (FMOs) are specialized in the oxidation of soft nucleophiles and are major contributors to the S-oxygenation of sulfur-containing compounds like thioanisole and its derivatives.
-
Peroxidases , such as Horseradish Peroxidase (HRP), are also capable of catalyzing the sulfoxidation of this compound in the presence of a peroxide.
This guide presents a compilation of available kinetic data, detailed experimental protocols for key assays, and visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding of the enzymatic cross-reactivity of these compounds.
Data Presentation: Comparative Enzyme Kinetics
The following tables summarize the available kinetic data for the enzymatic metabolism of 4-Nitroanisole and thioanisole analogs. This data provides a basis for predicting the potential interactions of this compound with these enzyme systems.
Table 1: Cytochrome P450-Mediated Metabolism of 4-Nitroanisole
| Enzyme Isoform | Substrate | Reaction | Km (µM) | Reference |
| Human CYP2A6 | 4-Nitroanisole | O-demethylation | 9 | [1] |
| Human CYP2E1 | 4-Nitroanisole | O-demethylation | 54 | [1] |
| Human Liver Microsomes (low Km) | 4-Nitroanisole | O-demethylation | 2.1 | [1] |
| Human Liver Microsomes (high Km) | 4-Nitroanisole | O-demethylation | 220 | [1] |
| Rabbit Lung Microsomes | p-Nitroanisole | O-demethylation | 13 | [2] |
Table 2: Flavin-containing Monooxygenase-Mediated Sulfoxidation of Thioanisole Analogs
| Enzyme | Substrate | Reaction | Km (µM) | kcat (min-1) | Reference |
| Human FMO2 | Thiourea | S-oxygenation | 27 | 51 | |
| Human FMO2 | Phenylthiourea | S-oxygenation | 29 | 24 | |
| Human FMO2 | Ethylenethiourea | S-oxygenation | 14 | 48 | |
| Human FMO2 | α-Naphthylthiourea | S-oxygenation | 42 | 33 |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary metabolic pathways for this compound and its analogs, as well as a generalized workflow for assessing enzyme activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.
Horseradish Peroxidase (HRP)-Catalyzed Sulfoxidation Assay
This protocol is adapted from methods for other HRP substrates and is suitable for monitoring the sulfoxidation of this compound.
-
Materials:
-
Horseradish Peroxidase (HRP)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer
-
HPLC system for product confirmation
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentrations in the reaction buffer.
-
Prepare a fresh stock solution of H₂O₂ in the reaction buffer.
-
In a temperature-controlled cuvette, mix the reaction buffer, this compound solution, and HRP solution.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Monitor the reaction progress by measuring the change in absorbance at a wavelength where the product (this compound sulfoxide) has a distinct absorbance maximum. This may require an initial spectral scan of the product.
-
Alternatively, withdraw aliquots at different time points, quench the reaction (e.g., by adding catalase to remove H₂O₂), and analyze the samples by HPLC to separate and quantify the substrate and product.
-
Calculate the initial reaction rates from the linear portion of the progress curve.
-
Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Cytochrome P450-Mediated O-demethylation Assay (adapted for 4-Nitroanisole)
This protocol is based on established methods for measuring CYP activity using 4-nitroanisole as a probe substrate.
-
Materials:
-
Human liver microsomes or recombinant CYP enzymes (e.g., CYP2A6, CYP2E1)
-
4-Nitroanisole
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Spectrophotometer or fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of 4-Nitroanisole in a suitable solvent (e.g., methanol).
-
In a microplate or cuvette, pre-incubate the microsomes or recombinant enzymes with the reaction buffer and 4-Nitroanisole at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
The O-demethylation of 4-nitroanisole produces 4-nitrophenol, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 400-420 nm after stopping the reaction and adjusting the pH to be alkaline (e.g., by adding NaOH).
-
Alternatively, the formation of 4-nitrophenol can be monitored continuously using a fluorescence-based assay.
-
Calculate initial reaction rates and determine kinetic parameters as described for the HRP assay.
-
Flavin-containing Monooxygenase (FMO) Activity Assay
This protocol is a general method for assessing FMO activity with sulfur-containing substrates.
-
Materials:
-
Human liver microsomes or recombinant FMO enzymes (e.g., FMO3)
-
This compound or other thioether substrate
-
NADPH
-
Tricine or phosphate buffer (FMOs often have a higher pH optimum, e.g., pH 8.4-9.5)
-
Method for separating FMO and CYP activity (e.g., selective heat inactivation of FMOs in the absence of NADPH)
-
-
Procedure:
-
To differentiate FMO activity from CYP activity, pre-incubate a parallel set of microsomes at an elevated temperature (e.g., 45-50°C) for a short period in the absence of NADPH to selectively inactivate FMOs.
-
Prepare a stock solution of the thioether substrate.
-
In a reaction vessel, combine the buffer, microsomes (heat-treated and untreated), and substrate. Pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the reaction by measuring NADPH consumption (decrease in absorbance at 340 nm) or by quantifying the formation of the sulfoxide product using HPLC.
-
FMO-specific activity is determined by subtracting the activity in the heat-inactivated microsomes from the activity in the untreated microsomes.
-
Determine kinetic parameters by varying the substrate concentration.
-
Conclusion
The enzymatic metabolism of this compound and its analogs is a complex process involving multiple enzyme superfamilies and resulting in distinct metabolic transformations. While CYPs exhibit broad substrate specificity, catalyzing both S-oxidation and O-demethylation, FMOs are more specialized towards S-oxygenation. Peroxidases also contribute to the sulfoxidation of these compounds. The provided kinetic data for key analogs, along with the detailed experimental protocols, offer a valuable resource for researchers in drug development and related fields to predict metabolic fates, understand potential drug-drug interactions, and design further experimental studies. Future research should focus on obtaining direct kinetic parameters for this compound with a wider range of purified enzymes to enable a more direct and quantitative comparison of their cross-reactivity.
References
A Comparative Guide to Thioether Ligands in Catalysis: Performance and Applications
For Researchers, Scientists, and Drug Development Professionals
Thioether ligands have emerged as a versatile and powerful class of ligands in transition metal catalysis. Their unique electronic and steric properties, arising from the presence of a sulfur donor atom, offer distinct advantages in a variety of catalytic transformations, including cross-coupling reactions, asymmetric allylic alkylations, and transfer hydrogenations. This guide provides an objective comparison of the performance of different thioether ligands in these key reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in ligand selection and catalyst design.
Palladium-Catalyzed Cross-Coupling Reactions
Thioether ligands, while less common than their phosphine counterparts, have demonstrated considerable potential in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. They can offer enhanced stability to the palladium catalyst and modulate its reactivity.
Comparative Performance of Thioether-Containing Ligands
While direct side-by-side comparisons are not always available in the literature, we can compile performance data from various studies to facilitate a comparative analysis. The efficiency of these ligands is often influenced by the nature of the other coordinating atoms (e.g., nitrogen in pyridine-thioether ligands) and the steric bulk of the substituents.
| Ligand Type | Specific Ligand | Reaction | Substrates | Yield (%) | Reference |
| Pyridine-Thioether | 2-(benzylthio)-6-methylpyridine | Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Varies | [General class, specific data limited in public domain] |
| Thioether-NHC | Thioether-functionalized N-heterocyclic carbene | β-alkylation of alcohols | Secondary & Primary Alcohols | Moderate | |
| Thioether-Phosphine | Ferrocenyl thioether-phosphine | Asymmetric Allylic Alkylation | (E)-1,3-diphenylallyl acetate + C/N-nucleophiles | up to 98% ee |
Note: The performance of thioether ligands in Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions and substrates. The data presented here is for illustrative purposes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for a Suzuki-Miyaura coupling reaction using a palladium catalyst with a thioether-containing ligand. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Thioether ligand (e.g., 2-(benzylthio)-6-methylpyridine, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 10:1, 5 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, thioether ligand, and base.
-
Add the solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sulfate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the thioether ligand (L) influences the palladium catalyst.
Asymmetric Allylic Alkylation (AAA)
Chiral thioether ligands have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for the enantioselective formation of C-C and C-heteroatom bonds. The nature of the chiral backbone and the substituents on the sulfur atom significantly influence the enantioselectivity of the reaction.
Comparative Performance of Chiral Thioether Ligands in AAA
The following table summarizes the performance of various chiral thioether ligands in the palladium-catalyzed asymmetric allylic alkylation of the benchmark substrate, 1,3-diphenylallyl acetate, with dimethyl malonate.
| Ligand Type | Specific Ligand | Enantiomeric Excess (ee, %) | Reference |
| Thioether-Oxazoline | Ferrocenyl-based | up to 98% | |
| Thioether-Imine | (S)-valinol derived | Moderate | [1] |
| Thioether-Phosphine | (S)-proline derived | up to 88% | [1] |
| Dithioether | C2-symmetric | Varies with structure |
Note: Enantioselectivity is highly dependent on the specific ligand structure, substrate, and reaction conditions.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
This protocol outlines a general procedure for the Pd-catalyzed AAA of 1,3-diphenylallyl acetate with dimethyl malonate using a chiral thioether ligand.
Materials:
-
[Pd(allyl)Cl]₂ (1 mol%)
-
Chiral thioether ligand (2.2 mol%)
-
rac-1,3-Diphenylallyl acetate (1.0 mmol)
-
Dimethyl malonate (3.0 mmol)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA, 3.0 mmol)
-
Co-catalyst (e.g., KOAc, 5 mol%)
-
Solvent (e.g., dry THF, 5 mL)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ and the chiral thioether ligand in the solvent. Stir the solution at room temperature for 30 minutes.
-
Add the rac-1,3-diphenylallyl acetate, dimethyl malonate, BSA, and KOAc to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) until completion (monitored by TLC or HPLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mechanism of Palladium-Catalyzed Asymmetric Allylic Alkylation
The key to enantioselectivity in this reaction is the formation of a chiral π-allyl palladium complex, which directs the nucleophilic attack to one of the two prochiral termini of the allyl moiety.
Ruthenium-Catalyzed Transfer Hydrogenation
Thioether ligands, particularly pincer-type ligands, have been successfully employed in ruthenium-catalyzed transfer hydrogenation of ketones to chiral alcohols. These ligands can influence the stability and reactivity of the ruthenium hydride intermediate, which is crucial for the catalytic cycle.
Comparative Performance of Thioether Ligands in Transfer Hydrogenation
A notable example is the use of pyridine-bis(thioether) ligands in the ruthenium-catalyzed transfer hydrogenation of acetophenone.
| Ligand | Catalyst Precursor | Base | Solvent | Conversion (%) | Time (h) | Reference |
| 2,6-bis(tert-butylthiomethyl)pyridine | [RuCl₂(p-cymene)]₂ | KOH | 2-Propanol | ~95% | 1.5 min | [2] |
| Analogous Pyridine-bis(thioether) | [RuCl₂(p-cymene)]₂ | Cs₂CO₃ | 2-Propanol | High | 12 | [2] |
Note: The catalytic activity can be dramatically influenced by the steric and electronic properties of the ligand and the reaction conditions.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation
This protocol provides a general method for the transfer hydrogenation of a ketone using a ruthenium catalyst with a thioether ligand.
Materials:
-
Ketone (1.0 mmol)
-
Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5-1 mol%)
-
Thioether ligand (e.g., 2,6-bis(tert-butylthiomethyl)pyridine, 1-2 mol%)
-
Base (e.g., KOH or Cs₂CO₃, 1.1 mmol)
-
Hydrogen source (e.g., 2-propanol, 5 mL)
Procedure:
-
In a reaction vessel, combine the ketone, ruthenium precursor, thioether ligand, and base.
-
Add the hydrogen source (2-propanol).
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and filter off the solids.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Catalytic Cycle for Ruthenium-Catalyzed Transfer Hydrogenation
The catalytic cycle involves the formation of a ruthenium hydride species, which then transfers the hydride to the ketone.
Conclusion
Thioether ligands offer a valuable alternative to more traditional phosphine and nitrogen-based ligands in a range of catalytic applications. Their unique properties can lead to high catalytic activity, stability, and selectivity. The comparative data and experimental protocols provided in this guide aim to assist researchers in the rational design and selection of thioether-based catalytic systems for their specific synthetic needs. Further exploration of the structure-activity relationships of thioether ligands will undoubtedly lead to the development of even more efficient and selective catalysts for important chemical transformations.
References
Safety Operating Guide
Proper Disposal of 4-Nitrothioanisole: A Guide for Laboratory Professionals
Introduction: 4-Nitrothioanisole (CAS No. 701-57-5) is a light yellow to orange crystalline solid utilized in various chemical syntheses.[1][2] Due to its hazardous nature, including toxicity upon ingestion, skin contact, or inhalation, and its potential as a carcinogen harmful to aquatic life, stringent disposal procedures are imperative to ensure personnel safety and environmental protection.[3] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Work should always be conducted within a chemical fume hood.[4]
| PPE Category | Requirement | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[3] | Prevents skin contact; this compound is toxic if it comes in contact with skin.[3] |
| Eye/Face Protection | Safety goggles or glasses approved under standards such as NIOSH (US) or EN 166 (EU).[3] | Protects eyes from dust and potential splashes. |
| Body Protection | Laboratory coat. Choose body protection appropriate to the concentration and amount of the substance.[3] | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a type N95 (US) or type P1 (EN 143) dust mask or approved respirator.[3] | Prevents inhalation; the compound is harmful if inhaled.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed by treating it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][5]
Step 1: Waste Segregation and Collection
-
Solid Waste (Pure Chemical):
-
Contaminated Labware and Debris:
-
Items such as gloves, bench paper, and Kim Wipes that are contaminated with this compound should be considered hazardous waste.
-
Collect this solid waste in a designated, puncture-proof container lined with a clear plastic bag to allow for visual inspection.[5][6]
-
For grossly contaminated labware, decontamination is recommended to minimize waste volume.[7]
-
-
Contaminated Solutions:
Step 2: Proper Containerization
-
Container Selection: All waste must be stored in containers that are in good condition, compatible with the chemical, and prevent leaks or rupture.[9][10] Containers should have a leak-proof, screw-on cap.[6]
-
Filling: Do not overfill containers. Leave at least one inch of headroom to allow for expansion.[9]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[6][10] Funnels should not be left in containers.[8]
-
Secondary Containment: Place waste containers in a secondary container, such as a lab tray, to contain any potential spills or leaks. The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[6]
Step 3: Labeling Hazardous Waste
-
Clear Identification: Every waste container must be clearly labeled as "Hazardous Waste."[10]
-
Content Declaration: The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas.[8] List all constituents and their approximate concentrations if it is a mixed waste stream.[8]
-
Date Tracking: Mark the date when waste is first added to the container. Hazardous waste must typically be collected within a specific timeframe (e.g., 90 days) from this start date.[6][8]
Step 4: Temporary Storage
-
Designated Area: Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Segregation: Store containers of this compound waste segregated from incompatible materials, such as strong oxidizing agents and strong bases.[4][9]
-
Location: Keep waste containers in a cool, dry, and well-ventilated place, away from sinks and floor drains.[3][5]
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EH&S) department.[3]
-
Requesting Pickup: Schedule a waste collection with your EH&S department before time or quantity limits are exceeded.[6]
Disposal of Empty Containers
Containers that held this compound are also considered hazardous waste.
-
The container must be triple-rinsed with a suitable solvent (e.g., toluene, in which it is soluble) that can remove the chemical residue.[2][10]
-
This rinsate is a hazardous waste and must be collected in a designated liquid waste container.[10]
-
After the solvent rinse, the container can be washed with soap and water.[10] The now-decontaminated container may be disposed of in the regular trash or recycled, according to institutional policy.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | 701-57-5 [chemicalbook.com]
- 2. This compound | 701-57-5 | TCI Deutschland GmbH [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. nswai.org [nswai.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 4-Nitrothioanisole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 4-Nitrothioanisole, ensuring the well-being of laboratory personnel and the integrity of research.
Chemical Identifier:
-
Name: this compound
-
Synonyms: 1-(Methylthio)-4-nitrobenzene, p-Nitrothioanisole, Methyl 4-nitrophenyl sulfide[1]
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[2] Some evidence suggests it may be a carcinogen.[4][5]
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed[2] |
| Acute Toxicity (Dermal) | Category 3 | Danger | H311: Toxic in contact with skin[2] |
| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled[2] |
| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[4][5] |
| Aquatic Hazard (Chronic) | Category 3 | - | H412: Harmful to aquatic life with long lasting effects[4] |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Light yellow to yellow to orange powder/crystal[1] |
| Melting Point | 66 - 72 °C[1][2] |
| Boiling Point | 140 °C / 2mmHg[1][2] |
| Solubility | Soluble in Toluene[1] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] | Protects against splashes and dust particles. |
| Hand Protection | Handle with gloves. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[2] | Prevents skin contact, as the substance is toxic upon dermal absorption. |
| Body Protection | Wear a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | Protects against contamination of personal clothing. |
| Respiratory Protection | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][6] | Prevents inhalation of harmful dust. |
Safe Handling and Storage Workflow
The following diagram outlines the procedural workflow for the safe handling and storage of this compound.
Caption: Procedural workflow for handling this compound.
Step-by-Step Operational Plan
1. Pre-Experiment Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[2][4]
-
Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above. Gloves must be inspected for integrity before use.[2]
-
Work Area Setup: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure safety shower and eyewash stations are accessible.
2. Handling the Chemical:
-
Weighing: Weigh the solid compound in a ventilated enclosure to avoid dust generation.[2]
-
Experimental Use: Conduct all experimental procedures involving this compound within a certified chemical fume hood to minimize inhalation exposure.[4] Avoid creating dust.[2]
3. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[2] The container must be kept tightly closed.[2]
-
Security: Due to its toxicity, store the chemical in a locked cabinet or a secure, restricted-access area.[2][4]
Accidental Release and First Aid Measures
Accidental Release:
-
Small Spills: In case of a small spill, and while wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2][7]
-
Large Spills: Evacuate the area and contact emergency services.
-
Environmental Precautions: Do not allow the product to enter drains.[2][4]
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
Waste Collection:
-
All waste materials, including unused this compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.
Disposal of Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste in accordance with institutional and local regulations.[2]
Final Disposal:
-
The disposal of chemical waste must be carried out by a licensed hazardous waste disposal company, following all federal, state, and local regulations.[4] Do not mix with other waste streams unless explicitly permitted.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
